molecular formula C21H20O10 B1630331 Isovitexin CAS No. 29702-25-8

Isovitexin

Cat. No.: B1630331
CAS No.: 29702-25-8
M. Wt: 432.4 g/mol
InChI Key: MYXNWGACZJSMBT-VJXVFPJBSA-N
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Description

Isovitexin (Apigenin-6-C-glucoside) is a C-glycosylated dietary flavonoid found in plants like mung bean, passion flower, and the açaí palm, where it serves as a key bioactive ingredient . With a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol, its structure features a stable C-glycosidic bond at the 6-position of the apigenin backbone, contributing to enhanced metabolic stability compared to O-glycosidic flavonoids . This compound is of significant interest in biochemical research due to its diverse pharmacological activities. Research Applications and Mechanisms this compound exhibits a multi-target therapeutic potential across various research areas. Key areas of investigation include: • Metabolic Disease Research: this compound functions as a competitive inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion, and contributes to reducing the estimated glycemic index (eGI) of foods, supporting its study for managing postprandial blood sugar levels . Recent research also demonstrates that this compound accelerates diabetic wound repair by activating the PI3K/Akt/eNOS signaling pathway, which promotes angiogenesis and collagen remodeling . • Oncology Research: Preclinical studies show that this compound exhibits cytotoxic effects on various cancer cell lines, including HepG2, MCF-7, and HCT116, and can modulate critical oncogenic pathways, positioning it as a compound for investigating multi-target anticancer strategies . • Neurodegenerative & Inflammation Research: The compound demonstrates neuroprotective potential by reducing cytotoxicity induced by amyloid-beta (Aβ) in PC12 cell models . Its anti-inflammatory properties are evidenced by its ability to inhibit LPS-induced production of TNF-α and IL-6, and decrease iNOS and COX-2 levels in RAW 264.7 macrophage cells . • Antioxidant Activity: this compound acts as a direct antioxidant, effectively scavenging DPPH free radicals in cell-free assays, which underpins many of its observed protective effects in cellular models . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-7-14-17(26)19(28)20(29)21(31-14)16-11(25)6-13-15(18(16)27)10(24)5-12(30-13)8-1-3-9(23)4-2-8/h1-6,14,17,19-23,25-29H,7H2/t14-,17-,19+,20-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXNWGACZJSMBT-VJXVFPJBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60952152
Record name 6-C-beta-D-Glucopyranosylapigenin
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Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38953-85-4
Record name Isovitexin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38953-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isoavroside
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038953854
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-C-beta-D-Glucopyranosylapigenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60952152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOVITEXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KTQ9R9MS0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Occurrence and Isolation of Isovitexin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Isovitexin (B1672635), a C-glycosylflavone of apigenin (B1666066), is a naturally occurring phytochemical with a growing body of research highlighting its potential therapeutic applications, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its prevalence in various plant species, and detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this guide illustrates the key signaling pathways modulated by this compound, offering a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Introduction

This compound (Apigenin-6-C-glucoside) is a flavonoid found in a variety of plants, where it plays a role in pigmentation and defense mechanisms.[1][2] Its unique C-glycosidic bond, which links the glucose moiety to the apigenin backbone, confers greater stability compared to O-glycosides, contributing to its bioavailability and pharmacological activity.[3] The therapeutic potential of this compound is attributed to its ability to modulate key cellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways.[3][4] This guide aims to provide a comprehensive technical resource on the natural sourcing, quantification, and isolation of this promising bioactive compound.

Natural Sources of this compound

This compound is widely distributed in the plant kingdom. The following table summarizes some of the primary natural sources, with many belonging to the Fabaceae, Poaceae, and Rosaceae families.

Plant FamilySpecies NameCommon NamePlant Part(s)
PassifloraceaePassiflora incarnataPassionflowerLeaves, Stems
PoaceaeBambusa spp.BambooLeaves
RosaceaeCrataegus spp.HawthornLeaves, Flowers, Berries
FabaceaeVigna radiataMung BeanSeeds, Sprouts
PolygonaceaeFagopyrum esculentumBuckwheatSprouts, Grains
FabaceaeLespedeza cuneataChinese BushcloverAerial Parts
MoraceaeFicus deltoideaMas CotekLeaves
FabaceaeCajanus cajanPigeon PeaLeaves
VerbenaceaeVitex negundoChinese Chaste TreeHerbs
CaryophyllaceaeSilene aprica-Aerial parts

Quantitative Analysis of this compound in Natural Sources

The concentration of this compound can vary significantly depending on the plant species, cultivar, growing conditions, and the specific part of the plant analyzed. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of this compound.

Plant SourcePlant PartThis compound Content (mg/g dry weight unless specified)Reference
Fagopyrum esculentum (Buckwheat) SproutsSprouts5.579 mg/kg
Fagopyrum esculentum (Buckwheat)Grains0.02792 - 0.04793 mg/g[5]
Bambusa spp. (Bamboo)Leaves0 - 0.31 mg/g[6][7]
Lespedeza cuneataAerial Parts0.494 mg/g[8]
Crotalaria sessiliflora-236.9 µg/g[9]
Ficus deltoideaLeaves0.136 %w/w (aqueous extract)[5]
Mung BeanSeed CoatHigh concentration (specific value not provided)[4]

Experimental Protocols

Extraction of this compound from Plant Material

This section details two common methods for extracting this compound from plant sources: Microwave-Assisted Extraction (MAE) and Ultrasonic-Assisted Extraction (UAE).

MAE utilizes microwave energy to heat the solvent and plant matrix, leading to rapid and efficient extraction.

Materials and Equipment:

  • Dried, powdered plant material

  • Extraction solvent (e.g., 70% Ethanol)

  • Microwave extraction system

  • Filter paper and funnel

  • Rotary evaporator

Protocol:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction: Place the sample in a microwave extraction vessel. Add 200 mL of 70% ethanol.

  • Microwave Parameters: Set the microwave power (e.g., 500 W), temperature (e.g., 70°C), and extraction time (e.g., 10 minutes). These parameters may need optimization depending on the plant material.

  • Filtration: After extraction and cooling, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

UAE employs high-frequency sound waves to create cavitation bubbles, which disrupt cell walls and enhance solvent penetration.

Materials and Equipment:

  • Dried, powdered plant material

  • Extraction solvent (e.g., 70% Ethanol)

  • Ultrasonic bath or probe sonicator

  • Filter paper and funnel

  • Rotary evaporator

Protocol:

  • Sample Preparation: Weigh 10 g of finely powdered, dried plant material.

  • Extraction: Place the sample in a flask and add 200 mL of 70% ethanol. Place the flask in an ultrasonic bath.

  • Ultrasonication Parameters: Set the ultrasonic frequency (e.g., 35 kHz), power (e.g., 100 W), temperature (e.g., 70°C), and extraction time (e.g., 2 hours).

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Isolation and Purification of this compound

Following extraction, this compound can be isolated and purified using chromatographic techniques.

Materials and Equipment:

Protocol:

  • Column Packing: Prepare a slurry of silica gel or macroporous resin in a non-polar solvent and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin elution with a solvent system of increasing polarity. For example, a gradient of ethyl acetate and methanol can be used.

  • Fraction Collection: Collect fractions of the eluate using a fraction collector.

  • Monitoring: Monitor the fractions by TLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to obtain the isolated compound.

For higher purity, preparative HPLC is the method of choice.

Materials and Equipment:

  • Partially purified this compound fraction from column chromatography

  • Preparative HPLC system with a UV detector

  • Preparative C18 column

  • HPLC-grade solvents (e.g., acetonitrile (B52724), water with 0.1% formic acid)

Protocol:

  • Sample Preparation: Dissolve the partially purified this compound fraction in the mobile phase.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The gradient program should be optimized to achieve good separation.

    • Flow Rate: e.g., 10 mL/min.

    • Detection: UV at 338 nm.

  • Injection and Fraction Collection: Inject the sample and collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fraction using analytical HPLC to confirm its purity.

  • Lyophilization: Lyophilize the pure fraction to obtain this compound as a powder.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate the putative mechanisms of action.

experimental_workflow plant_material Plant Material (e.g., Dried Leaves) grinding Grinding to Powder plant_material->grinding extraction Solvent Extraction (e.g., MAE, UAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration crude_extract Crude Extract concentration->crude_extract partitioning Liquid-Liquid Partitioning (Optional) crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, Macroporous Resin) crude_extract->column_chromatography quantification Quantification (HPLC) crude_extract->quantification partitioning->column_chromatography prep_hplc Preparative HPLC column_chromatography->prep_hplc pure_this compound Pure this compound prep_hplc->pure_this compound pure_this compound->quantification

Caption: General experimental workflow for the extraction, isolation, and quantification of this compound.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., LPS) ikk IKK Complex stimulus->ikk This compound This compound This compound->ikk Inhibition ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active Release nucleus Nucleus nfkb_active->nucleus Translocation inflammatory_genes Inflammatory Gene Expression nfkb_active->inflammatory_genes Activation

Caption: this compound's inhibition of the NF-κB signaling pathway.

mapk_pathway stress_stimuli Oxidative Stress ask1 ASK1 stress_stimuli->ask1 This compound This compound This compound->ask1 Inhibition mek MEK/MKK ask1->mek jnk_p38 JNK / p38 mek->jnk_p38 ap1 AP-1 (c-Jun/c-Fos) jnk_p38->ap1 Activation inflammation_apoptosis Inflammation & Apoptosis ap1->inflammation_apoptosis

Caption: Putative inhibition of the MAPK signaling pathway by this compound.

pi3k_akt_pathway growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor This compound This compound pi3k PI3K This compound->pi3k Modulation receptor->pi3k pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 akt Akt pip3->akt Activation cell_survival Cell Survival & Proliferation akt->cell_survival

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Conclusion

This compound represents a compelling natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its natural sources, methods for its quantification, and detailed protocols for its extraction and isolation. The elucidation of its interactions with key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, provides a foundation for understanding its mechanism of action and for the future development of this compound-based therapeutics. Further research is warranted to fully explore the pharmacological profile of this promising phytochemical and to optimize its extraction and purification for potential clinical applications.

References

An In-depth Technical Guide to the Discovery and Historical Background of Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a naturally occurring C-glycosylflavone, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer properties. As a C-glycoside of apigenin (B1666066), this compound is distinguished by a glucose moiety attached directly to the flavonoid backbone through a carbon-carbon bond, conferring greater stability compared to its O-glycoside counterparts. This technical guide provides a comprehensive overview of the discovery and historical background of this compound, detailing the evolution of its isolation and characterization, and delves into the key signaling pathways it modulates.

Historical Background and Discovery

The precise moment of this compound's discovery is not easily pinpointed to a single event or researcher, a common characteristic in the history of natural product chemistry. Its identification is intrinsically linked to the broader exploration of flavonoids and the development of analytical techniques capable of distinguishing between closely related isomers.

Initially, flavonoids were identified based on their properties as plant pigments. The term "flavonoid" itself was coined by the English scientist Geissman in 1949.[1] Early investigations into this class of compounds relied on classical methods of extraction and isolation.

This compound has been referred to by several synonyms in the scientific literature, including saponaretin and homovitexin .[2][3][4][5][6] The name "saponaretin" is associated with its occurrence in plants of the genus Saponaria (soapwort), which have a long history of use in traditional medicine.[7]

The structural elucidation of this compound as apigenin-6-C-glucoside, and its distinction from its isomer vitexin (B1683572) (apigenin-8-C-glucoside), was made possible by the advent of more sophisticated analytical techniques in the mid-20th century.

Evolution of Isolation and Characterization Techniques

The journey of isolating and identifying this compound mirrors the advancements in analytical chemistry. Early methods were laborious and often yielded mixtures of closely related compounds.

Early Isolation and Separation Methods

Historically, the separation of flavonoids like this compound from plant extracts relied on techniques such as:

  • Maceration and Percolation: These are traditional methods where plant material is soaked in a solvent (often ethanol (B145695) or methanol) to extract a wide range of compounds.[1][8]

  • Paper Chromatography: This technique, pioneered in the early 20th century, was one of the first methods used to separate flavonoid glycosides.[9][10][11] Different solvent systems allowed for the separation of compounds based on their polarity.

  • Column Chromatography: The use of stationary phases like silica (B1680970) gel or polyamide in column chromatography provided a more efficient means of separating flavonoids from complex mixtures.[12][13]

Early Identification Methods

Once a relatively pure fraction was obtained, early identification relied on:

  • UV-Visible Spectroscopy: Flavonoids exhibit characteristic absorption spectra in the UV-visible range. The use of shift reagents, which cause predictable shifts in the absorption maxima, helped in determining the substitution pattern on the flavonoid nucleus.[14][15][16][17][18]

  • Melting Point Determination: The melting point of a purified compound was a key physical constant used for its identification.

Modern Isolation and Structural Elucidation

Contemporary methods have revolutionized the isolation and characterization of this compound, enabling high-purity isolation and unambiguous structural determination.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its preparative form, is a powerful tool for the high-resolution separation and purification of this compound from crude plant extracts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for the complete structural elucidation of this compound, allowing for the precise determination of the positions of the sugar moiety and other substituents on the apigenin backbone.[13][14]

  • Mass Spectrometry (MS): Coupled with chromatography techniques (LC-MS), mass spectrometry provides accurate molecular weight determination and fragmentation patterns that aid in the identification of this compound.[18][19]

Key Experimental Protocols

General Workflow for this compound Isolation

The isolation of this compound from a plant source typically follows a multi-step process designed to enrich and purify the target compound.

experimental_workflow plant_material Plant Material (e.g., leaves, seeds) extraction Extraction with a polar solvent (e.g., ethanol, methanol) plant_material->extraction filtration Filtration to remove solid debris extraction->filtration concentration Concentration of the extract (e.g., rotary evaporation) filtration->concentration partitioning Liquid-Liquid Partitioning (e.g., with ethyl acetate) concentration->partitioning column_chromatography Column Chromatography (e.g., silica gel, Sephadex LH-20) partitioning->column_chromatography hplc Preparative High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc This compound Pure this compound hplc->this compound

Caption: A generalized experimental workflow for the isolation and purification of this compound.

Quantitative Data from Isolation Studies

The yield of this compound can vary significantly depending on the plant source and the extraction and purification methods employed. The following table summarizes representative quantitative data from various studies.

Plant SourceExtraction MethodPurification MethodYield of this compoundPurityReference
Patrinia villosa JussMacerationHigh-Speed Counter-Current Chromatography (HSCCC)42.9 mg from 250 mg crude extract99.3%[10]
Mung Bean Seed CoatAgitated extraction with 55% ethanolPreparative Liquid ChromatographyNot specifiedHigh purity[20]

Key Signaling Pathways Modulated by this compound

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for drug development and therapeutic applications.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.

nfkB_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS ikb_kinase IκB Kinase (IKK) lps->ikb_kinase This compound This compound This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates ikb_nfk_b IκBα-NF-κB Complex nfk_b NF-κB (p65/p50) nfk_b_nucleus NF-κB nfk_b->nfk_b_nucleus Translocates ikb_nfk_b->ikb_kinase Activates ikb_nfk_b->nfk_b Releases dna DNA nfk_b_nucleus->dna pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->pro_inflammatory_genes

Caption: this compound's inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound can modulate the phosphorylation of key MAPK proteins like ERK, JNK, and p38.

mapk_pathway cluster_stimulus Cellular Stress / Growth Factors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus mapkkk MAPKKK (e.g., MEKK) stimulus->mapkkk This compound This compound This compound->mapkkk Inhibits mapkk MAPKK (e.g., MEK) mapkkk->mapkk Phosphorylates mapk MAPK (ERK, JNK, p38) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, c-Jun) mapk->transcription_factors Activates gene_expression Altered Gene Expression (Inflammation, Proliferation, Apoptosis) transcription_factors->gene_expression

Caption: Modulation of the MAPK signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is crucial for cell survival, growth, and proliferation. Dysregulation of this pathway is often implicated in cancer. This compound has been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

pi3k_akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k Activates pip2 PIP2 pi3k->pip2 Phosphorylates pip3 PIP3 pip2->pip3 akt Akt pip3->akt Activates This compound This compound This compound->pi3k Inhibits mtor mTOR akt->mtor Activates apoptosis_inhibition Inhibition of Apoptosis akt->apoptosis_inhibition cell_growth Cell Growth & Proliferation mtor->cell_growth

References

An In-depth Technical Guide to the Biosynthesis Pathway of Isovitexin in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core biosynthesis pathway of isovitexin (B1672635), a significant C-glycosylflavone found in various plants. This compound (apigenin-6-C-glucoside) and its isomers are noted for their stability and diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][2][3] Understanding its biosynthesis is crucial for metabolic engineering, synthetic biology applications, and enhancing its production for therapeutic use.

The Core Biosynthesis Pathway of this compound

Unlike the more common O-glycosylated flavonoids, C-glycosylflavones like this compound possess a carbon-carbon bond between the sugar moiety and the flavonoid aglycone.[4][5] This bond confers significant stability against enzymatic and acidic hydrolysis.[1][6] The biosynthesis of this compound does not occur through direct C-glycosylation of the flavone (B191248) apigenin (B1666066). Instead, it proceeds through a multi-step enzymatic process starting from a flavanone (B1672756) precursor.

The established pathway involves three key steps:

  • 2-Hydroxylation of Naringenin: The pathway begins with the flavanone naringenin. A flavanone 2-hydroxylase (F2H), a cytochrome P450 enzyme, catalyzes the introduction of a hydroxyl group at the C-2 position of naringenin, forming 2-hydroxynaringenin (B191524).[7][8] This intermediate exists in equilibrium with its tautomer, a dibenzoylmethane.[6]

  • C-Glucosylation: The crucial C-C bond is formed by a specific UDP-glucose-dependent C-glycosyltransferase (CGT). This enzyme transfers a glucose molecule from UDP-glucose to the 2-hydroxynaringenin intermediate.[4][6][7] The glucosylation can occur at either the C-6 or C-8 position, leading to the formation of unstable 2-hydroxyflavanone-C-glucosides.[6][9]

  • Dehydration: The resulting 2-hydroxyflavanone-C-glucosides are unstable and spontaneously, or enzymatically, dehydrate. This dehydration step yields the stable aromatic flavone C-glycosides.[4][6] The C-6 glucosylated intermediate forms this compound, while the C-8 glucosylated intermediate forms its isomer, vitexin.[7] In some plant systems, a dehydratase activity has been identified that preferentially converts the intermediates to the final flavone products.[4][6]

Key Enzymes and Their Properties

The biosynthesis of this compound is governed by a series of specific enzymes. The properties of these enzymes are critical for understanding the regulation and kinetics of the pathway.

EnzymeAbbreviationEC NumberSource Organism (Example)Substrate(s)Product(s)
Flavanone 2-Hydroxylase F2H1.14.14.162Oryza sativa (Rice)Naringenin2-Hydroxynaringenin
C-Glucosyltransferase CGT2.4.1.360Gentiana triflora2-Hydroxynaringenin, UDP-glucose2-hydroxynaringenin-6-C-glucoside
This compound β-glucosyltransferase 2.4.1.106Silene albaThis compound, UDP-glucoseThis compound 2''-O-β-D-glucoside

Quantitative Data for C-Glucosyltransferase (Gt6CGT) from Gentiana triflora

The C-glucosyltransferase from Gentiana triflora (Gt6CGT) has been well-characterized and provides a model for understanding the kinetics of this key enzymatic step.

ParameterValueConditions
Optimal pH 7.5Assayed in phosphate (B84403) buffer.
pH Stability 6.5 - 9.0Enzyme retains stability for approximately 1 hour.[10]
Optimal Temperature 50°C
Km (for Apigenin) 0.22 mM
Vmax (for Apigenin) 31.7 nmol/min/mg
Km (for Luteolin) 0.21 mM
Vmax (for Luteolin) 21.1 nmol/min/mg

Note: While the natural substrate is 2-hydroxynaringenin, kinetic studies are often performed with related flavones like apigenin and luteolin (B72000).[10]

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has been made possible by a combination of biochemical and molecular biology techniques.

Protocol 1: In Vitro C-Glucosyltransferase (CGT) Activity Assay

This protocol describes a method for determining the activity of a purified or recombinant CGT enzyme.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5).

    • The reaction mixture (total volume of 100 µL) should contain:

      • 50 µM of the acceptor substrate (e.g., 2-hydroxynaringenin or apigenin, dissolved in DMSO).

      • 1 mM UDP-glucose (sugar donor).

      • 1-5 µg of purified recombinant CGT enzyme.

      • Reaction buffer to the final volume.

  • Incubation:

    • Incubate the reaction mixture at the enzyme's optimal temperature (e.g., 50°C for Gt6CGT) for a defined period (e.g., 30 minutes).[10]

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of methanol (B129727) or by heat inactivation.

  • Product Analysis:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) to separate the substrate and the product (this compound/vitexin).[11]

    • Quantify the product by comparing its peak area to a standard curve of authentic this compound.

    • Confirm the identity of the product using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11]

Protocol 2: Coupled Enzyme Assay for UDP-Glucose Regeneration

To improve the yield of C-glycosylflavones in vitro and reduce the cost associated with UDP-glucose, a coupled enzyme system can be employed.[10][11]

  • System Components:

    • C-Glucosyltransferase (CGT): The primary enzyme for this compound synthesis.

    • Sucrose (B13894) Synthase (SuSy): An enzyme that catalyzes the cleavage of sucrose in the presence of UDP to generate UDP-glucose and fructose.[10]

    • Substrates: Apigenin (or other flavone), sucrose, and a catalytic amount of UDP.

  • Reaction Setup:

    • Combine CGT and SuSy in a suitable buffer with the substrates.

    • As CGT consumes UDP-glucose to produce this compound and UDP, the released UDP is immediately used by SuSy to cleave sucrose, thus regenerating the UDP-glucose pool.[11]

  • Optimization and Analysis:

    • Optimize the ratio of the two enzymes and substrate concentrations for maximum conversion.

    • Analyze the final product yield using HPLC as described in Protocol 1. This method allows for a higher turnover number for the expensive UDP-glucose co-substrate.[10]

Mandatory Visualizations

Diagram 1: this compound Biosynthesis Pathway

Isovitexin_Biosynthesis Naringenin Naringenin TwoHN 2-Hydroxynaringenin Naringenin->TwoHN Flavanone 2-Hydroxylase (F2H) Intermediate 2-Hydroxynaringenin-6-C-glucoside (Unstable) TwoHN->Intermediate C-Glucosyltransferase (CGT) UDP_G UDP-Glucose UDP_G->Intermediate UDP UDP Intermediate->UDP This compound This compound (Apigenin-6-C-glucoside) Intermediate->this compound Dehydration H2O H₂O This compound->H2O

Caption: The core enzymatic pathway for the biosynthesis of this compound from naringenin.

Diagram 2: Experimental Workflow for In Vitro Enzyme Assay

Enzyme_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Incubation & Termination cluster_analysis 3. Product Analysis A Prepare Buffer (e.g., pH 7.5) B Add Substrate (2-Hydroxynaringenin) A->B C Add Co-substrate (UDP-Glucose) B->C D Add Purified Enzyme (CGT) C->D E Incubate at Optimal Temp (e.g., 50°C for 30 min) D->E F Terminate Reaction (e.g., add Methanol) E->F G Centrifuge to Remove Protein F->G H Analyze Supernatant via HPLC G->H I Identify & Quantify This compound Product H->I

Caption: A typical workflow for the in vitro assay of C-glycosyltransferase activity.

References

The Pharmacological Properties of Isovitexin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a C-glycosylflavonoid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities.[1][2] As an isomer of vitexin (B1683572), this natural compound demonstrates a range of therapeutic potentials, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[2][3] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, focusing on its mechanisms of action, relevant signaling pathways, and experimental data. The information is tailored for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.

Anti-inflammatory Properties

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[4][5]

Mechanisms of Action

This compound's anti-inflammatory activity is primarily attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[4][6] In inflammatory models, such as lipopolysaccharide (LPS)-induced inflammation, this compound has been shown to suppress the phosphorylation of key MAPK proteins, including JNK, ERK, and p38.[6][7] This inhibition prevents the activation of the NF-κB pathway, a critical regulator of inflammatory gene expression.[6] Consequently, the production of pro-inflammatory cytokines like TNF-α, IL-6, IL-2, and IL-17A is significantly reduced.[6][8] Furthermore, this compound downregulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.[6] Another important mechanism is the targeting of SHP2, a protein tyrosine phosphatase, where this compound has been shown to inhibit its activation, leading to the downregulation of MAPK and STAT signaling pathways in T cells.[7][8]

Signaling Pathway

LPS LPS TLR4 TLR4 LPS->TLR4 This compound This compound MAPK MAPK (JNK, ERK, p38) This compound->MAPK inhibits SHP2 SHP2 This compound->SHP2 inhibits TLR4->MAPK NF_kB NF-κB MAPK->NF_kB SHP2->MAPK STAT STAT SHP2->STAT Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) STAT->Inflammatory_Cytokines NF_kB->Inflammatory_Cytokines iNOS_COX2 iNOS/COX-2 NF_kB->iNOS_COX2

Caption: this compound's anti-inflammatory signaling pathway.

Quantitative Data
Experimental ModelThis compound Concentration/DoseEffectReference
LPS-induced RAW 264.7 macrophages25, 50 µg/mlDecreased phosphorylation of JNK1/2, ERK1/2, and p38. Blocked IκBα phosphorylation and degradation.[6]
Ginkgolic acids-induced contact dermatitis in mice10, 20 mg/kgInhibited expression of TNF-α, IFN-γ, IL-2, and IL-17A in lymph nodes.[8][9]
Con A-activated T cells10, 30, 100 µMInhibited phosphorylation of SHP2, MAPK, and STAT signaling pathways.[7][8]
Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Cells [6]

  • Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Cells are pre-treated with this compound (25 or 50 µg/ml) for 18 hours.

  • Induction: Inflammation is induced by exposing the cells to lipopolysaccharide (LPS; 1 µg/ml) for 1 hour (for protein analysis) or 24 hours (for cytokine analysis).

  • Analysis:

    • Western Blot: Whole-cell lysates are prepared, and protein levels of phosphorylated and total MAPKs (JNK, ERK, p38), IκBα, and NF-κB p65 are determined.

    • ELISA: The concentrations of TNF-α and IL-6 in the culture supernatant are measured using ELISA kits.

    • RT-PCR: Total RNA is extracted, and the mRNA expression of iNOS and COX-2 is quantified.

Antioxidant Properties

This compound demonstrates significant antioxidant activity by scavenging reactive oxygen species (ROS) and enhancing the endogenous antioxidant defense systems.[3][4]

Mechanisms of Action

The antioxidant effects of this compound are mediated through direct and indirect mechanisms. It directly scavenges free radicals, a property attributed to its flavonoid structure with multiple hydroxyl groups.[10] Indirectly, this compound activates the Nrf2/HO-1 signaling pathway.[6] Under oxidative stress, this compound promotes the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus.[6] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[6] This enhances the cellular capacity to neutralize ROS and protect against oxidative damage.[6]

Signaling Pathway

cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 induces dissociation This compound This compound This compound->Keap1_Nrf2 promotes dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GSH) ARE->Antioxidant_Enzymes upregulates Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection

Caption: this compound's antioxidant signaling pathway.

Quantitative Data
Experimental ModelThis compound Concentration/DoseEffectReference
LPS-induced acute lung injury in micePretreatment with this compoundIncreased SOD and GSH content in lung tissues.[6]
PM2.5-exposed human keratinocytes10-50 µMDramatically inhibited ROS induced by PM2.5.[11]
Free radical scavenging assays (DPPH, ABTS, superoxide)N/AExhibited potent radical scavenging activity.[11]
Experimental Protocols

In Vivo Antioxidant Assay in LPS-induced Acute Lung Injury [6]

  • Animal Model: Male C57BL/6 mice are used.

  • Treatment: Mice are pretreated with this compound (intraperitoneally) for 1 hour.

  • Induction: Acute lung injury is induced by intratracheal instillation of LPS.

  • Sample Collection: After a set time point (e.g., 6 hours), mice are euthanized, and lung tissues are collected.

  • Analysis:

    • Biochemical Assays: Lung homogenates are used to measure the activity of SOD and the content of GSH using commercially available kits.

    • Western Blot: Protein expression of Nrf2 and HO-1 in lung tissues is determined by Western blotting.

Anticancer Properties

This compound has demonstrated promising anticancer activity in various cancer cell lines and animal models through the induction of apoptosis and autophagy, and inhibition of cancer stemness.[12][13][14]

Mechanisms of Action

The anticancer effects of this compound are multifaceted. It can induce apoptosis through the mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, release of cytochrome c, and activation of caspase-3 and PARP.[15] this compound also triggers autophagy in cancer cells.[15] Furthermore, it has been shown to suppress the properties of cancer stem cells by modulating the DNMT1/miR-34a/Bcl-2 axis.[14] In some cancers, this compound's anticancer activity is linked to the modulation of signaling pathways such as PI3K/Akt/mTOR and MAPK.[12][13] In non-small cell lung cancer, this compound enhances the antitumor activity of cisplatin (B142131) by inhibiting glucose metabolism through the downregulation of the pyruvate (B1213749) kinase M2 (PKM2)-mediated pathway.[16]

Signaling Pathway

This compound This compound PI3K_Akt_mTOR PI3K/Akt/mTOR This compound->PI3K_Akt_mTOR inhibits MAPK_ERK MAPK/ERK This compound->MAPK_ERK inhibits DNMT1 DNMT1 This compound->DNMT1 inhibits Autophagy Autophagy PI3K_Akt_mTOR->Autophagy inhibits miR_34a miR-34a DNMT1->miR_34a inhibits Cancer_Stemness Cancer Stemness DNMT1->Cancer_Stemness Bcl_2 Bcl-2 miR_34a->Bcl_2 inhibits Apoptosis Apoptosis Bcl_2->Apoptosis inhibits Bax Bax Bax->Apoptosis

Caption: this compound's anticancer signaling pathways.

Quantitative Data
Cancer TypeThis compound Concentration/DoseEffectReference
Osteosarcoma stem cells (U2OS-SC, MG63-SC)N/ARepressed survival, induced apoptosis, and decreased stem cell markers (CD133, CD44, etc.).[14]
Non-small cell lung cancer (A549, H1975)N/ASynergistically inhibited proliferation and induced apoptosis with cisplatin.[16]
Liver cancer cellsN/ASuppressed cell growth and induced apoptosis via the mitochondrial pathway.[15]
Experimental Protocols

In Vivo Anticancer Assay in a Xenograft Mouse Model [16]

  • Cell Line and Animal Model: Human non-small cell lung cancer A549 cells are used to establish a xenograft model in nude mice.

  • Tumor Induction: A549 cells are subcutaneously injected into the flanks of the mice.

  • Treatment: Once tumors reach a certain volume, mice are treated with this compound, cisplatin, or a combination of both via intraperitoneal injection.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Analysis: At the end of the experiment, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and molecular analysis (e.g., Western blot for apoptosis and signaling pathway proteins).

Neuroprotective Properties

This compound has shown potential as a neuroprotective agent, offering protection against neuronal damage in various models of neurological disorders.[3][17]

Mechanisms of Action

The neuroprotective effects of this compound are linked to its antioxidant and anti-inflammatory properties.[17] It can mitigate oxidative stress-induced neuronal damage by scavenging free radicals and upregulating antioxidant enzymes.[17] In models of cognitive dysfunction, this compound has been found to restore cognitive function by mediating autophagy through the activation of the PGC-1α/FNDC5 signaling pathway.[17] By reducing neuroinflammation and apoptosis, this compound helps to preserve neuronal integrity and function.[3]

Signaling Pathway

This compound This compound PGC_1a PGC-1α This compound->PGC_1a activates Apoptosis Apoptosis This compound->Apoptosis inhibits FNDC5 FNDC5 PGC_1a->FNDC5 Autophagy Autophagy FNDC5->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection Neuronal_Insult Neuronal Insult (e.g., Anesthetics) Neuronal_Insult->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

Quantitative Data
Experimental ModelThis compound Concentration/DoseEffectReference
Sevoflurane-induced cognitive dysfunction in ratsN/AImproved cognitive function, inhibited apoptosis, and increased autophagy in the brain.[17]
Experimental Protocols

In Vivo Neuroprotection Assay in a Rat Model of Cognitive Dysfunction [17]

  • Animal Model: Sprague-Dawley rats are used.

  • Induction: Cognitive dysfunction is induced by sevoflurane (B116992) anesthesia.

  • Treatment: Rats are treated with this compound.

  • Behavioral Tests: Cognitive function is assessed using behavioral tests such as the Morris water maze.

  • Analysis: After the behavioral tests, brain tissues are collected for molecular analysis.

    • Western Blot: Protein levels of PGC-1α, FNDC5, and markers of apoptosis and autophagy are determined.

    • Immunohistochemistry: The expression and localization of relevant proteins in different brain regions are examined.

Conclusion

This compound is a promising natural compound with a broad spectrum of pharmacological activities. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK, Nrf2/HO-1, and PI3K/Akt, underscores its therapeutic potential for a variety of diseases driven by inflammation, oxidative stress, and aberrant cell proliferation. The data and experimental protocols summarized in this guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent. Future studies should focus on its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in clinical settings.

References

Isovitexin: An In-Depth Technical Guide to its In Vitro Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin (B1672635), a C-glycosylflavonoid derived from various medicinal and edible plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its anti-inflammatory, antioxidant, and anticancer properties. We delve into the molecular signaling pathways modulated by this compound, including the MAPK, NF-κB, Nrf2/HO-1, and PI3K/Akt pathways. This document summarizes key quantitative data, outlines experimental methodologies, and presents visual representations of the core signaling cascades to facilitate a deeper understanding of this compound's therapeutic potential.

Core Mechanisms of Action

This compound exerts its biological effects through a multi-pronged approach, primarily by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and cancer progression. In vitro studies have consistently demonstrated its ability to interfere with pro-inflammatory cascades, scavenge reactive oxygen species (ROS), induce apoptosis and cell cycle arrest in cancer cells, and inhibit specific enzymes.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects by targeting key signaling pathways that regulate the expression of pro-inflammatory mediators. A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2]

In lipopolysaccharide (LPS)-stimulated macrophages (RAW 264.7 cells), this compound has been shown to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] It also inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes responsible for the production of inflammatory mediators nitric oxide and prostaglandins, respectively.[3][4] This inhibitory effect is achieved by suppressing the phosphorylation of MAPK pathway components and preventing the nuclear translocation of NF-κB.[2][3][4]

Furthermore, this compound has been found to inhibit the phosphorylation of SHP2, a protein tyrosine phosphatase, which in turn downregulates the MAPK and STAT signaling pathways in activated T cells.[5][6]

Antioxidant Activity

The antioxidant properties of this compound are central to its protective effects against cellular damage. It acts as a direct scavenger of reactive oxygen species (ROS) and enhances the endogenous antioxidant defense systems.[7][8] In vitro assays have confirmed its ability to scavenge DPPH, ABTS, and superoxide (B77818) anion radicals.[9]

A key mechanism underlying its antioxidant effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[3][4] this compound upregulates the expression of Nrf2, a transcription factor that binds to the antioxidant response element (ARE) in the promoter region of antioxidant genes, leading to the increased expression of protective enzymes like HO-1.[3][4] This pathway plays a crucial role in protecting cells from oxidative stress-induced damage.

Anticancer Activity

This compound exhibits significant anticancer potential through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cancer stem cell properties.[10][11]

Apoptosis Induction: this compound triggers programmed cell death in various cancer cell lines. In HeLa cervical carcinoma cells, it induces apoptosis through an oxidative stress-mediated pathway and caspase-3 dependent signaling.[12] In other cancer cells, it has been shown to induce the intrinsic apoptosis pathway, characterized by the loss of mitochondrial membrane potential and the release of cytochrome c.[12] Furthermore, this compound can upregulate the expression of pro-apoptotic proteins like Bax and PARP, while downregulating the anti-apoptotic protein Bcl-2.[10]

Cell Cycle Arrest: this compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M phase.[10] This effect is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.

Modulation of Signaling Pathways: The anticancer effects of this compound are also mediated by its ability to modulate critical signaling pathways involved in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10] By inhibiting these pathways, this compound can suppress tumor growth.

Enzyme Inhibition: this compound has been identified as an inhibitor of specific enzymes implicated in cancer and other diseases. It has been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, suggesting its potential in managing diabetes.[13] More recently, this compound was identified as a novel inhibitor of CYP17A1, a key enzyme in the synthesis of androgens and estrogens, highlighting its therapeutic potential in hormone-dependent cancers like breast cancer.[14] In vitro studies on MCF-7 breast cancer cells demonstrated that this compound induces apoptosis at nanomolar concentrations.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies on this compound's mechanism of action.

Table 1: Enzyme Inhibition

EnzymeIC50 ValueCell Line/SystemReference
α-glucosidase6.7 µg/mLBacillus stearothermophilus[13]
CYP17A1< 10 nM (for 46% apoptosis)MCF-7[14]

Table 2: Antioxidant Activity

AssayIC50 ValueReference
DPPH radical scavenging1.72 mg/mL[9]

Table 3: Cytotoxicity

Cell LineTreatmentEffectReference
RAW 264.7Up to 100 µg/mL this compoundNo significant toxicity[3]
HaCaT0-50 µM this compoundNo significant change in cell viability[9]

Experimental Protocols

This section outlines the general methodologies employed in the in vitro studies of this compound.

Cell Culture and Treatments
  • Cell Lines: A variety of cell lines have been utilized, including:

    • Macrophages: RAW 264.7 (for inflammation studies)

    • Cancer Cell Lines: HeLa (cervical cancer), A549 (non-small cell lung cancer), SK-Hep-1 (liver cancer), MCF-7 (breast cancer)[7][12][14]

    • Keratinocytes: HaCaT (for skin protection studies)[9]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, penicillin, and streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified duration before being stimulated with an agonist (e.g., LPS for inflammation, H2O2 for oxidative stress) or analyzed for its direct effects.

Key In Vitro Assays
  • Cell Viability Assay (MTT Assay): Used to assess the cytotoxicity of this compound and its protective effects against cytotoxic agents. Cells are treated with this compound and/or a toxic substance, followed by incubation with MTT solution. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is measured to determine cell viability.[5]

  • Cytokine Measurement (ELISA): Enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.

  • Western Blot Analysis: This technique is used to determine the expression levels of specific proteins involved in signaling pathways (e.g., phosphorylated forms of MAPKs, NF-κB, Akt) and apoptosis (e.g., Bcl-2, Bax, cleaved caspases).[5]

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified using flow cytometry or fluorescence microscopy.[9]

  • Apoptosis Assays (Flow Cytometry): Apoptosis is often assessed by staining cells with Annexin V and propidium (B1200493) iodide (PI) followed by flow cytometry analysis. Annexin V-positive cells are considered apoptotic.[5]

  • Enzyme Inhibition Assays: The inhibitory activity of this compound against specific enzymes like α-glucosidase is determined by incubating the enzyme with this compound and a substrate. The product formation is measured spectrophotometrically to calculate the percentage of inhibition and the IC50 value.[13]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB This compound This compound This compound->MAPK inhibits This compound->NFkB inhibits MAPK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Pro_inflammatory_Genes transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation antioxidant_pathway Oxidative_Stress Oxidative Stress (e.g., ROS) Nrf2 Nrf2 Oxidative_Stress->Nrf2 activates This compound This compound This compound->Nrf2 activates Keap1 Keap1 Nrf2->Keap1 dissociation Nucleus Nucleus Nrf2->Nucleus translocation ARE ARE (Antioxidant Response Element) Nucleus->ARE binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1) ARE->Antioxidant_Enzymes transcription Cell_Protection Cell Protection Antioxidant_Enzymes->Cell_Protection apoptosis_pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax (Pro-apoptotic) This compound->Bax activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 inhibits Bcl2->Bax inhibits Mitochondrion Mitochondrion Bax->Mitochondrion pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis experimental_workflow Cell_Culture Cell Culture (e.g., RAW 264.7, MCF-7) Treatment Treatment with this compound +/- Stimulant (e.g., LPS) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Gene_Expression Gene Expression Analysis (qPCR) Treatment->Gene_Expression Functional_Assays Functional Assays (ELISA, ROS detection, Apoptosis) Treatment->Functional_Assays Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Protein_Analysis->Data_Analysis Gene_Expression->Data_Analysis Functional_Assays->Data_Analysis

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Antioxidant and Anti-inflammatory Effects of Isovitexin (B1672635)

Introduction

This compound, a C-glycosylflavone isomer of vitexin, is a naturally occurring flavonoid found in various plants such as passionflower, rice hulls, and cannabis.[1][2] This compound has garnered significant attention within the scientific community for its diverse pharmacological activities, most notably its potent antioxidant and anti-inflammatory properties.[2][3] This guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the antioxidant and anti-inflammatory effects of this compound, intended to support further research and drug development endeavors.

Antioxidant Effects of this compound

This compound exerts its antioxidant effects through two primary mechanisms: direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant defense systems.[3][4]

Quantitative Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher antioxidant potential.

AssayCompoundIC50 (mg/mL)Source
DPPH Radical ScavengingThis compound1.72[5]
DPPH Radical ScavengingAscorbic Acid (Standard)2.19[5]
ABTS•+ Radical ScavengingThis compound0.94 ± 0.01[5]
ABTS•+ Radical ScavengingTrolox (Standard)0.06 ± 0.01[5]
Superoxide Anion ScavengingThis compound0.18[5]
Superoxide Anion ScavengingAscorbic Acid (Standard)0.36[5]
In Vivo Antioxidant Effects in LPS-Induced Acute Lung Injury Model

In a lipopolysaccharide (LPS)-induced acute lung injury (ALI) mouse model, pretreatment with this compound demonstrated significant antioxidant effects.

ParameterTreatment GroupResultSource
Malondialdehyde (MDA) LevelLPS + this compound (50 or 100 mg/kg)Significantly decreased[6][7]
Superoxide Dismutase (SOD) ActivityLPS + this compound (50 or 100 mg/kg)Significantly increased[6][7]
Glutathione (GSH) ContentLPS + this compound (50 or 100 mg/kg)Significantly increased[6][7]

Anti-inflammatory Effects of this compound

This compound has been shown to mitigate inflammatory responses by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.[6][8]

In Vitro Anti-inflammatory Effects in LPS-Stimulated RAW 264.7 Macrophages
Inflammatory MediatorTreatment GroupEffectSource
TNF-α ProductionLPS + this compoundSignificantly inhibited[6][8]
IL-6 ProductionLPS + this compoundSignificantly inhibited[6][8]
iNOS mRNA and Protein ExpressionLPS + this compoundSuppressed[6][8]
COX-2 mRNA and Protein ExpressionLPS + this compoundSuppressed[6][8]
In Vivo Anti-inflammatory Effects in LPS-Induced Acute Lung Injury Model
Inflammatory MediatorTreatment GroupEffectSource
TNF-α in Bronchoalveolar Lavage Fluid (BALF)LPS + this compound (50 or 100 mg/kg)Significantly decreased[1][6]
IL-6 in Bronchoalveolar Lavage Fluid (BALF)LPS + this compound (50 or 100 mg/kg)Significantly decreased[1][6]
iNOS Protein Expression in Lung TissueLPS + this compound (50 or 100 mg/kg)Effectively inhibited[1][6]
COX-2 Protein Expression in Lung TissueLPS + this compound (50 or 100 mg/kg)Effectively inhibited[1][6]
Myeloperoxidase (MPO) Activity in Lung HomogenatesLPS + this compound (50 or 100 mg/kg)Significantly decreased[1][6]

Signaling Pathways Modulated by this compound

This compound's antioxidant and anti-inflammatory effects are mediated through the modulation of several key signaling pathways.

Nrf2/HO-1 Pathway Activation

This compound upregulates the nuclear factor erythroid 2-related factor 2 (Nrf2) and heme oxygenase 1 (HO-1) signaling pathway, which plays a crucial role in the cellular defense against oxidative stress.[6][7][9]

Nrf2_HO1_Pathway This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates HO1 HO1 Nrf2->HO1 Upregulates Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response Leads to

Caption: Activation of the Nrf2/HO-1 signaling pathway by this compound.

Inhibition of NF-κB and MAPK Pathways

This compound has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][8]

NFkB_MAPK_Pathway cluster_inhibition Inhibition by this compound cluster_response Inflammatory Response This compound This compound MAPK MAPK Phosphorylation This compound->MAPK Inhibits NFkB NF-κB Nuclear Translocation This compound->NFkB Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Pro_inflammatory_Cytokines NFkB->Pro_inflammatory_Cytokines iNOS_COX2 iNOS and COX-2 Expression NFkB->iNOS_COX2 LPS LPS LPS->MAPK LPS->NFkB

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Experimental Protocols

In Vitro Antioxidant Assays

A general workflow for assessing the in vitro antioxidant activity of this compound is as follows:

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Isovitexin_Solution Prepare this compound Solutions (various concentrations) Mix Mix this compound and Radical Solutions Isovitexin_Solution->Mix Radical_Solution Prepare Radical Solution (e.g., DPPH, ABTS) Radical_Solution->Mix Incubate Incubate in the Dark Mix->Incubate Measure_Absorbance Measure Absorbance (Spectrophotometer) Incubate->Measure_Absorbance Calculate_IC50 Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Caption: General experimental workflow for in vitro antioxidant assays.

  • DPPH Radical Scavenging Assay: This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[10]

    • A solution of DPPH in methanol (B129727) is prepared.

    • Various concentrations of this compound are added to the DPPH solution.

    • The mixture is incubated in the dark at room temperature.

    • The absorbance is measured at approximately 517 nm using a spectrophotometer.

    • The percentage of scavenging activity is calculated relative to a control.[10]

  • ABTS Radical Cation Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+).

    • ABTS•+ is produced by reacting ABTS with potassium persulfate.

    • The ABTS•+ solution is diluted with a buffer to a specific absorbance.

    • Different concentrations of this compound are added to the ABTS•+ solution.

    • The absorbance is measured after a set incubation period.

    • The percentage of inhibition is calculated.

In Vivo Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI) Model

This model is used to evaluate the in vivo anti-inflammatory and antioxidant effects of this compound.[1][6]

  • Animal Model: Male C57BL/6 or ICR mice are typically used.[6][11]

  • Grouping: Mice are randomly divided into groups: control, this compound only, LPS only, and LPS + this compound (at various doses).[1][6]

  • Treatment: The this compound groups are pretreated with this compound (e.g., 50 or 100 mg/kg, intraperitoneally) one hour before the LPS challenge.[1][6]

  • LPS Challenge: ALI is induced by intratracheal or intranasal administration of LPS.

  • Sample Collection: After a specific period (e.g., 12 hours), bronchoalveolar lavage fluid (BALF) and lung tissues are collected for analysis.[1]

  • Analysis:

    • Inflammatory Cytokines: Levels of TNF-α and IL-6 in BALF are measured by ELISA.[6]

    • Oxidative Stress Markers: MPO, MDA, SOD, and GSH levels in lung homogenates are determined using commercial assay kits.[6]

    • Protein Expression: The expression of iNOS, COX-2, Nrf2, and HO-1 in lung tissues is analyzed by Western blot.[6]

    • Histopathology: Lung tissues are processed for histological evaluation to assess inflammatory cell infiltration and tissue damage.[6]

Cell Culture and In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 mouse macrophage cell line is commonly used.[1][6]

  • Treatment: Cells are pretreated with various concentrations of this compound for one hour, followed by stimulation with LPS (e.g., 2 µg/ml) for 24 hours.[1][6]

  • Analysis:

    • Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture supernatant are quantified by ELISA.[6]

    • Gene and Protein Expression: The expression of iNOS and COX-2 at both the mRNA (real-time PCR) and protein (Western blot) levels is determined.[6]

    • Signaling Pathway Analysis: The phosphorylation status of MAPK and NF-κB pathway components is analyzed by Western blot.[6]

The available evidence strongly supports the potent antioxidant and anti-inflammatory properties of this compound. Its ability to directly scavenge free radicals and modulate key signaling pathways, such as Nrf2/HO-1, NF-κB, and MAPK, underscores its therapeutic potential for conditions associated with oxidative stress and inflammation. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the beneficial effects of this compound.

References

An In-Depth Technical Guide to the Neuroprotective Properties of Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isovitexin (B1672635), a naturally occurring flavone (B191248) C-glycoside, has emerged as a promising therapeutic candidate for neurodegenerative diseases. This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, with a focus on its underlying molecular mechanisms, experimental validation, and quantitative effects. Through its potent anti-inflammatory, antioxidant, and anti-apoptotic activities, this compound modulates key signaling pathways implicated in neuronal survival and function. This document summarizes the current state of research, presenting detailed experimental protocols and structured quantitative data to facilitate further investigation and drug development efforts in the field of neuroprotection.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating neuroinflammation, oxidative stress, and apoptosis. These protective actions are mediated by the modulation of several critical intracellular signaling cascades.

Anti-Inflammatory Effects

Neuroinflammation, often mediated by activated microglia, is a hallmark of many neurodegenerative disorders. This compound has been shown to suppress the pro-inflammatory M1 phenotype and promote the anti-inflammatory M2 phenotype in microglia.[1] This is achieved by inhibiting key inflammatory pathways:

  • NF-κB Signaling: this compound inhibits the nuclear translocation of the p65 subunit of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines and enzymes.[2][3] This leads to a significant reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[2][3][4]

  • MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK, plays a crucial role in inflammatory responses. This compound has been demonstrated to suppress the phosphorylation and activation of these MAPK signaling components.[5]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a major contributor to neuronal damage. This compound enhances the cellular antioxidant capacity through:

  • Nrf2/HO-1 Pathway Activation: this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2][3] Activated Nrf2 translocates to the nucleus and induces the expression of various antioxidant enzymes, most notably heme oxygenase-1 (HO-1).[2][3][4]

Anti-Apoptotic Effects

Apoptosis, or programmed cell death, is a critical process in the progressive loss of neurons in neurodegenerative diseases. This compound promotes neuronal survival by:

  • PI3K/Akt Signaling: this compound activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a key cascade in promoting cell survival and inhibiting apoptosis.[6]

  • Modulation of Apoptotic Proteins: this compound has been shown to regulate the expression of key apoptotic proteins, although specific data on the Bcl-2 family and caspases in neuroprotection models is still emerging.[7]

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the neuroprotective effects of this compound.

Table 1: In Vitro Efficacy of this compound
Model System Neurotoxic Insult This compound Concentration Key Findings Reference
BV-2 Microglial CellsLipopolysaccharide (LPS)10, 20, 50, 100 µMDose-dependent inhibition of TNF-α, IL-6, iNOS, and COX-2 production.[2][3]
BV-2 Microglial CellsLipopolysaccharide (LPS)200 µg/mLPromoted M2 microglial polarization and suppressed M1 markers.[1]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)25, 50 µg/mlReduced nuclear translocation of NF-κB (p65) and suppressed MAPK phosphorylation.[2][3]
Concanavalin A-activated T cells-10, 30, 100 µMInduced apoptosis and inhibited pro-inflammatory cytokine expression.[7][8]
Table 2: In Vivo Efficacy of this compound
Animal Model Disease/Injury Model This compound Dosage Route of Administration Key Findings Reference
RatsSevoflurane-induced cognitive dysfunctionNot SpecifiedNot SpecifiedImproved cognitive function and inhibited sevoflurane-induced cell apoptosis.[9]
ICR MiceGinkgolic acids-induced contact dermatitis10, 20 mg/kgNot SpecifiedInhibited the expression of pro-inflammatory cytokines (TNF-α, IFN-γ, IL-2, IL-17A) in lymph nodes and serum.[8]

Detailed Experimental Protocols

This section provides an overview of the methodologies employed in key experiments cited in the literature.

In Vitro Neuroinflammation Model (LPS-induced BV-2 Cells)
  • Cell Culture: BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 10, 20, 50, 100 µM) for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified duration (e.g., 6-24 hours).

  • Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-p65, p65, p-p38, p38, Nrf2, HO-1, β-actin).

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • qRT-PCR is performed using specific primers for target genes (e.g., TNF-α, IL-6, iNOS, COX-2) and a housekeeping gene (e.g., GAPDH) for normalization.

In Vivo Cognitive Dysfunction Model (Sevoflurane-induced)
  • Animal Model: Adult male Sprague-Dawley rats are commonly used.

  • Anesthesia and Treatment: Rats are exposed to sevoflurane (B116992) (e.g., 3%) for a specific duration (e.g., 2 hours) to induce cognitive impairment. This compound is administered (e.g., intraperitoneally) at specified doses before or after anesthesia.

  • Behavioral Testing (Morris Water Maze):

    • Spatial learning and memory are assessed using the Morris water maze test.

    • Parameters such as escape latency (time to find the hidden platform) and the number of platform crossings are recorded.

  • Immunohistochemistry:

    • Animals are euthanized, and brain tissues (e.g., hippocampus) are collected.

    • Brain sections are prepared and stained with specific antibodies to assess neuronal apoptosis (e.g., TUNEL staining) or protein expression.

  • Biochemical Analysis: Brain homogenates can be used for Western blotting or ELISA to analyze the expression of relevant proteins and cytokines.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by this compound and a general experimental workflow for its neuroprotective evaluation.

G cluster_0 Experimental Workflow for this compound Neuroprotection A In Vitro Models (e.g., BV-2, SH-SY5Y) C Neurotoxic Insult (e.g., LPS, Sevoflurane) A->C B In Vivo Models (e.g., Rat, Mouse) B->C D This compound Treatment C->D E Assessment of Neuroprotection D->E F Molecular Mechanism Analysis D->F

A general experimental workflow for evaluating the neuroprotective effects of this compound.

G cluster_1 This compound's Modulation of Nrf2/HO-1 Pathway This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant

This compound activates the Nrf2/HO-1 signaling pathway to enhance the antioxidant response.

G cluster_2 This compound's Inhibition of NF-κB and MAPK Pathways This compound This compound MAPK MAPK Phosphorylation This compound->MAPK Inhibits NFkB NF-κB Nuclear Translocation This compound->NFkB Inhibits Inflammation Pro-inflammatory Cytokine Production MAPK->Inflammation NFkB->Inflammation

This compound suppresses neuroinflammation by inhibiting the MAPK and NF-κB signaling pathways.

G cluster_3 This compound's Activation of PI3K/Akt Pathway This compound This compound PI3K PI3K Activation This compound->PI3K Akt Akt Phosphorylation PI3K->Akt Apoptosis Inhibition of Apoptosis Akt->Apoptosis Survival Neuronal Survival Apoptosis->Survival

This compound promotes neuronal survival by activating the pro-survival PI3K/Akt signaling pathway.

Conclusion and Future Directions

This compound demonstrates significant neuroprotective potential through its well-defined anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. The modulation of key signaling pathways such as Nrf2/HO-1, NF-κB, MAPK, and PI3K/Akt underscores its multifaceted therapeutic promise. The presented quantitative data and experimental protocols provide a solid foundation for researchers and drug development professionals to advance the study of this compound.

Future research should focus on:

  • Pharmacokinetic and Pharmacodynamic Studies: Elucidating the bioavailability, blood-brain barrier permeability, and optimal dosing regimens for this compound.

  • Chronic Neurodegenerative Models: Evaluating the long-term efficacy of this compound in more complex animal models of diseases like Alzheimer's and Parkinson's.

  • Target Identification and Validation: Further pinpointing the direct molecular targets of this compound to refine its mechanism of action.

  • Clinical Trials: Translating the promising preclinical findings into well-designed clinical trials to assess the safety and efficacy of this compound in human patients.

By addressing these key areas, the full therapeutic potential of this compound as a neuroprotective agent can be realized, offering new hope for the treatment of debilitating neurodegenerative diseases.

References

Anticancer Potential of Isovitexin: A Preclinical In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preclinical anticancer activities of isovitexin (B1672635), a naturally occurring flavonoid glycoside. This compound has demonstrated significant potential as a therapeutic agent by modulating key signaling pathways involved in tumorigenesis, including apoptosis, cell cycle progression, and metastasis. This guide synthesizes findings from various in vitro and in vivo studies, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular mechanisms to support further research and development.

In Vitro Anticancer Activities

This compound exhibits a broad spectrum of anticancer effects across various cancer cell lines, primarily through cytotoxicity, induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

Cytotoxicity and Antiproliferative Effects

This compound has been shown to inhibit the proliferation of multiple cancer cell types, including colon, breast, prostate, ovarian, and lung cancer. The half-maximal inhibitory concentration (IC50) values from various studies are summarized below, highlighting its potency. In MCF-7 breast cancer cells, this compound was found to be cytotoxic, causing 46% apoptosis at concentrations below 10 nM.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 Value (µM)Incubation Time (h)Citation
Breast CancerMCF-7< 0.01Not Specified
Lung Cancer (NSCLC)A549Not SpecifiedNot Specified
Lung Cancer (NSCLC)H1975Not SpecifiedNot Specified
Colon CancerHCT116Not SpecifiedNot Specified
Hepatocellular CarcinomaHepG2Not SpecifiedNot Specified
Cervical CancerHeLaNot SpecifiedNot Specified
LeukemiaU937Not SpecifiedNot Specified

Note: Specific IC50 values were not consistently reported across all reviewed literature, which often described general cytotoxic effects.

Induction of Apoptosis

A primary mechanism of this compound's anticancer activity is the induction of programmed cell death, or apoptosis. This is achieved through the modulation of key regulatory proteins in both the intrinsic and extrinsic apoptotic pathways. Studies have shown that this compound treatment leads to:

  • Upregulation of Pro-Apoptotic Proteins: Increased expression of Bax and Caspase-3.

  • Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2.

  • Activation of Caspases: Strong cleavage of PARP and activation of caspase-3 and caspase-8 have been observed.

  • Involvement of p53: this compound has demonstrated apoptotic effects through the p53 signaling pathway in human cancer cell lines.

In colon cancer cells, the apoptosis rate was significantly higher in the this compound-treated group compared to the control. Similarly, in osteosarcoma stem-like cells, this compound effectively promoted apoptotic cell death.

Cell Cycle Arrest

This compound has been found to impede cancer cell proliferation by inducing cell cycle arrest, predominantly at the G2/M phase. This effect is associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins. For instance, this compound has been shown to upregulate p21, a CDK inhibitor, which contributes to halting the cell cycle.

Inhibition of Metastasis

The anti-metastatic potential of this compound has been demonstrated in preclinical models. It significantly attenuates the migration and invasion of cancer cells. A key mechanism is the suppression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and a reduction in hypoxia-induced genes, which are crucial for tumor progression and metastasis. Furthermore, this compound inhibits epithelial-mesenchymal transition (EMT), a critical process for cancer cell dissemination.

Effects on Cancer Stem Cells (CSCs)

This compound has shown the ability to target cancer stem cells (CSCs), which are implicated in tumor initiation, resistance to therapy, and recurrence. In osteosarcoma, this compound represses sphere formation and reduces the expression of CSC markers like CD133, CD44, ABCG2, and ALDH1. It also inhibits the stemness and carcinogenicity of hepatic carcinoma stem-like cells by suppressing MnSOD and downregulating FoxM1.

In Vivo Anticancer Efficacy

The anticancer effects of this compound observed in vitro have been corroborated by in vivo animal studies. Xenograft models using human cancer cells have shown that this compound administration can significantly inhibit tumor growth.

Table 2: In Vivo Antitumor Efficacy of this compound

Cancer ModelTreatmentOutcomeCitation
Colon Cancer (HCT116 Xenograft)This compound41.74% tumor inhibition rate; reduced tumor weight and volume.
Osteosarcoma (U2OS-SC Xenograft)This compoundSignificantly decreased tumor size, volume, and weight.
Lung Cancer (A549 Xenograft)This compound + Cisplatin (B142131)Potentiated the inhibition of tumor growth by cisplatin.
Hepatocellular Carcinoma (MHCC97H Xenograft)This compoundInhibited tumor growth and reduced FoxM1 and MnSOD expression.
Lung Cancer Stem-Like CellsThis compound (12.5, 25, 50 mg/kg)Dose-dependent inhibition of tumor growth and MnSOD expression.

Molecular Mechanisms of Action

This compound exerts its anticancer effects by modulating a complex network of signaling pathways. Its ability to influence multiple targets makes it a promising candidate for cancer therapy.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. This compound has been shown to be a potent inhibitor of this pathway. It decreases the phosphorylation of key components including PI3K, Akt, and mTOR in tumor tissues. Inhibition of this pathway by this compound contributes to the induction of apoptosis and suppression of EMT in colon cancer cells.

Isovitexin_PI3K_Akt_mTOR_Pathway This compound This compound PI3K p-PI3K This compound->PI3K Bcl2 Bcl-2 This compound->Bcl2 Bax Bax This compound->Bax Caspase3 Caspase-3 This compound->Caspase3 Akt p-Akt PI3K->Akt mTOR p-mTOR Akt->mTOR Akt->Bcl2 Proliferation Cell Proliferation & Survival mTOR->Proliferation EMT EMT mTOR->EMT Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that governs cell proliferation, differentiation, and survival. This compound has been reported to downregulate the expression of ERK1/2, thereby contributing to its pro-apoptotic and antiproliferative effects.

Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is crucial for embryogenesis and tissue homeostasis, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. This compound has been shown to suppress this pathway, which contributes to its ability to reduce cancer cell proliferation, invasion, and migration.

Regulation of Apoptosis and Cell Cycle

As detailed in previous sections, this compound directly influences the cellular machinery of apoptosis and the cell cycle. It modulates the expression of Bcl-2 family proteins and caspases to promote apoptosis. Furthermore, it induces G2/M phase cell cycle arrest, providing a dual mechanism to halt cancer progression.

Isovitexin_Cell_Cycle_Arrest This compound This compound p21 p21 (CDK Inhibitor) This compound->p21 CDKs Cyclin-Dependent Kinases (e.g., CDK1/Cyclin B) p21->CDKs G2_M G2/M Transition CDKs->G2_M Arrest G2/M Phase Arrest CDKs->Arrest Proliferation Cell Proliferation G2_M->Proliferation

Caption: this compound induces G2/M cell cycle arrest.

DNMT1/miR-34a/Bcl-2 Axis in Osteosarcoma Stem-Like Cells

In osteosarcoma stem-like cells (OSLCs), this compound's mechanism involves epigenetic regulation. It inhibits the expression and activity of DNA methyltransferase 1 (DNMT1). This leads to the re-expression of microRNA-34a (miR-34a), which is often silenced in cancer. MiR-34a, in turn, targets and downregulates the anti-apoptotic protein Bcl-2, thereby inducing apoptosis and suppressing the stemness of OSLCs.

Isovitexin_DNMT1_miR34a_Bcl2_Axis This compound This compound DNMT1 DNMT1 This compound->DNMT1 miR34a miR-34a DNMT1->miR34a Bcl2 Bcl-2 miR34a->Bcl2 Stemness Stemness Bcl2->Stemness Apoptosis Apoptosis Bcl2->Apoptosis

Caption: this compound disrupts the DNMT1/miR-34a/Bcl-2 axis in OSLCs.

Experimental Methodologies

To ensure the reproducibility and validation of the findings on this compound, it is crucial to follow standardized experimental protocols. Below are detailed methodologies for key in vitro assays used to assess its anticancer potential.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Include wells with medium only for background control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from the sample readings. Calculate cell viability as a percentage of the vehicle-treated control.

Annexin V/PI Flow Cytometry for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., 1 x 10^6 cells in a T25 flask) and treat with this compound for the desired time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with ice-cold PBS and centrifuge at approximately 670 x g for 5 minutes at room temperature.

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • Sample Preparation: Mix the cell lysate with SDS sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and visualize them by exposing the membrane to X-ray film or using a digital imaging system.

Experimental_Workflow cluster_assays In Vitro Assays Start Cancer Cell Culture Treatment This compound Treatment (Dose- and Time-dependent) Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Flow Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow Western Western Blot (Protein Expression) Treatment->Western Migration Migration/Invasion Assay (Metastasis) Treatment->Migration Analysis Data Analysis MTT->Analysis Flow->Analysis Western->Analysis Migration->Analysis

Caption: A typical experimental workflow for in vitro analysis of this compound.

Conclusion and Future Perspectives

The preclinical data strongly support the anticancer potential of this compound. Its ability to induce apoptosis and cell cycle arrest, inhibit metastasis, and target cancer stem cells through the modulation of multiple critical signaling pathways highlights its promise as a multi-targeted therapeutic agent. The synergistic effects observed when combined with conventional chemotherapeutics like cisplatin suggest its potential role in combination therapies to enhance efficacy and overcome drug resistance.

Future research should focus on several key areas:

  • Pharmacokinetic and Pharmacodynamic Studies: To optimize dosing and administration routes for clinical translation.

  • Toxicology Studies: To establish a comprehensive safety profile.

  • Clinical Trials: To evaluate the efficacy and safety of this compound in cancer patients.

  • Biomarker Identification: To identify patient populations most likely to respond to this compound treatment.

Preliminary Toxicity Profile of Isovitexin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin, a C-glycosylflavone found in various medicinal plants, has garnered significant interest for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anti-cancer activities. As with any compound intended for therapeutic development, a thorough understanding of its toxicity profile is paramount. This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on this compound, presenting quantitative data, detailed experimental protocols, and insights into the molecular signaling pathways involved.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from acute, sub-chronic, and in vitro toxicity studies of this compound and plant extracts containing it.

Table 1: Acute and Sub-Chronic Oral Toxicity of this compound-Containing Extract in Rats
Study TypeGuidelineSpeciesVehicleDose Levels Tested (mg/kg body weight)Key FindingsReference
Acute Oral Toxicity (Limit Test)OECD 420Rat (SD)0.5% CMC5000LD50 > 5000 mg/kg. No mortality or clinical signs of toxicity observed.[1]
28-Day Sub-Chronic Oral ToxicityOECD 407Rat (SD)0.5% CMC750, 1250, 2500No-Observed-Adverse-Effect Level (NOAEL) = 2500 mg/kg. No significant adverse effects on body weight, hematology, clinical chemistry, or histopathology. A dose-dependent increase in serum urea (B33335) was noted.[1]

Note: The studies were conducted on a standardized methanolic extract of Ficus deltoidea leaves, containing this compound.

Table 2: In Vitro Cytotoxicity of this compound
Cell LineAssay TypeExposure TimeIC50 Value (µM)ObservationsReference
Human Colon Cancer (HCT116)CCK-8Not Specified29.79 ± 2.32Dose-dependent inhibition of cell proliferation.
Human Colon Cancer (LoVo)CCK-8Not Specified19.31 ± 2.49Dose-dependent inhibition of cell proliferation.
Human Colon Cancer (HT29)CCK-8Not Specified37.24 ± 2.56Dose-dependent inhibition of cell proliferation.
Human Colon Cancer (SW480)CCK-8Not Specified33.53 ± 2.45Dose-dependent inhibition of cell proliferation.
Human Colonic Epithelial Cells (HCECs)CCK-8Not Specified> 80Little to no cytotoxicity observed.
Human Breast Cancer (MCF-7)Not SpecifiedNot Specified< 0.01 (10 nM)Induced 46% apoptosis.
Human Keratinocyte (HaCaT)MTT24 h> 50No significant change in cell viability at concentrations up to 50 µM.
Mouse Macrophage (RAW 264.7)MTT24 h> 100 µg/mLNo significant toxicity up to 100 µg/mL. Significant cytotoxicity at 200 µg/mL.
Table 3: Genotoxicity of this compound-Containing Extract
Test SystemGuideline/MethodStrains/Cells UsedMetabolic Activation (S9)Concentrations TestedResultsReference
Bacterial Reverse Mutation Assay (Ames Test)OECD 471Salmonella typhimurium TA98, TA100With and withoutUp to 500 mg/plateNon-mutagenic. No increase in revertant colonies.[1]

Experimental Protocols

This section details the methodologies employed in the key toxicity studies cited.

Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult Sprague-Dawley rats (female).

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, except for an overnight fast before substance administration.

  • Dose Administration: A limit dose of 5000 mg/kg body weight of the test substance (dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) is administered to a single group of animals by oral gavage. A control group receives the vehicle alone.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and changes in body weight for 14 days.

  • Endpoint: The study determines if the LD50 is above or below the limit dose. A gross necropsy of all animals is performed at the end of the observation period.

28-Day Sub-Chronic Oral Toxicity Study (OECD Guideline 407)
  • Objective: To evaluate the potential adverse effects of a substance following repeated oral administration for 28 days.

  • Test Animals: Healthy, young adult Sprague-Dawley rats (both sexes).

  • Experimental Groups: At least three dose groups and a control group (vehicle only) are used, with an equal number of male and female animals in each group.

  • Dose Administration: The test substance is administered daily by oral gavage at the same time each day for 28 consecutive days.

  • Observations:

    • Clinical Observations: Daily checks for signs of toxicity and mortality.

    • Body Weight and Food/Water Consumption: Recorded weekly.

    • Hematology and Clinical Biochemistry: Blood samples are collected at the end of the study for analysis of parameters such as red and white blood cell counts, hemoglobin, platelets, and markers of liver and kidney function.

    • Gross Necropsy and Histopathology: All animals are subjected to a full gross necropsy. Organs are weighed, and tissues are preserved for microscopic examination.

  • Endpoint: Determination of the No-Observed-Adverse-Effect Level (NOAEL).

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Test Strains: Multiple strains of S. typhimurium (e.g., TA98, TA100) are used to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

  • Procedure:

    • The test substance at various concentrations is mixed with the bacterial tester strain and, if applicable, the S9 mix.

    • This mixture is then plated on a minimal glucose agar (B569324) medium lacking histidine.

    • The plates are incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Objective: To assess the cytotoxic effect of a substance on cultured cells by measuring their metabolic activity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to attach.

    • The cells are then treated with various concentrations of the test substance for a specific duration (e.g., 24, 48, or 72 hours).

    • After the treatment period, the MTT reagent is added to each well, and the plate is incubated for a few hours.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Endpoint: The half-maximal inhibitory concentration (IC50), the concentration of the substance that causes a 50% reduction in cell viability, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways potentially involved in this compound's toxicological and protective effects, as well as a typical experimental workflow for assessing cytotoxicity.

Experimental_Workflow_for_Cytotoxicity_Assessment A Cell Seeding (e.g., 96-well plate) B Cell Adhesion (Incubation) A->B C Treatment with this compound (Various Concentrations) B->C D Incubation (e.g., 24, 48, 72 hours) C->D E Addition of Cytotoxicity Reagent (e.g., MTT, Neutral Red) D->E F Incubation E->F G Measurement (e.g., Absorbance Reading) F->G H Data Analysis (Calculation of IC50) G->H

Cytotoxicity Assessment Workflow

PI3K_Akt_mTOR_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

This compound's effect on PI3K/Akt/mTOR pathway

MAPK_NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimulus (e.g., LPS) MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK This compound This compound This compound->MAPK Inhibition IKK IKK This compound->IKK Inhibition MAPK->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Inflammation

This compound's modulation of MAPK/NF-κB pathway

Nrf2_Signaling_Pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Inactivation This compound This compound This compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation & Binding AntioxidantEnzymes Antioxidant & Cytoprotective Gene Expression (e.g., HO-1, SOD) ARE->AntioxidantEnzymes Activation

Activation of the Nrf2 pathway by this compound

Conclusion

The preliminary toxicity data for this compound suggests a favorable safety profile. In vivo studies on an this compound-containing extract indicate a high LD50 and a high NOAEL in sub-chronic studies. In vitro studies demonstrate selective cytotoxicity towards cancer cells over normal cells. Furthermore, genotoxicity assays have not revealed any mutagenic potential. The modulation of key signaling pathways such as PI3K/Akt/mTOR, MAPK, NF-κB, and Nrf2 appears to be central to both its therapeutic and toxicological effects. Further comprehensive toxicity studies on pure this compound, including chronic toxicity, reproductive toxicity, and carcinogenicity, are warranted to fully establish its safety for potential clinical applications. This guide serves as a foundational resource for researchers and drug development professionals in the continued investigation of this compound.

References

Isovitexin: A Technical Guide to Bioavailability and Pharmacokinetics for the Research Professional

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Absorption, Distribution, Metabolism, and Excretion of a Promising Natural Flavonoid

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of isovitexin (B1672635), a naturally occurring C-glycosylflavone found in various medicinal and edible plants.[1][2] With a growing body of research highlighting its therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties, a thorough understanding of its behavior in the body is crucial for the development of this compound-based therapeutics.[1] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Quantitative Pharmacokinetic Parameters of this compound

The bioavailability and pharmacokinetic profile of this compound have been investigated in several preclinical studies. The data reveals that this compound generally exhibits low to moderate oral bioavailability.[2][3] The following tables summarize the key pharmacokinetic parameters of this compound from various studies conducted in different animal models.

Table 1: Pharmacokinetic Parameters of this compound Following Intravenous and Oral Administration

Animal ModelDosageRoute of AdministrationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)t1/2 (h)Oral Bioavailability (%)Reference
Sprague-Dawley Rats2.0 mg/kgIntravenous--11.39 ± 5.051.05 ± 0.325-[4]
Sprague-Dawley Rats18.75 mg/kgIntravenous---0.61 - 0.77 (β-phase)-[5]
Sprague-Dawley Rats3.75 mg/kgIntravenous---0.61 - 0.77 (β-phase)-[5]
Sprague-Dawley Rats0.75 mg/kgIntravenous---0.61 - 0.77 (β-phase)-[5]
Ovariectomized Mice5 mg/kgOral----14.58[2]
Rabbits15 mg/kg (raw extract)OralValue not specifiedValue not specifiedValue not specifiedValue not specifiedValue not specified[6]
Rabbits15 mg/kg (microcapsule)OralEnhanced vs. raw extractValue not specifiedEnhanced vs. raw extractValue not specifiedValue not specified[6]

Note: "-" indicates data not available in the cited source. Cmax, Tmax, and AUC values for the rabbit study were not explicitly provided but were noted to be enhanced with the microcapsule formulation.

Table 2: Pharmacokinetic Parameters of this compound-2''-O-β-D-glucopyranoside (IVG) in Rats

Animal ModelDosageRoute of AdministrationCmax (µg/mL)Tmax (h)AUC0-12h (µg·h/mL)t1/2 (h)Reference
Sprague-Dawley Rats5.0 mg/kgIntravenous--37.79 ± 7.653.49 ± 0.99[1]

Experimental Protocols

A clear understanding of the methodologies employed in pharmacokinetic studies is essential for data interpretation and replication. The following sections detail typical experimental protocols for in-vivo pharmacokinetic analysis and bioanalytical quantification of this compound.

In-Vivo Pharmacokinetic Study Protocol (Oral Administration)

This protocol outlines a generalized procedure for assessing the pharmacokinetics of this compound following oral administration to rodents.

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats or ICR mice are commonly used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. They are provided with standard laboratory chow and water ad libitum.

  • Acclimatization: Animals are allowed to acclimatize to the housing conditions for at least one week prior to the experiment.

  • Fasting: Animals are typically fasted overnight (approximately 12 hours) before oral administration of this compound, with free access to water.

2. Drug Preparation and Administration:

  • Formulation: this compound is typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

  • Dosing: The formulation is administered orally via gavage at a specific dose (e.g., 5 mg/kg).

3. Blood Sample Collection:

  • Time Points: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or another appropriate site at predetermined time points post-dosing (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Anticoagulant: Blood samples are collected into heparinized tubes.

4. Plasma Preparation:

  • Centrifugation: The blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

  • Storage: The resulting plasma samples are transferred to clean tubes and stored at -20°C or -80°C until bioanalysis.

5. Pharmacokinetic Analysis:

  • Software: Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 are calculated from the plasma concentration-time data using non-compartmental analysis with specialized software (e.g., WinNonlin, DAS).

  • Bioavailability Calculation: If an intravenous study is also conducted, the absolute oral bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.

Bioanalytical Method: HPLC-MS/MS for this compound Quantification in Plasma

A sensitive and reliable high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is commonly used for the quantification of this compound in biological matrices.[4]

1. Sample Preparation (Protein Precipitation):

  • Thawing: Frozen plasma samples are thawed at room temperature.

  • Internal Standard (IS): An internal standard (e.g., puerarin (B1673276) or salicylic (B10762653) acid) is added to a small volume of the plasma sample (e.g., 50 µL).[3][4]

  • Precipitation: A protein precipitating agent, such as methanol (B129727) or acetonitrile (B52724), is added to the plasma sample (e.g., 150 µL of methanol to 50 µL of plasma).[3][4]

  • Vortexing and Centrifugation: The mixture is vortexed vigorously for several minutes to ensure thorough mixing and then centrifuged at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is carefully transferred to a clean vial for HPLC-MS/MS analysis.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 4.6 mm × 50 mm, 2.7 µm) is typically used for separation.[4]

  • Mobile Phase: The mobile phase often consists of a mixture of acetonitrile and water containing a small percentage of an acid, such as formic acid or acetic acid (e.g., acetonitrile and 0.1% formic acid in a 21:79 v/v ratio).[4]

  • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Column Temperature: The column is maintained at a constant temperature (e.g., 30°C).

  • Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used.

  • Ionization Mode: ESI is typically operated in the negative ion mode.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard. For this compound, a common transition is m/z 431.0 → 311.0.[4]

4. Method Validation:

  • The analytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including specificity, linearity, lower limit of quantification (LLOQ), accuracy, precision (intra- and inter-day), recovery, and stability.[3][7]

Table 3: Summary of a Validated HPLC-MS/MS Method for this compound Quantification

ParameterValueReference
Linearity Range2.0–200 ng/mL[7]
LLOQ2 ng/mL[7]
Accuracy (Intra- and Inter-day)94% to 110%[7]
Precision (RSD%)≤ 8.7%[7]
Recovery97% to 102%[7]
Matrix Effect90% to 100%[7]

Factors Influencing Bioavailability and Metabolism

The oral bioavailability of this compound is influenced by several factors, including its C-glycoside structure, which makes it more stable than O-glycosides.[2] However, its absorption can still be limited. A significant portion of orally administered this compound is not absorbed in the upper gastrointestinal tract and is instead metabolized by the gut microbiota in the intestine.[1]

The metabolic transformation of this compound primarily occurs in the liver and intestines. In the liver, it can undergo phase II metabolism, specifically glucuronidation, mediated by uridine (B1682114) 5'-diphospho-glucuronosyltransferases (UGTs). In the gut, the microbiota can hydrolyze the glycosidic bond, although this is less readily cleaved than in O-glycosides. Half of an administered dose of isosaponarin (B97309) (a precursor) was found to be metabolized to this compound in the intestinal tract and subsequently excreted in the feces, suggesting low absorption of the resulting this compound. The main tissue depots for this compound in rats have been identified as the kidney, intestine, and liver.[4]

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways and the experimental workflows used to study them is critical for drug development.

Key Signaling Pathways Modulated by this compound

PI3K/Akt Signaling Pathway: this compound has been shown to modulate the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway.[8] This pathway is crucial for regulating cell growth, proliferation, and survival. In the context of hepatic fibrosis, this compound has been observed to inhibit the PTEN-PI3K-Akt-mTOR axis.[8]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates PTEN PTEN PTEN->PIP3 inhibits mTOR mTOR Akt->mTOR Cell_Response Cell Growth, Proliferation, Survival mTOR->Cell_Response This compound This compound This compound->PI3K inhibits This compound->PTEN This compound->Akt inhibits This compound->mTOR inhibits

Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway: this compound has demonstrated anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] It can block the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB and the expression of pro-inflammatory genes.[10]

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates p_IkBa p-IκBα Proteasome Proteasome p_IkBa->Proteasome degradation NFkB_p65 NF-κB (p65) NFkB_p65_nuc NF-κB (p65) NFkB_p65->NFkB_p65_nuc translocation Complex IκBα-NF-κB Complex This compound This compound This compound->IKK inhibits Gene_Expression Pro-inflammatory Gene Expression NFkB_p65_nuc->Gene_Expression

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for conducting a preclinical pharmacokinetic study of this compound.

PK_Workflow Animal_Model Animal Model Selection (e.g., Rats, Mice) Dosing Drug Administration (Oral or Intravenous) Animal_Model->Dosing Blood_Sampling Time-course Blood Sample Collection Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Prep Analyte Extraction (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis LC-MS/MS Analysis (Quantification) Sample_Prep->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Software Analysis) LCMS_Analysis->PK_Modeling Data_Output Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK_Modeling->Data_Output

Caption: Workflow of a typical preclinical pharmacokinetic study.

Conclusion

This technical guide consolidates key information on the bioavailability and pharmacokinetics of this compound, providing a valuable resource for the scientific community. The presented data indicates that while this compound possesses promising pharmacological activities, its development as a therapeutic agent will require strategies to overcome its relatively low oral bioavailability. Further research focusing on formulation strategies, such as microencapsulation, and a deeper understanding of its metabolic pathways and drug-drug interaction potential is warranted to fully realize the therapeutic promise of this natural compound.

References

Methodological & Application

Application Notes and Protocols for Isovitexin Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a C-glycoside of the flavonoid apigenin, is a promising natural compound with a wide range of documented pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Its therapeutic potential has led to a growing interest in efficient methods for its extraction and purification from various plant sources. This document provides detailed application notes and protocols for the extraction of this compound from plant materials, targeting researchers, scientists, and professionals in drug development. The following sections will cover various extraction techniques, from conventional to modern "green" methods, and provide protocols for subsequent purification.

Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical and depends on factors such as the desired yield, purity, processing time, cost, and environmental impact. Below is a summary of quantitative data from various studies, comparing the efficiency of different extraction methods for this compound.

Extraction Method Plant Material Solvent Key Parameters This compound Yield Reference
Aqueous ExtractionFicus deltoidea (Mas Cotek) leavesDistilled WaterTemp: 50°C, Time: 5 hours, Ratio: 1:20 (g/mL)0.136 ± 0.015 (% w/w)[1]
Ultrasound-Assisted Extraction (UAE)Ficus deltoidea leaves77.66% MethanolTime: 20.03 min, Ratio: 19.88 mL/g35.87 mg/g[2]
Ultrasound-Assisted Extraction (UAE)Ziziphi spinosae semen seeds75% Ethanol (B145695)Power: 405 W, Time: 60 min, Ratio: 1:16 (g/mL)0.705%[3]
Microwave-Assisted Extraction (MAE)Thai Jasmine Rice leavesWater/EthanolPower: 6.68 W/g, Time: 7.5 min, Ratio: 37.7:1 (mL:g)1.12 ± 0.04 mg/g DW[4]
Supercritical Fluid Extraction (SFE)DandelionCO₂ with Ethanol co-solventPressure: 35 MPa, Temp: 50°C, Time: 80 min4.974% (total flavonoids)[5]
High-Speed Counter-Current Chromatography (HSCCC)Patrinia villosa JussEthyl acetate-n-butanol-water (2:1:3, v/v/v)N/A (Purification)42.9 mg from 250 mg crude extract[6]

Experimental Protocols

This section provides detailed methodologies for the key extraction and purification techniques cited in the comparative data table.

Aqueous Extraction Protocol

Aqueous extraction is a conventional, simple, and environmentally friendly method.

Objective: To extract this compound from plant material using water as a solvent.

Materials and Equipment:

  • Dried and powdered plant material (e.g., Ficus deltoidea leaves)

  • Distilled water

  • Heating magnetic stirrer or water bath

  • Filtration apparatus (e.g., Whatman No. 1 filter paper, vacuum pump)

  • Rotary evaporator

  • Freeze dryer (optional)

Procedure:

  • Sample Preparation: Weigh a known amount of dried, powdered plant material.

  • Extraction:

    • Place the plant material in a flask.

    • Add distilled water at a specified solid-to-liquid ratio (e.g., 1:20 g/mL).[1]

    • Heat the mixture to the desired temperature (e.g., 50°C) with continuous stirring for a set duration (e.g., 5 hours).[1]

  • Filtration:

    • Allow the mixture to cool to room temperature.

    • Filter the extract through filter paper to separate the solid residue from the liquid extract.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the water.

  • Drying:

    • The concentrated extract can be freeze-dried to obtain a solid powder.

Ultrasound-Assisted Extraction (UAE) Protocol

UAE utilizes high-frequency sound waves to enhance extraction efficiency.

Objective: To efficiently extract this compound from plant material using ultrasonication.

Materials and Equipment:

  • Dried and powdered plant material

  • Solvent (e.g., 70-80% ethanol or methanol)[2][3]

  • Ultrasonic bath or probe sonicator

  • Flask

  • Filtration or centrifugation apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh a specific amount of the dried and powdered plant material (e.g., 10 g).[7]

  • Solvent Addition: Place the sample in a flask and add the chosen solvent at a predetermined solid-to-liquid ratio (e.g., 1:20 g/mL).[7]

  • Ultrasonic Extraction:

    • Submerge the flask in an ultrasonic bath pre-set to the desired temperature (e.g., 60°C).[7]

    • Apply ultrasonic waves at a specific frequency and power (e.g., 40 kHz, 300 W) for the optimized duration (e.g., 30 minutes).[7]

  • Separation:

    • Filter the mixture through filter paper or centrifuge at high speed (e.g., 4000 rpm for 15 minutes) to separate the extract from the plant debris.[7]

  • Concentration:

    • Evaporate the solvent from the supernatant/filtrate using a rotary evaporator at a controlled temperature (e.g., 50°C) to obtain the crude extract.[7]

Microwave-Assisted Extraction (MAE) Protocol

MAE employs microwave energy for rapid heating of the solvent and plant material, accelerating the extraction process.

Objective: To rapidly extract this compound from plant material using microwave energy.

Materials and Equipment:

  • Dried and powdered plant material

  • Solvent (e.g., 80% ethanol)[8]

  • Microwave extraction system with temperature and power control

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Sample Preparation: Place a known weight of the powdered plant material into the microwave extraction vessel.

  • Solvent Addition: Add the extraction solvent at an optimized solid-to-liquid ratio (e.g., 1:20 g/mL).[8]

  • Microwave Extraction:

    • Seal the vessel and place it in the microwave extractor.

    • Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 60°C), and time (e.g., 10 minutes).[8]

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove the solid residue.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator to obtain the crude this compound extract.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green technology that uses a supercritical fluid, typically CO₂, as the solvent.

Objective: To extract this compound using an environmentally friendly and highly selective method.

Materials and Equipment:

  • Dried and powdered plant material

  • Supercritical fluid extraction system

  • High-purity carbon dioxide (CO₂)

  • Co-solvent (e.g., ethanol)

  • Collection vessel

Procedure:

  • Sample Loading: Load the ground plant material into the extraction vessel.

  • System Setup:

    • Pressurize the system with CO₂ to the desired pressure (e.g., 35 MPa).[5]

    • Heat the extraction vessel to the set temperature (e.g., 50°C).[5]

    • If using a co-solvent, introduce it into the system at a specified ratio (e.g., 4.0 mL/g of plant material).[5]

  • Extraction:

    • Allow the supercritical CO₂ (with or without co-solvent) to pass through the extraction vessel for a specific duration (e.g., 80 minutes).[5]

  • Collection:

    • Depressurize the fluid in the collection vessel, causing the CO₂ to return to a gaseous state and the extracted this compound to precipitate.

  • Recovery: Collect the precipitated extract from the vessel.

Column Chromatography Purification Protocol

This protocol is for the purification of this compound from the crude extract.

Objective: To isolate and purify this compound from a crude plant extract.

Materials and Equipment:

  • Crude this compound extract

  • Chromatography column

  • Stationary phase (e.g., Silica (B1680970) gel 60-120 mesh)[8]

  • Mobile phase solvents (e.g., a gradient of petroleum ether, ethanol, and water, or ethyl acetate (B1210297) and methanol)[2][6]

  • Fraction collector or test tubes

  • TLC plates and developing chamber for monitoring

  • Rotary evaporator

Procedure:

  • Column Packing:

    • Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent.

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.[8]

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Carefully load the sample onto the top of the packed column.[8]

  • Elution:

    • Begin elution with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). An example of a gradient for flavonoid separation is starting with petroleum ether:ethanol (8:2) and sequentially eluting with ethanol:water (6:4) and then water.[2]

  • Fraction Collection:

    • Collect the eluent in fractions of a specific volume.

  • Monitoring:

    • Monitor the separation by spotting fractions onto TLC plates and developing them in an appropriate solvent system.

    • Identify the fractions containing this compound by comparing with a standard.

  • Isolation:

    • Combine the fractions containing pure this compound.

    • Evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental Workflows

Extraction_Workflow A Plant Material (Dried and Powdered) B Extraction A->B C Filtration / Centrifugation B->C D Crude Extract (in solvent) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude this compound Extract E->F G Purification (Column Chromatography) F->G H Pure this compound G->H UAE_Parameters cluster_params Key Parameters P1 Solvent Type & Concentration Yield This compound Yield & Purity P1->Yield affects solubility P2 Temperature P2->Yield influences mass transfer P3 Time P3->Yield impacts completeness P4 Ultrasonic Power P4->Yield enhances cell disruption P5 Solid-to-Liquid Ratio P5->Yield determines concentration gradient Column_Chromatography_Workflow Start Crude Extract C Load Sample Start->C A Prepare Slurry (Silica Gel + Solvent) B Pack Column A->B B->C D Gradient Elution (Increasing Polarity) C->D E Collect Fractions D->E F Monitor by TLC E->F F->E Continue collection G Combine Pure Fractions F->G Fractions with pure this compound H Evaporate Solvent G->H End Purified this compound H->End

References

High-performance liquid chromatography (HPLC) analysis of Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a C-glycosylflavone found in various medicinal plants, has garnered significant interest for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects. Accurate and reliable quantification of this compound in different matrices is crucial for quality control, pharmacokinetic studies, and the development of new therapeutics. High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the analysis of this compound. This document provides detailed application notes and protocols for the HPLC analysis of this compound, intended to guide researchers, scientists, and drug development professionals in establishing robust analytical methods.

Quantitative Data Summary

The following tables summarize typical validation parameters for the HPLC analysis of this compound, compiled from various studies. These values can serve as a reference for method development and validation.

Table 1: Chromatographic Conditions and Performance

ParameterMethod 1Method 2Method 3
Column Hypersil ODS C18 (150 x 4.6 mm)[1][2]C18 reversed-phase (100 mm × 4.6 mm, 3.5 µm)[3][4]Agilent Poroshell 120 EC-C18 (4.6 mm × 50 mm, 2.7 µm)[5]
Mobile Phase A: 0.1% ortho-phosphoric acid, B: Acetonitrile[1][2]Methanol (B129727) and 0.1% acetic acid (40:60)[3][4]Acetonitrile and 0.1% formic acid (21:79, v/v)[5]
Flow Rate 1.0 mL/min[1][2]Not SpecifiedNot Specified
Detection 360 nm[1][2]MS/MS (MRM)[3][4]MS/MS (MRM)[5]
Retention Time 10.25 min[1][2]13.44 min[3]Not Specified

Table 2: Method Validation Parameters

ParameterMethod 1Method 2Method 3
Linearity Range 5 - 100 ppm[1][2]2.0 - 200.0 ng/mL[3][4]Not Specified (r > 0.9912)[5]
Correlation Coefficient (r²) 0.999[1][2]> 0.99[3][4]> 0.9912[5]
LOD 0.069 mg/100g[1][2]Not SpecifiedNot Specified
LOQ 0.230 mg/100g[1][2]2 ng/mL[3][4]Not Specified
Recovery 97.60%[1][2]97% to 102%[3][4]72.70% - 90.81%[5]
Intra-day Precision (%RSD) 1.73%[1][2]< 8.7%[3][4]< 11.80%[5]
Inter-day Precision (%RSD) 1.20%[1][2]< 8.7%[3][4]< 11.80%[5]

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound in Plant Material (e.g., Mung Bean)

This protocol is adapted from a method for the simultaneous determination of vitexin (B1683572) and this compound in mung bean.[1][2]

1. Sample Preparation: a. Grind the dried plant material into a fine powder. b. Accurately weigh a portion of the powdered sample. c. Extract the this compound using a suitable solvent (e.g., methanol or ethanol) through methods such as ultrasonication or soxhlet extraction. d. Filter the extract through a 0.45 µm membrane filter before HPLC injection.

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: Hypersil ODS C18, 4.6 x 150 mm, 5 µm particle size.[1][2]

  • Mobile Phase:

    • Solvent A: 0.1% ortho-phosphoric acid in water.[1][2]

    • Solvent B: Acetonitrile.[1][2]

    • A gradient elution may be necessary to achieve optimal separation from other components.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: Ambient or controlled at a specific temperature for better reproducibility.

  • Detection Wavelength: 360 nm.[1][2]

  • Injection Volume: 20 µL.

3. Method Validation:

  • Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 5-100 µg/mL) to construct a calibration curve.[1][2]

  • Precision: Evaluate intra-day and inter-day precision by analyzing replicate injections of a standard solution.

  • Accuracy: Determine the recovery by spiking a known amount of this compound standard into a sample matrix.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve.

Protocol 2: HPLC-MS/MS Analysis of this compound in Biological Matrices (e.g., Plasma)

This protocol is based on a method for the quantification of this compound in rabbit plasma.[3][4]

1. Sample Preparation (Protein Precipitation): a. To a 100 µL aliquot of plasma, add 300 µL of a precipitating agent like acetonitrile.[3][4] b. Vortex the mixture for 1-2 minutes. c. Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in a suitable volume of the mobile phase. f. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. Chromatographic Conditions:

  • LC-MS/MS System: An HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 3.5 µm).[3][4]

  • Mobile Phase: An isocratic or gradient mixture of methanol and 0.1% acetic acid in water. A common isocratic condition is 40:60 (methanol: 0.1% acetic acid).[3][4]

  • Flow Rate: Typically in the range of 0.3-0.8 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for flavonoids.[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The specific parent and daughter ion masses should be determined by infusing a standard solution of this compound into the mass spectrometer.

  • Internal Standard: Use of an appropriate internal standard (e.g., a structurally similar compound not present in the sample) is recommended for accurate quantification.

Experimental Workflow and Signaling Pathways

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample Collection (e.g., Plant Material, Plasma) extraction Extraction / Precipitation start->extraction filtration Filtration (0.22 or 0.45 µm) extraction->filtration hplc HPLC System (Pump, Injector, Column) filtration->hplc detection Detection (UV or MS/MS) hplc->detection chromatogram Chromatogram Acquisition detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Generation quantification->report

Caption: A generalized workflow for the HPLC analysis of this compound.

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cancer. Understanding these pathways is crucial for drug development professionals.

1. Anti-inflammatory and Antioxidant Pathways:

This compound exerts its anti-inflammatory and antioxidant effects primarily through the inhibition of the MAPK and NF-κB pathways and the activation of the Nrf2/HO-1 pathway.[6]

Isovitexin_Anti_Inflammatory_Pathway This compound This compound mapk MAPK Pathway (p38, ERK, JNK) This compound->mapk nfkb NF-κB Pathway This compound->nfkb nrf2 Nrf2/HO-1 Pathway This compound->nrf2 inflammation Inflammatory Response (e.g., TNF-α, IL-6) mapk->inflammation nfkb->inflammation antioxidant_response Antioxidant Response nrf2->antioxidant_response oxidative_stress Oxidative Stress inflammation->oxidative_stress

Caption: this compound's modulation of inflammatory and antioxidant pathways.

2. Anticancer Signaling Pathway:

In the context of cancer, this compound has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation, survival, and growth.[7]

Isovitexin_Anticancer_Pathway This compound This compound pi3k PI3K This compound->pi3k apoptosis Apoptosis This compound->apoptosis akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation mtor->apoptosis

Caption: this compound's inhibitory effect on the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Isolation of Pure Isovitexin from Crude Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive protocol for the isolation of pure isovitexin (B1672635) from crude plant extracts. The methodology detailed below encompasses extraction, fractionation, and purification steps designed to yield this compound with a purity of over 98%.

Introduction

This compound, a C-glycosylflavone, is a naturally occurring bioactive compound found in various plants, including pigeon pea, sandalwood, and mung bean.[1][2][3] It has garnered significant scientific interest due to its potential pharmacological activities. The isolation of pure this compound is a critical step for research into its biological functions and for the development of potential therapeutic agents. This protocol outlines a robust and reproducible method for obtaining high-purity this compound from crude plant extracts.

Data Presentation

Table 1: Quantitative Data on this compound Extraction and Purification
ParameterPlant SourceMethodValueReference
Extraction Yield Pigeonpea branches and leaves70-80% Ethanol (B145695) with ultrasonic assistance0.13%[4]
Ficus deltoidea leaves77.66% Methanol (B129727), 20.03 min sonication, 19.88 mL/g solvent ratio35.87 mg/g[5]
Dried Mas Cotek leavesAqueous extraction (1:20 g/mL ratio, 50°C, 5 hours)0.136 ± 0.015 (%w/w)[6]
Purity Pigeonpea branches and leavesODS-C18 column chromatography and recrystallization>90%[4]
Sandalwood leavesSilica gel column chromatography and recrystallization>98%[7]
Patrinia villosa JussHigh-Speed Counter-Current Chromatography (HSCCC)99.3%[8]
Recovery Yield Pigeonpea extractsADS-5 macroporous resin73.99%[1]

Experimental Protocols

This protocol is a comprehensive guide for the isolation of this compound, adaptable to various plant materials. The primary stages include preparation of the crude extract, preliminary purification, and final purification.

Preparation of Crude Plant Extract

a. Plant Material Preparation:

  • Air-dry the fresh plant material (e.g., leaves, branches) in the shade until a constant weight is achieved.

  • Grind the dried material into a coarse powder (approximately 20-40 mesh).

b. Solvent Extraction:

  • Macerate the powdered plant material with 70-80% ethanol at a solid-to-liquid ratio of 1:10 to 1:15 (g/mL).[7][9]

  • Employ ultrasonic-assisted extraction for 10-20 minutes, repeated 2-3 times, to enhance extraction efficiency.[2][7]

  • Alternatively, conduct the extraction at 50-65°C for 2 hours with continuous stirring.[3][9]

  • Filter the mixture through cheesecloth and then filter paper to separate the solid residue.

  • Repeat the extraction process on the residue twice more to maximize the yield.

  • Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at 50°C to obtain the crude extract.[9]

Preliminary Purification: Liquid-Liquid Extraction & Macroporous Resin Chromatography

a. Liquid-Liquid Extraction (for certain plant materials like Sandalwood):

  • Sequentially extract the crude ethanol extract with petroleum ether, chloroform, and finally ethyl acetate (B1210297).[2]

  • Collect the ethyl acetate fraction, which will be enriched with flavonoids, and concentrate it to dryness.[2]

b. Macroporous Resin Column Chromatography:

  • Resin Preparation: Pre-treat D101 or a similar macroporous resin by soaking it in 95% ethanol for 24 hours, followed by a thorough wash with deionized water until no alcohol is detected.[9]

  • Column Packing: Pack a glass column with the pre-treated resin.

  • Sample Loading: Dissolve the crude extract (or the dried ethyl acetate fraction) in water to form a suspension (e.g., 10-25 mg/mL).[4] Load the sample onto the equilibrated column.

  • Washing: Wash the column with 2-3 bed volumes (BV) of deionized water to remove impurities.[1]

  • Elution: Elute the column with a stepwise gradient of ethanol. Start with 10% ethanol to remove some impurities, followed by 40-70% ethanol to elute the target this compound-rich fraction.[1][4][10]

  • Concentration: Collect the this compound-rich fraction and concentrate it to a paste using a rotary evaporator.

Final Purification: Column Chromatography and Recrystallization

a. Silica Gel Column Chromatography:

  • Stationary Phase: Silica gel.

  • Mobile Phase: A gradient elution system of ethyl acetate-methanol is commonly used.[2][7] A typical gradient could be a stepwise increase in the proportion of methanol.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Pooling and Concentration: Combine the pure this compound fractions and concentrate them.

b. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • For achieving very high purity, Prep-HPLC is recommended.[3][11]

  • Column: A C18 reverse-phase column.[3][9]

  • Mobile Phase: An isocratic or gradient system of methanol/water or ethanol/water can be used. For example, an ethanol/water ratio of 15:85 (v/v) has been reported.[3]

  • Detection: UV detection at approximately 330 nm.[3]

  • Fraction Collection: Collect the peak corresponding to this compound.

c. Recrystallization:

  • Dissolve the purified this compound fraction in a minimum amount of hot methanol or ethanol.[7][12]

  • Allow the solution to cool slowly at room temperature, and then at a lower temperature (e.g., 4°C) to facilitate crystal formation.

  • Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Dry the pure this compound crystals under vacuum. This final step helps in obtaining a highly purified solid compound.[12]

Visualization of the Isolation Protocol

Isovitexin_Isolation_Workflow cluster_0 Extraction cluster_1 Preliminary Purification cluster_2 Final Purification plant_material Dried Plant Material extraction Solvent Extraction (70-80% Ethanol, Ultrasonic/Heat Assisted) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporation) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract liquid_extraction Liquid-Liquid Extraction (Optional: Petroleum Ether, Chloroform, Ethyl Acetate) crude_extract->liquid_extraction macroporous_resin Macroporous Resin Chromatography (e.g., D101) crude_extract->macroporous_resin Direct Path ethyl_acetate_fraction Ethyl Acetate Fraction liquid_extraction->ethyl_acetate_fraction ethyl_acetate_fraction->macroporous_resin washing Washing (Water) macroporous_resin->washing elution1 Elution (10-70% Ethanol) washing->elution1 concentration2 Concentration elution1->concentration2 enriched_fraction This compound-Enriched Fraction concentration2->enriched_fraction silica_gel Silica Gel Column Chromatography enriched_fraction->silica_gel prep_hplc Preparative HPLC (C18 Column) enriched_fraction->prep_hplc silica_gel->prep_hplc For higher purity recrystallization Recrystallization (Methanol/Ethanol) silica_gel->recrystallization prep_hplc->recrystallization pure_this compound Pure this compound (>98%) recrystallization->pure_this compound

Caption: Experimental workflow for the isolation of pure this compound.

References

Application Notes and Protocols for Isovitexin in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isovitexin (B1672635), a C-glycosylflavonoid found in various plants such as rice hulls, passion flower, and cannabis, has garnered significant attention for its diverse pharmacological activities.[1][2][3] In cell culture studies, this compound has demonstrated potent anti-inflammatory, antioxidant, and anticancer properties.[1][2][4][5] These effects are attributed to its ability to modulate key cellular signaling pathways involved in inflammation, apoptosis, cell cycle regulation, and oxidative stress. These notes provide an overview of this compound's applications in cell culture, including its mechanisms of action, quantitative effects on cellular processes, and detailed experimental protocols.

Mechanisms of Action

This compound exerts its biological effects by targeting multiple signaling cascades within the cell.

  • Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][6][7][8] It reduces the phosphorylation of key MAPK proteins such as JNK, ERK, and p38, and blocks the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[1][2] This leads to a downstream reduction in the expression of pro-inflammatory mediators like TNF-α, IL-6, iNOS, and COX-2.[1][3]

  • Antioxidant Effects: The antioxidant activity of this compound is partly mediated by the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase 1 (HO-1) pathways.[1][9] By upregulating these pathways, this compound enhances the cellular defense against oxidative stress and reduces the generation of reactive oxygen species (ROS).[1][10]

  • Anticancer Effects: In cancer cell lines, this compound induces apoptosis (programmed cell death) and autophagy.[4][11][12] It modulates the expression of apoptosis-related proteins, increasing the levels of pro-apoptotic proteins like Bax and cleaved Caspase-3, while decreasing the anti-apoptotic protein Bcl-2.[5][11][12] Furthermore, this compound can inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell proliferation, survival, and migration.[4][5][11] Some studies have also reported that this compound can induce cell cycle arrest, typically at the G2/M phase.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound observed in various cell culture studies.

Table 1: Effects of this compound on Inflammatory Markers in Cell Culture

Cell LineInducerThis compound ConcentrationTargetResultReference
RAW 264.7 MacrophagesLPS (2 µg/mL)25, 50 µg/mLTNF-α, IL-6, iNOS, COX-2Significant decrease in expression/secretion[1][3]
Human Pulmonary Artery Endothelial Cells (HPAECs)LPS25, 50 µg/mLIL-6Dose-dependent suppression of production[1]
Concanavalin A-activated T cellsCon A (5 µg/mL)Various dosesTNF-α, IFN-γ, IL-2, IL-17AInhibition of production[2][13]
IL-1β-treated ChondrocytesIL-1βNot specifiedPro-inflammatory factorsMarkedly lowered levels[14]

Table 2: Effects of this compound on Apoptosis and Cell Viability in Cancer Cell Lines

Cell LineEffectThis compound ConcentrationResultReference
Human Colon Cancer CellsApoptosis InductionNot specifiedSignificantly higher apoptosis rate compared to control[11]
Liver Cancer CellsApoptosis InductionNot specifiedIncreased expression of Bax, cleaved Caspase-3, PARP[12]
Human Hepatocellular Carcinoma (SK-Hep-1)Apoptosis InductionNot specifiedIncreased Bax levels, decreased Bcl-2 levels[4]
Lung Cancer Stem-Like CellsInhibition of Sphere-forming ability5, 10, 20 µg/mLConcentration-dependent inhibition[15]

Table 3: Effects of this compound on Signaling Pathway Protein Expression/Phosphorylation

Cell LinePathwayTarget ProteinThis compound EffectReference
RAW 264.7 MacrophagesMAPKp-JNK, p-ERK, p-p38Decreased phosphorylation[1]
RAW 264.7 MacrophagesNF-κBp-IκBα, Nuclear p65Decreased phosphorylation and nuclear translocation[1]
Human Colon Cancer CellsPI3K/Akt/mTORp-PI3K, p-Akt, p-mTORDecreased phosphorylation[5][11]
Concanavalin A-activated T cellsMAPKp-P38, p-JNK, p-ERK1/2Reduced phosphorylation[2][13]
Liver Cancer CellsApoptosisBax, Cleaved Caspase-3Increased expression[12]
Liver Cancer CellsApoptosisBcl-2Decreased expression[4]
RAW 264.7 MacrophagesNrf2/HO-1Nrf2, HO-1Upregulated expression[1][9]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., RAW 264.7) seeding 2. Seed Cells in Plates cell_culture->seeding pretreatment 3. Pre-treat with this compound (Various Concentrations) seeding->pretreatment stimulation 4. Stimulate with Inducer (e.g., LPS) pretreatment->stimulation supernatant 5a. Collect Supernatant stimulation->supernatant cell_lysate 5b. Prepare Cell Lysates stimulation->cell_lysate elisa 6a. ELISA for Cytokines (TNF-α, IL-6) supernatant->elisa western 6b. Western Blot (MAPK, NF-κB proteins) cell_lysate->western anti_inflammatory_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS MAPKs JNK, ERK, p38 LPS->MAPKs IkBa IκBα LPS->IkBa This compound This compound p_MAPKs p-JNK, p-ERK, p-p38 This compound->p_MAPKs Inhibits p_IkBa p-IκBα (Degradation) This compound->p_IkBa Inhibits MAPKs->p_MAPKs Phosphorylation p65 NF-κB (p65) p_MAPKs->p65 Activates IkBa->p_IkBa p65_nuc Nuclear NF-κB (p65) p65->p65_nuc Translocation Inflammation Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) p65_nuc->Inflammation Upregulates anticancer_pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_apoptosis Apoptosis Regulation This compound This compound Akt Akt This compound->Akt Inhibits Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Inhibits Bax Bax (Pro-apoptotic) This compound->Bax Promotes PI3K PI3K PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Casp3 Caspase-3 Bcl2->Casp3 Inhibits Bax->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

References

Isovitexin in Drug Formulation and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a C-glycosylflavone derivative of apigenin (B1666066), is a naturally occurring flavonoid found in various plants such as rice hulls, passionflower, and bamboo leaves.[1][2] It has garnered significant attention in the pharmaceutical field due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[2][3][4] This document provides detailed application notes and protocols for researchers engaged in the formulation and development of this compound as a potential therapeutic agent. This compound is also known by other names including Homovitexin and Saponaretin.[5]

Physicochemical Properties and Formulation Considerations

This compound is a crystalline solid with the molecular formula C₂₁H₂₀O₁₀ and a molecular weight of 432.4 g/mol .[5][6] Its structure consists of an apigenin backbone with a glucose moiety attached at the 6-C position.[5]

Solubility and Stability

The solubility of this compound is a critical factor in formulation development. It is sparingly soluble in aqueous buffers but shows good solubility in organic solvents like DMSO and dimethyl formamide.[6] This low aqueous solubility can present challenges for oral bioavailability.[7][8] To enhance its solubility and bioavailability, various formulation strategies such as nano-delivery systems have been explored.[8][9] For instance, chitosan-coated alginate microcapsules have been shown to improve the bioavailability of this compound.[10][11]

Table 1: Solubility and Stability of this compound

Solvent/ConditionSolubility/StabilityReference
Dimethyl sulfoxide (B87167) (DMSO)~30 mg/mL[6]
Dimethyl formamide~30 mg/mL[6]
1:5 solution of DMSO:PBS (pH 7.2)~0.16 mg/mL[6]
WaterSlightly soluble[7]
Storage (Solid)≥ 4 years at -20°C[6]
Storage (Aqueous Solution)Not recommended for more than one day[12]
Oral Bioavailability

Despite its formulation challenges, this compound has demonstrated significant oral bioavailability. One study reported an oral bioavailability of 14.58% in mice, which was sufficient to produce therapeutic effects.[13][14]

Therapeutic Applications and Mechanisms of Action

This compound exerts its therapeutic effects by modulating various cellular signaling pathways. Its anti-inflammatory and antioxidant properties are particularly well-documented.[1][2]

Anti-inflammatory and Antioxidant Activity

This compound has been shown to be effective in mitigating inflammation and oxidative stress in various models.[1] It can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS).[1]

Key Signaling Pathways:

  • MAPK and NF-κB Signaling: this compound can inhibit the phosphorylation of MAPKs (JNK1/2, ERK1/2, and p38) and reduce the nuclear translocation of NF-κB.[1][15] This leads to a downstream reduction in the expression of inflammatory mediators like iNOS and COX-2.[1]

  • Nrf2/HO-1 Signaling: this compound can upregulate the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1), which are key components of the cellular antioxidant defense system.[1]

Isovitexin_Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFκB_nuc NF-κB MAPK_pathway->NFκB_nuc IκBα IκBα IKK->IκBα P NFκB NF-κB IκBα->NFκB releases NFκB->NFκB_nuc translocation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1 Keap1 Keap1->Nrf2 degrades Isovitexin_cyto This compound Isovitexin_cyto->MAPK_pathway inhibits Isovitexin_cyto->IKK inhibits Isovitexin_cyto->Keap1 inhibits Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFκB_nuc->Inflammatory_Genes activates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (HO-1) ARE->Antioxidant_Genes activates

Caption: this compound's anti-inflammatory and antioxidant signaling pathways.

Anticancer Activity

This compound has demonstrated potential as an anticancer agent by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[8][16] It can modulate signaling pathways that are often dysregulated in cancer, such as PI3K/Akt/mTOR and Wnt/β-catenin.[8][16]

Table 2: In Vitro Anticancer Activity of this compound

Cell LineEffectSignaling PathwayReference
Colorectal Cancer CellsInhibits cell proliferation, induces apoptosisp53 activation[2]
Liver Cancer (SK-Hep-1)Suppresses stem cell properties, induces apoptosisUpregulation of miR-34a[2]
Various Cancer CellsInduces autophagy and apoptosisUpregulation of PARP, Bax; downregulation of Bcl-2, PI3K/Akt/mTOR[16]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol is designed to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Griess Reagent for nitric oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay (MTT):

    • Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (e.g., 25, 50, 100 µg/mL) for 1 hour.

    • Stimulate the cells with LPS (e.g., 2 µg/mL) for 24 hours.

    • Add MTT solution and incubate for 4 hours.

    • Add DMSO to dissolve the formazan (B1609692) crystals and measure absorbance at 570 nm.

  • Measurement of NO, TNF-α, and IL-6:

    • Seed cells and treat with this compound and LPS as described above.

    • Collect the cell culture supernatant after 24 hours.

    • Measure NO concentration using the Griess reagent according to the manufacturer's instructions.

    • Quantify TNF-α and IL-6 levels using specific ELISA kits according to the manufacturer's protocols.

In_Vitro_Anti_inflammatory_Workflow cluster_assays Assays start Start culture Culture RAW 264.7 cells start->culture seed Seed cells in 96-well plate culture->seed pretreat Pre-treat with this compound seed->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate mtt MTT Assay for Viability incubate->mtt supernatant Collect Supernatant incubate->supernatant end End mtt->end griess Griess Assay for NO supernatant->griess elisa ELISA for TNF-α & IL-6 supernatant->elisa griess->end elisa->end

Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.

Protocol 2: In Vivo Model of Ginkgolic Acid-Induced Contact Hypersensitivity

This protocol describes an in vivo model to assess the anti-inflammatory effects of this compound on skin inflammation.[15]

Animals:

  • Female ICR or BALB/c mice (6-8 weeks old)

Materials:

  • Ginkgolic acids (GA)

  • This compound (dissolved in an appropriate vehicle, e.g., 0.1% DMSO in saline)

  • Dexamethasone (B1670325) (positive control)

  • Calipers for measuring ear thickness

Procedure:

  • Sensitization:

    • On day 0, sensitize the mice by applying a solution of GA to a shaved area of the abdomen.

  • Challenge:

    • On day 5, challenge the mice by applying a lower concentration of GA to the surface of one ear. The other ear serves as a control.

  • Treatment:

    • Administer this compound (e.g., 10, 20 mg/kg, intraperitoneally or orally) or dexamethasone once daily from day 5 to day 7. The vehicle control group receives only the vehicle.

  • Measurement of Ear Swelling:

    • Measure the thickness of both ears daily using calipers before the challenge and for 48-72 hours after the challenge.

    • Calculate the degree of ear swelling as the difference in thickness between the challenged and unchallenged ears.

  • Histological Analysis and Cytokine Measurement:

    • At the end of the experiment, euthanize the mice and collect the ear tissue for histological examination (e.g., H&E staining to assess inflammatory cell infiltration).

    • Collect lymph nodes and serum to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-γ, IL-2, IL-17A) by ELISA.

Protocol 3: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantification of this compound in various samples, which can be adapted based on the specific matrix.[17][18]

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water with 0.1% acetic acid or 0.1% ortho-phosphoric acid (HPLC grade)

  • This compound standard

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with acid). For example, a gradient starting from a lower percentage of acetonitrile and increasing over time.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: Approximately 335 nm[6]

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) and then prepare a series of dilutions to create a calibration curve.

  • Sample Preparation:

    • Plant extracts: Perform a suitable extraction method (e.g., maceration, sonication) with an appropriate solvent, followed by filtration.

    • Plasma/Tissue: Perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation and filtration of the supernatant.[11]

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Conclusion

This compound is a promising natural compound with a wide range of therapeutic possibilities. However, its development into a clinically effective drug requires careful consideration of its physicochemical properties and formulation strategies to enhance its bioavailability. The protocols and data presented here provide a foundation for researchers to explore the pharmacological activities of this compound and to develop novel formulations for its effective delivery. Further research is warranted to fully elucidate its mechanisms of action and to translate its preclinical efficacy into clinical applications.

References

Synthesis of Isovitexin Derivatives for Improved Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isovitexin (B1672635), a naturally occurring C-glycosylflavone, has garnered significant attention in the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by factors such as moderate potency and suboptimal pharmacokinetic properties. To address these limitations, the synthesis of this compound derivatives through structural modification has emerged as a promising strategy to enhance its bioactivity and develop novel drug candidates.

These application notes provide a comprehensive overview of the synthesis of various this compound derivatives, including O-alkylated, O-acylated, and O-glycosylated analogues. Detailed experimental protocols for synthesis, purification, and characterization are provided, alongside methodologies for evaluating their biological activities. Furthermore, this document summarizes quantitative bioactivity data to facilitate structure-activity relationship (SAR) studies and presents key signaling pathways modulated by these compounds.

Data Presentation: Comparative Bioactivity of this compound and Its Derivatives

The following tables summarize the reported bioactivity of this compound and its derivatives, providing a basis for comparing their potency. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Table 1: Antioxidant Activity of this compound and Derivatives

Compound/DerivativeAssayIC50 (µM)Reference(s)
This compoundDPPH Radical Scavenging~39.8 (17.2 µg/mL)[3]
This compoundABTS Radical Scavenging~2.17 (0.94 µg/mL)[3]
This compoundSuperoxide Anion Scavenging~0.42 (0.18 µg/mL)[3]
This compound-p-coumarateα-glucosidase inhibition4.3[4]

Note: Conversion from µg/mL to µM is based on the molecular weight of this compound (432.38 g/mol ). Data for derivatives is limited and further research is needed to expand this table.

Table 2: Anti-inflammatory Activity of this compound and Derivatives

Compound/DerivativeAssayIC50 (µM)Reference(s)
This compoundiNOS Inhibition48 (µg/mL)[5]

Note: IC50 value is reported in µg/mL. Further studies are required to determine the molar concentration and to evaluate a wider range of derivatives.

Table 3: Anticancer Activity of this compound and Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference(s)
This compoundMCF-7 (Breast Cancer)< 0.01 (causes 46% apoptosis at < 10 nM)[6][7]
This compoundHeLa (Cervical Cancer)Data suggests cytotoxic effects[8][9]
This compoundHepG2 (Liver Cancer)Data suggests cytotoxic effects[8]

Note: The available data indicates high potency against MCF-7 cells. More quantitative IC50 values for a broader range of cancer cell lines and derivatives are needed for comprehensive SAR analysis.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the evaluation of their biological activities.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often requires a multi-step approach involving the protection of reactive hydroxyl groups, followed by the desired modification (alkylation, acylation, or glycosylation), and subsequent deprotection. The C-glycosidic bond in this compound is stable under many reaction conditions.

Logical Workflow for Synthesis of this compound Derivatives

Synthesis_Workflow General Synthesis Workflow for this compound Derivatives Start This compound Protection Protection of Hydroxyl Groups (e.g., Benzylation, Acetylation) Start->Protection Derivatization Derivatization Reaction (O-Alkylation, O-Acylation, O-Glycosylation) Protection->Derivatization Deprotection Deprotection (e.g., Hydrogenolysis, Basic Hydrolysis) Derivatization->Deprotection Purification Purification (e.g., Preparative HPLC) Deprotection->Purification Characterization Characterization (NMR, MS) Purification->Characterization End This compound Derivative Characterization->End Bioactivity_Workflow General Workflow for Bioactivity Screening Start Synthesized this compound Derivatives Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant AntiInflammatory Anti-inflammatory Assays (NO inhibition in macrophages) Start->AntiInflammatory Anticancer Anticancer Assays (MTT/SRB on cell lines) Start->Anticancer DataAnalysis Data Analysis (IC50 determination) Antioxidant->DataAnalysis AntiInflammatory->DataAnalysis Anticancer->DataAnalysis SAR Structure-Activity Relationship (SAR) Analysis DataAnalysis->SAR End Lead Compound Identification SAR->End Signaling_Pathways Signaling Pathways Modulated by this compound Derivatives cluster_antioxidant Antioxidant Response cluster_inflammatory Inflammatory Response cluster_cancer Anticancer Effects Nrf2 Nrf2 Pathway HO1 HO-1 Nrf2->HO1 activates NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines inhibits iNOS_COX2 iNOS, COX-2 NFkB->iNOS_COX2 inhibits MAPK MAPK Pathway (ERK, JNK, p38) MAPK->Cytokines inhibits MAPK->iNOS_COX2 inhibits PI3K_Akt PI3K/Akt/mTOR Pathway Apoptosis Apoptosis PI3K_Akt->Apoptosis induces CellCycle Cell Cycle Arrest PI3K_Akt->CellCycle induces This compound This compound Derivatives This compound->Nrf2 activates This compound->NFkB inhibits This compound->MAPK inhibits This compound->PI3K_Akt inhibits

References

Application Notes & Protocols: Isovitexin as a Standard in Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and quantitative data for the use of isovitexin (B1672635) as a reference standard in the phytochemical analysis of various matrices. The protocols outlined below are essential for quality control, standardization of herbal products, and pharmacokinetic studies.

Introduction

This compound (Apigenin-6-C-glucoside) is a C-glycosylflavone found in a variety of medicinal plants, including Ficus deltoidea, Santalum album, and Mung bean (Vigna radiata)[1][2]. It is an isomer of vitexin (B1683572) (apigenin-8-C-glucoside) and is known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anti-cancer effects[3][4][5]. Accurate and precise quantification of this compound is crucial for the standardization of plant extracts and the development of new therapeutic agents. This document details validated analytical methods for the quantification of this compound.

Data Presentation: Method Validation Parameters

The following tables summarize the quantitative data from various validated analytical methods for this compound quantification, providing a comparative overview for researchers to select the most appropriate method for their specific application.

High-Performance Thin-Layer Chromatography (HPTLC)
Plant/MatrixMobile PhaseLinearity Range (ng/band)Recovery (%)Reference
Enicostemma littoraleAcetonitrile (B52724):Water (6.0:4.0, v/v)100–40099.76[6][7]
Bamboo-leaf flavonoidsTetrahydrofuran:Toluene:Formic acid:Water (16:8:2:1, v/v/v/v)100–60095.30[8][9]
Ficus deltoideaEthyl acetate:Formic acid:Acetic acid:Water (100:11:11:26)100-300,000Not Reported[2]
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC)
Plant/MatrixMobile PhaseLinearity Range (µg/mL or ppm)Recovery (%)LOD (µg/mL)LOQ (µg/mL)Reference
Mung bean (Vigna radiata)A: 0.1% Ortho-phosphoric acid, B: Acetonitrile5–100 ppm97.600.069 (mg/100g)0.230 (mg/100g)[10]
Mung bean sproutsA: Acetic acid water, B: AcetonitrileNot Specified80.05–101.540.023Not Specified[11]
Santalum album leaves (UHPLC)A: Acetonitrile, B: Water with 0.1% Formic acidNot SpecifiedNot ReportedNot ReportedNot Reported[1]
Lespedeza cuneataNot Specified0.015–0.25 mg/mLNot ReportedNot ReportedNot Reported[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
MatrixMobile PhaseLinearity Range (ng/mL)Recovery (%)LLOQ (ng/mL)Reference
Rabbit PlasmaMethanol (B129727):0.1% Acetic acid (40:60)2.0–20097–1022.0[13]
Rat PlasmaMethanol:0.1% Formic acid (45:55, v/v)2.00–200089.3–97.32.00[14]

Experimental Protocols

The following are detailed protocols for the quantification of this compound using HPTLC, HPLC, and LC-MS/MS.

Protocol 1: HPTLC Quantification of this compound in Plant Material

This protocol is adapted from a method for the quantification of this compound in the whole-plant powder of Enicostemma littorale.[6][7]

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Purified water

  • Silica gel 60 F254 HPTLC plates

  • Plant material (dried and powdered)

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (100 µg/mL) by dissolving 10 mg of the standard in 100 mL of methanol.

  • From the stock solution, prepare working standards of desired concentrations by serial dilution with methanol.

3. Sample Preparation:

  • Accurately weigh about 1 g of the dried plant powder.

  • Extract with a suitable volume of methanol using an appropriate method (e.g., sonication, reflux).

  • Filter the extract and evaporate to dryness.

  • Reconstitute the residue in a known volume of methanol.

4. Chromatography:

  • Apply the standard and sample solutions as bands on the HPTLC plate using a suitable applicator.

  • Develop the plate in a twin-trough chamber saturated with the mobile phase (Acetonitrile:Water, 6.0:4.0, v/v).

  • After development, dry the plate.

5. Densitometric Analysis:

  • Scan the dried plate using a densitometer at 350 nm.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Protocol 2: HPLC Quantification of this compound in Plant Extracts

This protocol is based on a method for the simultaneous determination of vitexin and this compound in Mung bean.[10]

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ortho-phosphoric acid

  • Purified water

  • C18 reversed-phase HPLC column

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 100 ppm) in methanol.

  • Prepare a series of working standards by diluting the stock solution with methanol to cover the desired concentration range (e.g., 5-100 ppm).

3. Sample Preparation:

  • Extract the plant material with methanol.

  • Filter the extract through a 0.45 µm syringe filter before injection.

4. HPLC Conditions:

  • Column: Hypersil ODS C18 (150 x 4.6 mm)

  • Mobile Phase: A: 0.1% ortho-phosphoric acid in water, B: Acetonitrile (gradient or isocratic elution may be applied).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 360 nm

  • Injection Volume: 20 µL

5. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 3: LC-MS/MS Analysis of this compound in Plasma

This protocol is a general procedure based on methods for the analysis of this compound in rabbit and rat plasma.[13][14][15]

1. Materials and Reagents:

  • This compound reference standard (≥98% purity)

  • Internal Standard (IS), e.g., Puerarin or Salicylic Acid

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid or Acetic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution and vortex.

  • Add 300 µL of acetonitrile to precipitate the proteins and vortex for 2 minutes.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: UHPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 3.5 µm)

  • Mobile Phase: A mixture of methanol or acetonitrile and water with 0.1% formic or acetic acid (isocratic or gradient).

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative or Positive

  • MRM Transitions: Monitor the specific precursor to product ion transitions for this compound (e.g., m/z 431.1 → 311.1) and the internal standard.[13]

4. Data Analysis:

  • Quantify this compound concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Visualizations

Experimental Workflow: Phytochemical Analysis of this compound

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Acquisition & Analysis plant_material Plant Material (e.g., Leaves, Seeds) extraction Extraction with Solvent (e.g., Methanol) plant_material->extraction filtration Filtration / Centrifugation extraction->filtration concentration Concentration / Reconstitution filtration->concentration hplc HPLC / UHPLC System concentration->hplc Injection hptlc HPTLC System concentration->hptlc Application lcms LC-MS/MS System concentration->lcms Injection chromatogram Chromatogram Acquisition hplc->chromatogram hptlc->chromatogram lcms->chromatogram calibration Calibration Curve Generation chromatogram->calibration quantification Quantification of this compound calibration->quantification validation Method Validation (ICH Guidelines) quantification->validation

Caption: Workflow for phytochemical analysis of this compound.

Signaling Pathway: this compound as a CYP17A1 Inhibitor

G cluster_pathway Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Androgens Androgens (e.g., Testosterone) Progesterone->Androgens CYP17A1 CYP17A1_node CYP17A1 Estrogens Estrogens (e.g., Estradiol) Androgens->Estrogens Aromatase This compound This compound This compound->CYP17A1_node Inhibition

Caption: Inhibition of CYP17A1 by this compound.

References

Isovitexin's Impact on MAPK and NF-κB Signaling: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the effects of isovitexin (B1672635), a naturally occurring flavonoid, on the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. This compound has garnered significant interest for its potent anti-inflammatory and antioxidant properties, which are largely attributed to its modulation of these key cellular signaling cascades. These pathways are central to the inflammatory response and are implicated in a wide range of diseases, making this compound a promising candidate for therapeutic development.

Application Notes

This compound has been shown to exert its anti-inflammatory effects by inhibiting the activation of both the MAPK and NF-κB signaling pathways.[1][2][3][4] In various cellular and animal models, this compound treatment leads to a significant reduction in the production of pro-inflammatory mediators.

Mechanism of Action on the MAPK Pathway:

The MAPK pathway, comprising cascades such as ERK1/2, JNK1/2, and p38, is a crucial regulator of cellular processes including inflammation.[1][4] Studies have demonstrated that this compound can suppress the phosphorylation of these key MAPK proteins in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][4] For instance, in LPS-stimulated RAW 264.7 macrophages, pretreatment with this compound markedly decreased the phosphorylation levels of JNK1/2, ERK1/2, and p38.[1] This inhibition of MAPK activation contributes to the downstream suppression of inflammatory gene expression.

Mechanism of Action on the NF-κB Pathway:

The NF-κB pathway is a pivotal regulator of the inflammatory response.[1] Under basal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[1] Upon stimulation by inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1] this compound has been shown to effectively block this process.[1][5][6] It inhibits the phosphorylation and subsequent degradation of IκBα, thereby preventing the nuclear translocation of NF-κB p65.[1][5] This ultimately leads to a reduction in the expression of NF-κB target genes, including those for TNF-α, IL-6, iNOS, and COX-2.[1][7]

Cross-talk between MAPK and NF-κB Pathways:

Interestingly, the MAPK pathway can regulate the activation of the NF-κB pathway.[1][4] Research suggests that this compound's inhibition of MAPK phosphorylation, particularly JNK1/2, contributes to its suppression of NF-κB activation.[1] This indicates that this compound may target upstream components that are common to both pathways or that its effects on the MAPK cascade have a direct impact on NF-κB signaling.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key components of the MAPK and NF-κB signaling pathways as reported in the literature.

Table 1: Effect of this compound on Inflammatory Mediator Production

Cell TypeStimulantThis compound ConcentrationMeasured MediatorInhibitionReference
RAW 264.7 macrophagesLPS58.5 µM (IC50)Nitric Oxide (NO)50%[5][6]
RAW 264.7 cellsLPS25, 50 µg/mlTNF-α, IL-6Significant decrease[1]
IL-1β-treated chondrocytesIL-1βNot specifiediNOS, COX-2, TNF-α, IL-6Markedly lowered[7]

Table 2: Effect of this compound on MAPK and NF-κB Pathway Proteins

Cell TypeStimulantThis compound ConcentrationTarget ProteinEffectReference
RAW 264.7 cellsLPS25, 50 µg/mlp-JNK1/2, p-ERK1/2, p-p38Clearly decreased phosphorylation[1]
RAW 264.7 cellsLPS25, 50 µg/mlp-IκBαEffectively blocked phosphorylation[1]
RAW 264.7 cellsLPS50 µg/mlNuclear NF-κB p65Significantly reduced nuclear levels[1]
Con A-activated T cellsConcanavalin A100 µMp-P38, p-JNK, p-ERK1/2Markedly reduced phosphorylation[8]
Con A-activated T cellsConcanavalin ADose-dependentp-IκBDecreased phosphorylation[8]

Experimental Protocols

The following are detailed protocols for key experiments used to assess the effect of this compound on the MAPK and NF-κB signaling pathways.

Protocol 1: Western Blot Analysis of MAPK and NF-κB Pathway Proteins

This protocol is for the detection of phosphorylated and total proteins in the MAPK and NF-κB pathways in cell lysates.

Materials:

  • RAW 264.7 macrophages

  • This compound (purity >98%)

  • Lipopolysaccharide (LPS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for p-JNK, JNK, p-ERK, ERK, p-p38, p38, p-IκBα, IκBα, NF-κB p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound (e.g., 25, 50 µg/ml) for a specified time (e.g., 18 hours).[4] Subsequently, stimulate the cells with LPS (e.g., 1 µg/ml) for a short period (e.g., 1 hour) to activate the signaling pathways.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like β-actin to ensure equal protein loading.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

This protocol is for the quantification of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

Materials:

  • Cell culture supernatants from this compound and/or LPS-treated cells

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Sample Collection: Collect the cell culture supernatants from cells treated as described in Protocol 1.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions provided with the specific kit. This typically involves:

    • Adding standards and samples to the wells of a pre-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the concentration of the cytokines in the samples by comparing their absorbance to the standard curve.

Visualizations

The following diagrams illustrate the signaling pathways and a general experimental workflow.

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_cascade MAPK Cascade TLR4->MAPK_cascade Activates IKK IKK TLR4->IKK Activates JNK JNK MAPK_cascade->JNK ERK ERK MAPK_cascade->ERK p38 p38 MAPK_cascade->p38 NFkB_IkBa NF-κB-IκBα Complex JNK->NFkB_IkBa Regulates ERK->NFkB_IkBa Regulates p38->NFkB_IkBa Regulates IkBa IκBα IKK->IkBa Phosphorylates IkBa->NFkB_IkBa Degradation NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkBa->NFkB Releases This compound This compound This compound->MAPK_cascade Inhibits This compound->IKK Inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Gene Induces

Caption: this compound's inhibition of MAPK and NF-κB signaling pathways.

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Cell Culture (e.g., RAW 264.7) treatment Treatment: 1. This compound (Pre-treatment) 2. Inflammatory Stimulus (e.g., LPS) start->treatment harvest Harvest Samples: - Cell Lysates - Culture Supernatants treatment->harvest western Western Blot: - p-MAPKs - p-IκBα - Nuclear NF-κB harvest->western elisa ELISA: - TNF-α - IL-6 harvest->elisa data Data Analysis and Interpretation western->data elisa->data end Conclusion: Effect of this compound on Signaling Pathways data->end

Caption: General experimental workflow for studying this compound's effects.

References

Dissolving Isovitexin for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date]Isovitexin (B1672635), a C-glycosylated flavone (B191248) found in various plants, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] As researchers increasingly explore its therapeutic potential, the need for standardized protocols for its dissolution in in vitro assays is critical for obtaining reliable and reproducible results. This document provides detailed application notes and protocols for the proper dissolution of this compound for use in various research applications.

Introduction to this compound

This compound (Apigenin-6-C-Glucoside) is a naturally occurring flavonoid with a molecular weight of 432.38 g/mol .[3] Its poor aqueous solubility presents a challenge for in vitro and in vivo studies.[4] Understanding its solubility characteristics is paramount for designing accurate and effective experiments.

Solubility Data

This compound is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[5] For in vitro assays, the most common practice is to prepare a concentrated stock solution in an organic solvent, which is then diluted to the final working concentration in the aqueous-based cell culture medium or assay buffer.[4]

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) ~30 mg/mL[5][6] to 87 mg/mL[7]Sonication is recommended to aid dissolution.[1][3] Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility.[7]
Dimethylformamide (DMF) ~30 mg/mL[6]---
Ethanol Slightly soluble[8]Not recommended for high-concentration stock solutions.
Water Insoluble[7]---
DMSO:PBS (pH 7.2) (1:5) ~0.16 mg/mL[5][6]This represents a diluted working solution rather than a stock solution.

Experimental Protocols

Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.

Materials:

  • This compound (crystalline solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)

  • Calibrated pipette

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 432.38 g/mol

    • To prepare 1 mL of a 100 mM (0.1 M) solution:

      • Mass (g) = 0.1 mol/L * 0.001 L * 432.38 g/mol = 0.0432 g = 43.24 mg

  • Weighing: Accurately weigh 43.24 mg of this compound powder and transfer it to a sterile vial.

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication (Recommended): If the this compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3]

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1] Store the aliquots at -20°C or -80°C for long-term stability.[1][7] A stock solution stored at -80°C is stable for up to 2 years, while at -20°C it is stable for 1 year.[1]

Preparation of Working Solutions for Cell-Based Assays

This protocol describes the dilution of the DMSO stock solution into a cell culture medium for a final desired concentration, ensuring the final DMSO concentration is non-toxic to the cells.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

  • Sterile tubes

  • Calibrated pipettes

Procedure:

  • Determine the final desired concentration of this compound and the final volume. For example, to prepare 1 mL of a 10 µM working solution.

  • Calculate the volume of stock solution needed:

    • C1V1 = C2V2

    • (100 mM) * V1 = (10 µM) * (1 mL)

    • (100,000 µM) * V1 = (10 µM) * (1000 µL)

    • V1 = (10 * 1000) / 100,000 = 0.1 µL

  • Serial Dilution (Recommended): To accurately pipette such a small volume, it is best to perform a serial dilution.

    • Step A (Intermediate Dilution): Prepare a 1 mM intermediate solution by adding 10 µL of the 100 mM stock solution to 990 µL of pre-warmed cell culture medium. Mix well by gentle pipetting.

    • Step B (Final Dilution): Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve the final 10 µM concentration.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the this compound-treated samples (in this example, 0.01% from the final dilution step). The final DMSO concentration should ideally be ≤ 0.1% to avoid cytotoxic effects on most cell lines.[4][9]

  • Immediate Use: It is recommended to use the freshly prepared aqueous working solutions immediately, as they are not recommended for storage for more than one day.[5]

Visualizing Experimental Workflows and Signaling Pathways

Workflow for Preparing this compound Solutions

The following diagram illustrates the general workflow for preparing this compound solutions for in vitro assays.

G Workflow for this compound Solution Preparation cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in Anhydrous DMSO weigh->dissolve mix Vortex and/or Sonicate dissolve->mix store Aliquot and Store at -20°C/-80°C mix->store intermediate Prepare Intermediate Dilution in Pre-warmed Medium store->intermediate Use Frozen Aliquot final Prepare Final Dilution in Pre-warmed Medium intermediate->final assay Add to In Vitro Assay final->assay control Prepare Vehicle Control (Same DMSO Concentration) control->assay

Caption: Workflow for preparing this compound solutions.

Signaling Pathways Modulated by this compound

This compound has been reported to exert its anti-inflammatory effects by modulating key signaling pathways such as MAPK and NF-κB, and activating the Nrf2/HO-1 pathway.[10]

G Simplified Signaling Pathways Modulated by this compound cluster_inflammation Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Cellular Response LPS LPS MAPK MAPK Phosphorylation LPS->MAPK NFkB NF-κB Activation LPS->NFkB MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines iNOS_COX2 iNOS, COX-2 Expression NFkB->iNOS_COX2 Nrf2 Nrf2 Activation HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant This compound This compound This compound->MAPK This compound->NFkB This compound->Nrf2

Caption: this compound's modulation of signaling pathways.

Conclusion

The successful use of this compound in in vitro assays is highly dependent on proper dissolution and handling. By utilizing high-quality anhydrous DMSO for stock solutions and performing careful serial dilutions into pre-warmed media, researchers can achieve consistent and reliable results. Adherence to these protocols will aid in the accurate assessment of this compound's biological activities and contribute to the advancement of research in this promising field.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Isovitexin Extraction from Dried Leaves

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of isovitexin (B1672635) from dried plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting this compound from dried leaves?

A1: Common and effective methods include conventional solvent extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[1][2][3] MAE is often considered an optimal technique as it can achieve high yields of flavonoids in a shorter period.[1][4] Newer, environmentally friendly methods using deep eutectic solvents (DES) are also being explored.[5]

Q2: Which solvents are recommended for this compound extraction?

A2: The choice of solvent is critical and depends on the specific plant matrix. Generally, polar solvents are effective. Aqueous mixtures of ethanol (B145695) or methanol (B129727) (e.g., 40-80%) are widely used.[3][6] For instance, one study found 40% methanol with 0.5% acetic acid to be a highly effective solvent system for extracting the isomeric vitexin.[6] Water (aqueous extraction) has also been successfully used, particularly for sources like Ficus deltoidea leaves.[7][8]

Q3: What is a typical expected yield for this compound?

A3: this compound yield varies significantly based on the plant source, its geographical origin, harvesting time, and the extraction method used. For example, aqueous extraction from dried Ficus deltoidea (Mas Cotek) leaves yielded approximately 0.136% w/w (or 1.36 mg/g) under optimized conditions.[7][8] It is essential to develop and optimize a protocol for each specific plant material.

Q4: How can I quantify the amount of this compound in my extract?

A4: The standard method for quantifying this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV or photodiode array (PDA) detector.[9][10] For more sensitive and specific measurements, especially in complex matrices like plasma, HPLC with tandem mass spectrometry (HPLC-MS/MS) is recommended.[9][11]

Q5: Is this compound susceptible to degradation during extraction?

A5: Yes. Like many flavonoids, this compound can be sensitive to high temperatures, prolonged extraction times, extreme pH levels, and light exposure.[2][3] Studies suggest that lower temperatures, around 50°C, can be optimal for preserving this compound integrity while achieving good yields.[3][7]

Troubleshooting Guides

Issue 1: Low this compound Yield

Q: My this compound yield is consistently lower than expected. What factors should I investigate?

A: Low yield is a common issue that can be traced to several factors. Systematically evaluate the following:

  • Extraction Solvent: The polarity of your solvent may not be optimal. If using a single solvent, consider an aqueous mixture (e.g., 70% ethanol). The addition of a small amount of acid (e.g., 0.5% acetic acid) can sometimes improve the extraction of phenolic compounds.[6]

  • Particle Size: Inefficient extraction can result from an inadequate surface area. Ensure your dried leaves are ground to a fine, homogenous powder (e.g., 40-60 mesh) to facilitate solvent penetration.[2]

  • Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to fully extract the this compound. Experiment with increasing the solvent-to-solid ratio (e.g., from 1:10 to 1:20 or 1:30 g/mL).[2][7] Conversely, an excessively high ratio can lead to detection issues due to over-dilution.[7]

  • Extraction Time and Temperature: The extraction may be incomplete or, conversely, the target compound may be degrading. Optimize both time and temperature. For aqueous extraction of Ficus deltoidea, 5 hours at 50°C was found to be optimal for this compound.[8] Prolonged exposure to high temperatures (e.g., >70-80°C) can lead to degradation.[2][7]

  • Number of Extraction Cycles: A single extraction may not be sufficient. Perform a second or third extraction on the plant residue and combine the filtrates to maximize recovery.[3]

Issue 2: Co-extraction of Impurities

Q: My extract contains a high level of impurities, complicating purification. How can I improve its purity?

A: High impurity levels are common with crude extracts. Consider these strategies:

  • Sequential Extraction: Before extracting with your primary polar solvent, perform a preliminary wash (maceration) of the dried leaf powder with a non-polar solvent like hexane. This will remove lipids, chlorophyll, and other non-polar compounds.

  • Solvent Polarity Adjustment: Fine-tuning the polarity of your extraction solvent can enhance selectivity for flavonoids over other compounds.

  • Post-Extraction Cleanup:

    • Liquid-Liquid Partitioning: After initial extraction and solvent evaporation, re-dissolve the crude extract and partition it between an aqueous phase and an immiscible organic solvent of medium polarity, such as ethyl acetate (B1210297). Flavonoids like this compound will preferentially move to the ethyl acetate phase.[12]

    • Solid-Phase Extraction (SPE): Use SPE cartridges (e.g., C18) to bind this compound and other flavonoids while allowing more polar or non-polar impurities to be washed away.

    • Macroporous Resins: Adsorption chromatography using macroporous resins is highly effective for enriching flavonoids from crude extracts. Studies have shown that this compound can be enriched by 55 to 60-fold using this technique.[13]

Issue 3: Suspected this compound Degradation

Q: I suspect my this compound is degrading during the extraction or workup process. What are the signs and how can I prevent it?

A: Degradation can be indicated by a progressive decrease in yield with longer extraction times at high temperatures, or by the appearance of unknown peaks in your chromatogram.

  • Control Temperature: This is the most critical factor. Avoid high temperatures (>70°C) during extraction and solvent evaporation.[7] Use a rotary evaporator at a reduced pressure and a water bath temperature below 50°C for solvent removal.[2][3]

  • Limit Light Exposure: Flavonoids can be light-sensitive.[3] Conduct extraction and store extracts in amber-colored glassware or protect your flasks from direct light.

  • Maintain Neutral pH: Extreme pH conditions can alter the chemical structure of flavonoids.[2] Unless your protocol specifically requires it, try to maintain a near-neutral pH during extraction and storage.

  • Work Quickly and Store Properly: Process samples promptly after extraction. If storage is necessary, store the dried extract or solutions at low temperatures (-20°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Data Presentation

Table 1: Effect of Extraction Parameters on this compound Yield from Ficus deltoidea (Aqueous Extraction)

Sample-to-Water Ratio (g/mL)Temperature (°C)Extraction Time (hours)This compound Yield (% w/w)
1:205050.136 ± 0.015
1:10508~0.110
1:30508~0.125
1:20708~0.100
1:201008~0.115

Source: Data adapted from studies on Ficus deltoidea leaves.[7][8] Yields are approximate where specific values at those exact time points were not provided.

Table 2: Comparison of Extraction Methods for Flavonoids (General)

Extraction MethodTypical SolventsAdvantagesDisadvantages
Conventional Solvent Extraction Ethanol, Methanol, WaterSimple, low equipment costTime-consuming, large solvent volume, potential for thermal degradation
Ultrasound-Assisted (UAE) Ethanol, MethanolReduced extraction time, increased yield, lower temperatures possibleRequires specialized equipment
Microwave-Assisted (MAE) Ethanol, MethanolVery short extraction time, high efficiency, reduced solvent use[1][4]Requires microwave-transparent vessels, potential for localized overheating
Deep Eutectic Solvent (DES) Choline chloride-based, etc.Green and tunable solvents, high efficiency[5]Higher viscosity, may require optimization for recovery

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline and should be optimized for your specific plant material.

  • Sample Preparation:

    • Dry the plant leaves in an oven at 40-50°C until a constant weight is achieved.

    • Grind the dried leaves into a fine powder (40-60 mesh) using a mechanical grinder.

  • Extraction:

    • Accurately weigh 2.0 g of the powdered leaf material and place it into a 100 mL Erlenmeyer flask.

    • Add 40 mL of 70% ethanol to achieve a 1:20 solid-to-liquid ratio.

    • Place the flask in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the flask.

    • Sonicate for 45 minutes at a controlled temperature of 50°C.[3]

    • After sonication, filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Repeated Extraction:

    • Transfer the retained plant residue back to the flask.

    • Add another 40 mL of 70% ethanol and repeat the sonication and filtration steps.

    • Combine the filtrates from both extractions to maximize yield.

  • Solvent Removal:

    • Concentrate the combined filtrate using a rotary evaporator with the water bath temperature set to below 50°C.

    • Dry the resulting crude extract completely under a vacuum to yield a solid residue.

  • Storage:

    • Store the dried crude extract in an airtight, light-protected container at -20°C until further analysis.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a starting point for developing a quantification method.

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and PDA/UV detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[14]

    • Mobile Phase: A gradient of (A) 0.1% phosphoric acid in water and (B) acetonitrile.[15]

      • Example Gradient: Start with 10% B, ramp to 30% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.[14][15]

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitor around 330-360 nm, as this compound has a strong absorbance in this range.[15]

  • Preparation of Standards and Samples:

    • Standard Stock Solution: Accurately weigh 1 mg of pure this compound standard and dissolve it in 10 mL of methanol to prepare a 100 µg/mL stock solution.

    • Calibration Curve: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

    • Sample Preparation: Accurately weigh about 10 mg of the dried crude extract, dissolve it in 10 mL of methanol, and sonicate for 10 minutes to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standards and samples.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Visualizations

ExtractionWorkflow Start Dried Leaf Material Grinding Grinding (40-60 mesh) Start->Grinding Powder Homogenized Powder Grinding->Powder Extraction Extraction (e.g., UAE with 70% EtOH) Powder->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Residue Plant Residue Filtration->Residue CrudeExtract Crude Liquid Extract Filtration->CrudeExtract Filtrate Residue->Extraction Re-extract SolventRemoval Solvent Removal (Rotary Evaporator <50°C) CrudeExtract->SolventRemoval DryExtract Dried Crude Extract SolventRemoval->DryExtract Purification Optional Purification (e.g., SPE, Column Chrom.) DryExtract->Purification Quantification Quantification (HPLC-UV/MS) DryExtract->Quantification Direct Analysis Purification->Quantification Final Pure this compound / Quantified Extract Quantification->Final

Caption: General workflow for this compound extraction and analysis.

TroubleshootingLowYield Problem Problem: Low this compound Yield CheckMethod Review Extraction Method Problem->CheckMethod CheckSolvent Is Solvent Optimal? CheckMethod->CheckSolvent CheckRatio Is Solid:Liquid Ratio Sufficient? CheckSolvent->CheckRatio Yes ActionSolvent Action: Test different polarities (e.g., 40-80% aq. EtOH) CheckSolvent->ActionSolvent No CheckConditions Are Time & Temp Optimized? CheckRatio->CheckConditions Yes ActionRatio Action: Increase ratio (e.g., 1:20 -> 1:30) CheckRatio->ActionRatio No CheckParticle Is Particle Size Fine Enough? CheckConditions->CheckParticle Yes ActionConditions Action: Create time/temp matrix (e.g., 40-60°C) CheckConditions->ActionConditions No ActionParticle Action: Grind to 40-60 mesh CheckParticle->ActionParticle No ReExtract Action: Perform multiple extractions on residue CheckParticle->ReExtract Yes ActionSolvent->CheckRatio ActionRatio->CheckConditions ActionConditions->CheckParticle ActionParticle->ReExtract Success Yield Improved ReExtract->Success

Caption: Troubleshooting decision tree for low this compound yield.

References

Improving the solubility of Isovitexin for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Isovitexin in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents.[1] For biological assays, the recommended solvent is Dimethyl Sulfoxide (DMSO).[1][2][3] It is also soluble in dimethylformamide (DMF).[1]

Q2: I'm seeing conflicting data on the solubility of this compound in DMSO. What is the correct value?

A2: Different sources report varying solubility limits for this compound in DMSO. This discrepancy can arise from differences in the purity of the this compound, the grade of DMSO used (it is crucial to use fresh, anhydrous DMSO as it can absorb moisture, which reduces solubility), temperature, and the method of dissolution.[2] Always start by consulting the Certificate of Analysis for your specific lot of this compound.

Q3: How should I prepare an aqueous working solution of this compound for my cell-based assay?

A3: Due to its poor aqueous solubility, this compound should first be dissolved in 100% DMSO to create a high-concentration stock solution.[1] This stock solution can then be serially diluted in your aqueous buffer or cell culture medium to the final desired concentration. It is recommended not to store the final aqueous solution for more than one day due to potential precipitation.[1]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my cell culture medium. What should I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the troubleshooting guide below for detailed steps to address this.

Q5: What is the maximum concentration of DMSO that is safe for my cells?

A5: The tolerance to DMSO is cell-line dependent. As a general guideline, most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some robust lines tolerating up to 1%. However, primary cells or more sensitive cell lines may require final DMSO concentrations below 0.1%. It is crucial to perform a vehicle control experiment with the corresponding DMSO concentration to assess its effect on your specific cells.

Quantitative Solubility Data

The following table summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilitySource(s)
DMSO~30 mg/mL[1]
DMSO86-87 mg/mL[2]
Dimethylformamide (DMF)~30 mg/mL[1]
1:5 DMSO:PBS (pH 7.2)~0.16 mg/mL[1]
Cold WaterInsoluble[4]
Hot WaterSlightly Soluble[4]
Ethanol (B145695)Sparingly Soluble[2][4]

Note: The variability in reported DMSO solubility highlights the importance of empirical testing for your specific experimental conditions.

Troubleshooting Guide

IssueRecommended Solution
Compound Precipitation in Stock Solution (DMSO) The concentration may be too high. Gently warm the solution and sonicate. If precipitation persists, prepare a more dilute stock solution.
Precipitation in Aqueous Medium Upon Dilution 1. Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to maintain solubility but not toxic to the cells. 2. Modify Dilution Method: Add the DMSO stock solution to the aqueous medium dropwise while vortexing to facilitate mixing. 3. Use a Co-solvent: In some cases, a small percentage of another solvent like ethanol can be used in conjunction with DMSO. However, compatibility with your assay must be verified. 4. Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility. This is an advanced technique that requires optimization.
Inconsistent Assay Results This may be due to incomplete dissolution or precipitation at the working concentration. Always prepare fresh dilutions for each experiment and visually inspect for any precipitates before adding to your assay.
High Background Signal or Cell Death in Vehicle Control The concentration of the solvent (e.g., DMSO) is likely too high for your cell line. Determine the maximum tolerated solvent concentration for your specific cells and assay duration and adjust your experimental design accordingly.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard method for preparing a concentrated stock solution of this compound in DMSO and subsequent dilution for a cell-based assay.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% sterile-filtered, anhydrous DMSO to achieve a high-concentration stock (e.g., 20-40 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution. Visually inspect to confirm no particulates are present.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended by the supplier.

  • Preparation of Working Solution: For your experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your cell culture medium or buffer to achieve the final desired concentration. Ensure the final DMSO concentration remains within the tolerated range for your cells.

Protocol 2: Solubility Enhancement using Co-solvency

This protocol provides a general approach to using a co-solvent system if DMSO alone is insufficient.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO as described in Protocol 1.

  • In a separate sterile tube, prepare your final aqueous medium (e.g., cell culture medium) containing a low percentage of a co-solvent such as ethanol (e.g., 1-5%). The final concentration of the co-solvent must be tested for compatibility with your assay and cell viability.

  • Slowly add the this compound-DMSO stock solution to the co-solvent-containing medium while vortexing.

  • Visually inspect for precipitation. If the solution remains clear, it can be used for the experiment. Always include a vehicle control with the same final concentrations of DMSO and the co-solvent.

Visualizations

experimental_workflow Workflow for Preparing this compound Working Solutions start Start: Weigh this compound Powder dissolve Dissolve in 100% Anhydrous DMSO (Vortex/Sonicate) start->dissolve stock High-Concentration Stock Solution dissolve->stock dilute Dilute Stock in Aqueous Medium (e.g., Cell Culture Medium) stock->dilute check Precipitation? dilute->check ready Working Solution Ready for Assay check->ready No troubleshoot Troubleshoot: - Check final DMSO concentration - Modify dilution method - Consider co-solvents/cyclodextrins check->troubleshoot Yes troubleshoot->dilute

Caption: A workflow diagram for preparing this compound working solutions.

signaling_pathway Signaling Pathways Modulated by this compound cluster_pro_inflammatory Pro-inflammatory Stimuli (e.g., LPS) cluster_pathways Intracellular Signaling cluster_outcomes Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK Activates NFkB NF-κB Pathway LPS->NFkB Activates Inflammation Inflammation (e.g., TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation Nrf2 Nrf2 Antioxidant Antioxidant Response (e.g., HO-1) Nrf2->Antioxidant This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits This compound->Nrf2 Activates

Caption: Key signaling pathways modulated by this compound.

References

Technical Support Center: Overcoming Low Bioavailability of Isovitexin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low oral bioavailability of Isovitexin in animal models.

Frequently Asked Questions (FAQs)

Q1: We are observing very low and inconsistent plasma concentrations of this compound in our animal studies after oral administration. What are the likely causes?

A1: The low oral bioavailability of this compound is a known challenge and can be attributed to several factors:

  • Poor Aqueous Solubility: this compound is a flavonoid with limited solubility in water. This poor solubility in the gastrointestinal (GI) fluids is a primary rate-limiting step for its absorption.[1][2]

  • Extensive First-Pass Metabolism: Like many flavonoids, this compound may undergo significant metabolism in the intestinal wall and the liver before it can reach systemic circulation.[2][3][4] This metabolic process can substantially reduce the amount of active compound that enters the bloodstream.

  • Efflux by P-glycoprotein (P-gp): this compound may be a substrate for efflux transporters like P-glycoprotein, which are present in the intestinal epithelium.[5] These transporters actively pump the absorbed compound back into the intestinal lumen, thereby limiting its net absorption.[5]

  • Instability in the GI Tract: The harsh pH and enzymatic environment of the stomach and intestines can potentially lead to the degradation of this compound before it has a chance to be absorbed.

Q2: What are the most effective formulation strategies to enhance the oral bioavailability of this compound?

A2: Several advanced drug delivery systems have been successfully employed to improve the oral bioavailability of this compound and other poorly soluble flavonoids.[6][7] The most promising approaches include:

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and a co-surfactant that form fine oil-in-water microemulsions upon gentle agitation in the GI tract.[8][9] This enhances the solubilization and absorption of lipophilic drugs.[8][10][11]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic polymer matrix.[12][13] By converting the drug to an amorphous state, its solubility and dissolution rate can be significantly increased.[12][14]

  • Phytosomes: This technology involves forming a complex between this compound and phospholipids.[15][16][17] This lipid-compatible molecular complex enhances the absorption of water-soluble phytoconstituents.[15][18][19]

  • Microencapsulation: Encapsulating this compound within biodegradable polymers, such as alginate and chitosan, can provide controlled release and improve its stability and bioavailability.[20]

  • Nanoparticle-Based Systems: Formulations like polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can protect this compound from degradation, increase its surface area for dissolution, and facilitate its transport across the intestinal epithelium.[1][5][7]

Q3: Are there any commercially available excipients that are commonly used in these advanced formulations?

A3: Yes, several pharmaceutically acceptable excipients are used to prepare these formulations. For instance, in SMEDDS formulations, common components include:

  • Oils: Castor oil, Labrafil M1944CS.[9][21]

  • Surfactants: Labrasol, Cremophor EL.[21]

  • Co-surfactants: Transcutol HP, Polyethylene (B3416737) glycol 400 (PEG-400).[9][21]

For solid dispersions, hydrophilic polymers like polyvinylpyrrolidone (B124986) (PVP) and polyethylene glycols (PEGs) are frequently used. For phytosomes, phosphatidylcholine is the most commonly used phospholipid.[15][17]

Troubleshooting Guides

Issue 1: Low Drug Loading or Encapsulation Efficiency in Nanoparticle Formulations
Potential Cause Troubleshooting Step Rationale
Poor solubility of this compound in the organic solvent used for nanoparticle preparation. Screen various organic solvents (e.g., acetone, ethanol, dichloromethane) to find one that provides good solubility for this compound while being miscible with the aqueous phase.Ensuring the drug is fully dissolved in the organic phase is crucial for efficient encapsulation during the nanoprecipitation or emulsification process.
Incompatibility between this compound and the chosen polymer. Experiment with different biodegradable polymers such as PLGA, PCL, or Eudragit series.[1]The physicochemical properties of the polymer must be compatible with the drug to ensure proper entrapment.
Drug precipitation during nanoparticle formation. Optimize formulation parameters like the drug-to-polymer ratio, polymer concentration, and stirring speed.[1]A higher polymer concentration can create a more robust matrix to entrap the drug and prevent its premature precipitation.
Insufficient amount of stabilizer. Increase the concentration of the surfactant or stabilizer (e.g., PVA, Tween 80) in the formulation.[1]Stabilizers are critical for preventing nanoparticle aggregation and ensuring a stable dispersion, which can indirectly affect encapsulation.
Issue 2: Physical Instability of Amorphous Solid Dispersions (Recrystallization)
Potential Cause Troubleshooting Step Rationale
High molecular mobility of this compound within the polymer matrix. Select a polymer with a high glass transition temperature (Tg).[13] Consider polymers that can form hydrogen bonds with this compound.A high Tg polymer will exist in a glassy state at storage temperatures, reducing the molecular mobility of the dispersed drug and inhibiting recrystallization.[12][13]
Hygroscopicity of the formulation. Store the solid dispersion in a desiccator or under low humidity conditions. Incorporate a less hygroscopic polymer in the formulation.Moisture can act as a plasticizer, lowering the Tg of the system and increasing molecular mobility, which can lead to drug crystallization.
Inappropriate drug-to-polymer ratio. Prepare solid dispersions with varying drug-to-polymer ratios and assess their physical stability over time using techniques like XRD or DSC.A lower drug-to-polymer ratio may be necessary to ensure the drug remains molecularly dispersed and to prevent supersaturation within the matrix.
Issue 3: High Variability in Pharmacokinetic Data Between Animals
Potential Cause Troubleshooting Step Rationale
Inconsistent dosing volume or administration technique. Ensure accurate and consistent oral gavage technique. Use calibrated syringes and verify that the full dose is delivered to the stomach.[1]Variations in the administered dose will directly lead to variability in plasma concentrations.
Effect of food on drug absorption. Standardize the fasting and feeding schedule for all animals in the study. Typically, animals are fasted overnight before dosing.[1][13]The presence of food in the GI tract can significantly alter the absorption of lipophilic compounds, leading to high variability.
Inter-animal variability in metabolism. Use a sufficient number of animals per group to account for biological variation. Ensure the use of a homogenous animal population (e.g., same age, sex, and strain).[1]Biological differences in metabolic enzyme activity can lead to significant variations in drug clearance and exposure.

Quantitative Data Summary

Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Animal Models

FormulationAnimal ModelDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability Increase (Fold)Reference
Unformulated this compound Rat (intravenous)2.0--11.39 ± 5.05-[22]
SMEDDS Rat (oral)Not SpecifiedIncreased by ~2-40x vs. controlsNot SpecifiedIncreased by 3.4-35.9x vs. controls3.4 - 35.9[8][21]
Alginate-Chitosan Microspheres Rabbit (oral)15Significantly Higher vs. raw extractEarlier vs. raw extractSignificantly Higher vs. raw extractNot Quantified[20]
Solid Dispersion Rat (oral)Not SpecifiedIncreased vs. β-CD inclusionNot Specified10.52-fold vs. β-CD inclusion10.52[8]

Note: Data for SMEDDS and Solid Dispersion are for a similar compound but illustrate the potential for bioavailability enhancement.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone K30) in a suitable organic solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:4 drug to polymer).[13]

  • Mixing: Ensure complete dissolution by continuous stirring or sonication to obtain a clear solution.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).[13]

  • Drying: Dry the resulting solid film in a vacuum oven for 24 hours to ensure complete removal of any residual solvent.[13]

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then sieve it to obtain a uniform particle size.[13]

  • Storage: Store the final product in a desiccator to prevent moisture absorption.[13]

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley or Wistar rats (200-250 g).[13]

  • Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week prior to the experiment, with free access to standard chow and water.[13]

  • Fasting: Fast the rats overnight (12-18 hours) before drug administration, with continued free access to water.[13]

  • Dosing:

    • Oral Group: Administer the this compound formulation (e.g., solid dispersion reconstituted in water) orally via gavage at a specific dose.[13]

    • Intravenous Group (for absolute bioavailability): Administer a solution of this compound in a suitable vehicle intravenously to a separate group of rats.[3]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as HPLC-MS/MS.[22][23]

  • Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters, including Cmax, Tmax, and AUC, from the plasma concentration-time data.[3] The absolute bioavailability (F%) can be calculated using the formula: F% = (AUCoral / AUCiv) × (Doseiv / Doseoral) × 100.[3]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Pharmacokinetic Study cluster_data Data Interpretation start Select Bioavailability Enhancement Strategy formulation Prepare Formulation (e.g., Solid Dispersion) start->formulation characterization In Vitro Characterization (Solubility, Dissolution) formulation->characterization animal_prep Animal Acclimatization & Fasting characterization->animal_prep Optimized Formulation dosing Oral Administration of Formulation animal_prep->dosing sampling Blood Sampling at Time Points dosing->sampling analysis Plasma Sample Analysis (LC-MS/MS) sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc bioavailability Determine Relative/ Absolute Bioavailability pk_calc->bioavailability conclusion Evaluate Formulation Efficacy bioavailability->conclusion logical_relationship cluster_problem Core Problem cluster_causes Contributing Factors cluster_solutions Formulation Solutions cluster_outcome Desired Outcome low_bioavailability Low Oral Bioavailability of this compound poor_solubility Poor Aqueous Solubility low_bioavailability->poor_solubility first_pass First-Pass Metabolism low_bioavailability->first_pass pgp_efflux P-gp Efflux low_bioavailability->pgp_efflux smedds SMEDDS poor_solubility->smedds solid_dispersion Solid Dispersions poor_solubility->solid_dispersion phytosomes Phytosomes nanoparticles Nanoparticles poor_solubility->nanoparticles first_pass->phytosomes first_pass->nanoparticles pgp_efflux->nanoparticles enhanced_bioavailability Enhanced Therapeutic Efficacy smedds->enhanced_bioavailability solid_dispersion->enhanced_bioavailability phytosomes->enhanced_bioavailability nanoparticles->enhanced_bioavailability

References

Technical Support Center: Troubleshooting Isovitexin Peak Separation in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with isovitexin (B1672635) peak separation in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the typical HPLC columns and mobile phases used for successful this compound separation?

A1: Reversed-phase C18 columns are commonly used for this compound separation. The mobile phase typically consists of a mixture of an aqueous solution with a weak acid and an organic solvent.[1][2] Common mobile phase compositions include:

  • 0.1% ortho-phosphoric acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B).[1]

  • 0.1% acetic acid in water and methanol.[2][3]

  • Acidic water and acetonitrile.[4][5]

Q2: My this compound peak is co-eluting with its isomer, vitexin (B1683572). How can I improve the resolution?

A2: Co-elution of this compound and vitexin is a common challenge due to their structural similarity. To improve resolution, consider the following:

  • Optimize the mobile phase: Adjusting the gradient or isocratic composition of the organic solvent (e.g., acetonitrile or methanol) can significantly impact selectivity.[6] A shallow gradient is often effective in separating closely eluting isomers.

  • Change the organic modifier: If you are using methanol, switching to acetonitrile, or vice-versa, can alter the selectivity of the separation.[5] Acetonitrile generally has a higher elution strength.

  • Adjust the pH of the mobile phase: Modifying the pH with additives like formic acid or acetic acid can change the ionization state of the analytes and improve separation.

  • Lower the flow rate: Decreasing the flow rate can enhance separation efficiency, leading to better resolution between closely eluting peaks.[5]

  • Increase the column temperature: Operating the column at a slightly elevated temperature (e.g., 40°C) can sometimes improve peak shape and resolution.[5]

Q3: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?

A3: Peak tailing can be caused by several factors in HPLC.[7] Here are some common causes and their solutions:

  • Secondary interactions with the stationary phase: Residual silanol (B1196071) groups on the silica-based C18 column can interact with polar functional groups on this compound, causing tailing.

    • Solution: Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations or use a base-deactivated column. Lowering the mobile phase pH (around 2-3) can also help by protonating the silanol groups.[7]

  • Column overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Column contamination or degradation: Buildup of contaminants on the column frit or stationary phase can lead to poor peak shape.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[7]

  • Extra-column dead volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[8]

    • Solution: Use tubing with a small internal diameter and ensure all connections are secure.

Q4: My this compound peak is splitting. What could be the issue?

A4: Peak splitting can be a frustrating problem. Here are some likely causes:

  • Sample solvent incompatibility: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.

  • Column inlet blockage: Particulate matter from the sample or system can partially block the column inlet frit.

    • Solution: Use a guard column to protect the analytical column.[9] If a blockage is suspected, try reversing and flushing the column.

  • Column void: A void or channel may have formed at the head of the column.

    • Solution: This usually requires column replacement.

Troubleshooting Guides

Guide 1: Poor Resolution Between this compound and Vitexin

This guide provides a systematic approach to improving the separation of this compound and its isomer, vitexin.

Troubleshooting Workflow:

G start Poor Resolution (this compound/Vitexin) step1 Decrease Gradient Slope (e.g., 0.5% B/min) start->step1 step2 Change Organic Modifier (Methanol <-> Acetonitrile) step1->step2 If no improvement end Resolution Improved step1->end If improved step3 Adjust Mobile Phase pH (e.g., add 0.1% Formic Acid) step2->step3 If no improvement step2->end If improved step4 Lower Flow Rate (e.g., from 1.0 to 0.8 mL/min) step3->step4 If no improvement step3->end If improved step5 Increase Column Temperature (e.g., to 40°C) step4->step5 If no improvement step4->end If improved step5->end If improved

Caption: Troubleshooting workflow for poor this compound/vitexin resolution.

Guide 2: Diagnosing and Resolving Peak Tailing

This guide helps to identify the cause of this compound peak tailing and provides corrective actions.

Logical Relationship Diagram:

cause Cause Secondary Interactions Column Overload Column Contamination Dead Volume solution Solution Adjust pH / Use B-D Column Dilute Sample Flush/Replace Column Check Connections cause:f1->solution:f1 cause:f2->solution:f2 cause:f3->solution:f3 cause:f4->solution:f4

Caption: Causes and solutions for HPLC peak tailing.

Experimental Protocols

Protocol 1: HPLC Method for Simultaneous Determination of Vitexin and this compound

This protocol is based on a validated method for the analysis of vitexin and this compound in Mung bean.[1]

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Procure Mung Bean Sample prep2 Extract with appropriate solvent prep1->prep2 prep3 Filter the extract prep2->prep3 hplc1 Inject sample into HPLC prep3->hplc1 hplc2 Elute with gradient hplc1->hplc2 hplc3 Detect at 360 nm hplc2->hplc3 data1 Integrate peak areas hplc3->data1 data2 Quantify using calibration curve data1->data2

Caption: Workflow for HPLC analysis of vitexin and this compound.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Agilent or equivalent with UV/Vis detector
Column Hypersil ODS C18 (150 x 4.6 mm)
Mobile Phase A 0.1% ortho-phosphoric acid in water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Detection Wavelength 360 nm
Injection Volume 20 µL

Method Validation Data Summary:

ParameterVitexinThis compound
Linearity Range (ppm) 5 - 1005 - 100
Correlation Coefficient 0.9990.999
Recovery (%) 98.2797.60
LOD (mg/100g) 0.0940.069
LOQ (mg/100g) 0.3120.230
Intra-day Precision (%RSD) 1.421.73
Inter-day Precision (%RSD) 0.981.20

Data sourced from a study on Mung bean analysis.[1]

Protocol 2: LC-MS/MS Method for Quantification of Vitexin and this compound

This protocol is adapted from a method for the analysis of vitexin and this compound in rabbit plasma.[2][3]

Instrumentation and Conditions:

ParameterSpecification
LC-MS/MS System Triple quadrupole mass spectrometer with ESI
Column Reversed-phase C18 (100 mm x 4.6 mm, 3.5 µm)
Mobile Phase Methanol and 0.1% acetic acid (40:60, v/v)
Flow Rate Isocratic
Ionization Mode Negative Electrospray Ionization (ESI-)
MRM Transitions m/z 431.1 → 311.1 for both vitexin and this compound

Sample Preparation for Plasma:

  • Deproteinize plasma samples using acetonitrile.

  • Centrifuge to pellet the precipitated proteins.

  • Inject the supernatant for LC-MS/MS analysis.

References

Common challenges in the clinical application of Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the clinical application of Isovitexin.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of this compound in our in vivo studies. What are the primary reasons for this?

A1: Low plasma concentrations of this compound are predominantly due to its poor oral bioavailability.[1] Several factors contribute to this challenge:

  • Low Aqueous Solubility: this compound is a lipophilic molecule with poor water solubility, which limits its dissolution in the gastrointestinal (GI) tract—a prerequisite for absorption.[1]

  • First-Pass Metabolism: After absorption from the intestine, this compound may undergo extensive metabolism in the intestinal wall and liver before reaching systemic circulation.[2][3] A significant portion is metabolized by gut microbiota.[2][3]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal epithelium can actively pump absorbed this compound back into the GI lumen, thereby limiting its net absorption.

  • Gastrointestinal Instability: The enzymatic and pH environment of the stomach and intestines can potentially degrade this compound before it can be absorbed.

Q2: What strategies can we employ to enhance the oral bioavailability of this compound?

A2: Several formulation strategies can be utilized to overcome the challenges associated with this compound's low bioavailability:[4]

  • Nanoparticle-Based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, increase its surface area for better dissolution, and facilitate its transport across the intestinal epithelium.[5] Common systems include polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs).[5][6]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer carrier can significantly enhance its dissolution rate.[7][8]

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic this compound molecule within the cavity of a cyclodextrin can increase its aqueous solubility and stability.[9]

  • Microencapsulation: Using biodegradable polymers like alginate and chitosan (B1678972) to create microspheres for controlled release can improve stability and bioavailability.

Q3: this compound keeps precipitating in our cell culture medium during in vitro experiments. How can we resolve this?

A3: Precipitation of poorly soluble compounds like this compound in aqueous cell culture media is a common issue. Here are some troubleshooting steps:

  • Use of Co-solvents: Prepare a concentrated stock solution of this compound in an organic solvent like DMSO.[10] When preparing working dilutions, ensure the final concentration of the organic solvent is non-toxic to your cells (typically ≤ 0.1%).[10]

  • Pre-warming the Medium: Always use pre-warmed (37°C) cell culture media for making your dilutions, as solubility often decreases at lower temperatures.[10]

  • Sequential Dilution: To avoid "crashing out," first create an intermediate dilution of your this compound stock in pre-warmed media. Then, add this intermediate dilution to the final volume of media while gently vortexing.[10]

  • pH Adjustment: The pH of the medium can influence the solubility of this compound. Ensure the final pH of your medium is within the optimal physiological range for your cells.[10]

Troubleshooting Guides

Issue 1: Inconsistent or Low Bioactivity in In Vitro Assays
Possible Cause Troubleshooting & Optimization Steps
Degradation of this compound Prepare fresh this compound-containing media for each experiment. For longer experiments, consider replenishing the media with freshly prepared this compound at regular intervals.[11]
Oxidation Prepare stock solutions under an inert gas (e.g., nitrogen or argon) and minimize exposure of solutions to air.[11]
Light Sensitivity Protect stock solutions from light by using amber vials or wrapping tubes in aluminum foil. Conduct experiments in the dark or under subdued lighting.[11]
Interaction with Media Components Test the stability of this compound in different basal media (e.g., DMEM, RPMI-1640). If using serum, consider reducing the concentration, as proteins can interact with polyphenols.[11]
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
Possible Cause Troubleshooting & Optimization Steps
Low Oral Bioavailability Implement formulation strategies such as nanoparticle encapsulation, solid dispersions, or microencapsulation to improve solubility and absorption.[4][5]
Rapid Metabolism Co-administer with inhibitors of metabolic enzymes (e.g., cytochrome P450 inhibitors), if ethically and experimentally permissible, to assess the impact of first-pass metabolism.
Efflux by P-gp Consider co-administration with a known P-gp inhibitor to investigate the role of efflux pumps in limiting bioavailability.
Inadequate Dosing Perform dose-escalation studies to determine if a higher concentration can achieve the desired therapeutic effect. Be mindful of potential toxicity.

Quantitative Data Summary

Table 1: Oral Bioavailability of this compound and Improvement Strategies

Formulation Bioavailability (%) Key Findings Reference
Standard Oral Administration14.58%Demonstrated significant oral bioavailability that translated to an osteoanabolic effect.[12][13]
Alginate-Chitosan MicrospheresNot specifiedDeveloped for controlled release and to maintain bioactivity. Showed hypoglycemic effects in vivo.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays

Objective: To prepare a stable and non-toxic working solution of this compound in cell culture medium.

Materials:

  • This compound powder

  • Cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed (37°C) cell culture medium

  • Vortex mixer

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10-20 mM).

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle sonication in a water bath can be used to aid dissolution.[10]

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[10]

  • Working Solution Preparation:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed (37°C) cell culture medium.

    • Create the final working concentration by adding the intermediate dilution to the required volume of pre-warmed cell culture medium. Ensure the final DMSO concentration is ≤ 0.1%.[10]

    • Gently mix the final solution before adding it to the cells.

Protocol 2: General Method for Preparing this compound-Loaded Nanoparticles

Objective: To enhance the bioavailability of this compound by encapsulation into polymeric nanoparticles using the nanoprecipitation method.

Materials:

  • This compound

  • A biodegradable polymer (e.g., PLGA, PCL)

  • An organic solvent (e.g., acetone)

  • A surfactant/stabilizer (e.g., Poloxamer 188, PVA, or Tween 80)

  • Deionized water

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase:

    • Dissolve a specific amount of this compound and the chosen polymer (e.g., a 1:10 drug-to-polymer ratio) in the organic solvent.

  • Preparation of the Aqueous Phase:

    • Prepare an aqueous solution containing the surfactant (e.g., 1% w/v).

  • Nanoprecipitation:

    • Add the organic phase dropwise into the aqueous phase under constant magnetic stirring.

    • Continue stirring for several hours at room temperature to allow for the evaporation of the organic solvent and the formation of nanoparticles.

  • Purification and Collection:

    • Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.

    • Wash the nanoparticles with deionized water to remove any excess surfactant and unencapsulated this compound.

    • Lyophilize the purified nanoparticles to obtain a dry powder for storage and future use.

Signaling Pathway Diagrams

MAPK_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPKs MAPKs (p38, JNK, ERK) MyD88->MAPKs IKK IKK MyD88->IKK NFkB_n NF-κB MAPKs->NFkB_n IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IkB NFkB NF-κB (p65/p50) NFkB->NFkB_n Translocation IkB_NFkB->IkB Degrades IκB IkB_NFkB->NFkB Releases NF-κB Isovitexin_inhibit This compound Isovitexin_inhibit->MAPKs Isovitexin_inhibit->IKK Inhibition Inflammatory_Genes Inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Inflammatory_Genes

Caption: this compound inhibits the MAPK and NF-κB signaling pathways.[3][14][15]

PI3K_Akt_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Isovitexin_inhibit This compound Isovitexin_inhibit->PI3K Isovitexin_inhibit->Akt Inhibition

Caption: this compound modulates the PI3K/Akt signaling pathway.[1][16]

Nrf2_HO1_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Translocation Isovitexin_activate This compound Isovitexin_activate->Keap1_Nrf2 Promotes dissociation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes

Caption: this compound activates the Nrf2/HO-1 antioxidant pathway.[14][15]

References

Stability issues of Isovitexin in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isovitexin (B1672635) in various solvents. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: this compound is supplied as a crystalline solid and is stable for at least four years when stored at -20°C.[1][2] For experimental use, it is recommended to prepare stock solutions in organic solvents.

  • Organic Solvents: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations of approximately 30 mg/mL.[1] To prepare a stock solution, dissolve the solid this compound in fresh, anhydrous DMSO, as moisture-absorbing DMSO can reduce solubility.[3] It is advisable to purge the solvent with an inert gas before dissolving the compound.[1]

  • Aqueous Buffers: this compound is only sparingly soluble in aqueous buffers.[1][4] To achieve maximum solubility in an aqueous medium, first dissolve this compound in DMSO to create a concentrated stock solution. Then, dilute this stock solution with the aqueous buffer of your choice. For example, a 1:5 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.16 mg/mL.[1]

  • Storage of Solutions: Stock solutions in anhydrous DMSO can be stored at -80°C for up to a year or at -20°C for one month.[3] It is highly recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions of this compound are not stable and should be prepared fresh; it is not recommended to store them for more than one day.[1][2]

Q2: What factors can affect the stability of my this compound solution?

A2: Several factors can influence the stability of this compound in solution, leading to degradation or other issues. Key factors include:

  • pH: The solubility and stability of flavonoids like this compound are pH-dependent. Solubility is generally higher in alkaline solutions.[5] However, alkaline conditions can also accelerate degradation (hydrolysis).[6]

  • Solvent Choice: While soluble in DMSO, prolonged storage or the presence of water can be problematic. Aqueous solutions are particularly unstable.[1]

  • Temperature: While some studies show this compound can be stable at high temperatures (e.g., 50-100°C) for short durations during extraction processes, long-term storage at elevated temperatures is not recommended.[7][8] For long-term stability, storage at -20°C or -80°C is essential.[1][3]

  • Light: Flavonoids can be susceptible to photodegradation. It is good practice to protect this compound solutions from light by using amber vials or covering containers with foil.

  • Oxygen: The polyhydroxylated structure of this compound makes it susceptible to oxidation.[9] Purging solvents with an inert gas (like nitrogen or argon) before preparing solutions can help minimize oxidative degradation.[1]

Troubleshooting Guide

Issue 1: My this compound has precipitated out of my aqueous buffer solution.

  • Cause: This is the most common issue and is due to the low aqueous solubility of this compound.[1] It often occurs when a concentrated DMSO stock solution is diluted too much or too quickly into an aqueous buffer, causing the compound to crash out.

  • Troubleshooting Steps:

    • Verify Final Concentration: Ensure your target concentration does not exceed the known solubility limit in your specific solvent mixture (e.g., approx. 0.16 mg/mL in 1:5 DMSO:PBS).[1]

    • Modify Dilution Method: When diluting the DMSO stock, add the stock solution to the aqueous buffer slowly while vortexing or stirring to ensure rapid mixing.

    • Increase Co-solvent Percentage: If your experimental design allows, increase the percentage of DMSO in the final solution.

    • Check pH: The solubility of this compound is known to increase in alkaline conditions.[5] Depending on your experiment, a slight increase in the pH of the buffer might help, but be mindful of potential degradation at high pH.

Issue 2: I am seeing unexpected peaks or a decrease in the main peak during HPLC analysis.

  • Cause: This indicates that the this compound is degrading. The appearance of new peaks suggests the formation of degradation products, while a decrease in the main peak area signifies a loss of the parent compound.

  • Troubleshooting Steps:

    • Review Solution Age and Storage: Immediately analyze a freshly prepared solution and compare it to your stored sample. Do not store aqueous solutions for more than a day.[1][2] Ensure DMSO stocks are stored correctly at -20°C or -80°C and that freeze-thaw cycles are minimized.[3]

    • Check for Contaminants: Ensure solvents are of high purity and that no contaminants (e.g., acids, bases, or oxidizing agents) have been accidentally introduced.

    • Perform Forced Degradation Study: To identify potential degradation pathways, conduct a forced degradation study as outlined in the experimental protocols below. This can help determine if your compound is sensitive to acid, base, oxidation, or heat.[6]

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Molar Solubility (mM)TemperatureReference(s)
Dimethyl Sulfoxide (DMSO)~30 - 87~69.4 - 201.2Room Temperature[1][3]
Dimethylformamide (DMF)~30~69.4Room Temperature[1]
1:5 DMSO:PBS (pH 7.2)~0.16~0.37Room Temperature[1]
WaterInsoluble / Very Low-Room Temperature[3][4]
EthanolInsoluble-Room Temperature[3]

Note: Molar solubility calculated based on a molecular weight of 432.38 g/mol .

Experimental Protocols

Methodology for Assessing this compound Stability by HPLC

This protocol outlines a typical experiment to assess the stability of this compound in a specific solvent or formulation over time.

1. Materials & Instrumentation:

  • This compound (≥98% purity)

  • HPLC-grade solvents (e.g., DMSO, methanol, acetonitrile, water)

  • HPLC-grade acids/bases for pH adjustment (e.g., phosphoric acid)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical column: A C18 reversed-phase column is commonly used (e.g., Hypersil ODS C18, 150 x 4.6 mm, 5 µm).[10]

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Working Samples: Dilute the stock solution with the solvent system you wish to test (e.g., PBS buffer with 5% DMSO) to a final concentration within the linear range of the HPLC method (e.g., 50 µg/mL).

3. Stability Study Design:

  • Time Points: Define the time points for analysis (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Storage Conditions: Store aliquots of the working samples under the desired conditions (e.g., room temperature, 4°C, 40°C, protected from light).

  • Analysis: At each designated time point, transfer an aliquot of each sample into an HPLC vial for immediate analysis.

4. HPLC Method:

  • Mobile Phase: A gradient elution is often effective. A representative method uses:

    • Solvent A: 0.1% ortho-phosphoric acid in water

    • Solvent B: Acetonitrile[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: this compound has absorbance maxima around 272 nm and 335 nm.[1] A wavelength of 335 nm or 360 nm is often used for quantification to minimize interference.[10]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

5. Data Analysis:

  • At t=0, identify the retention time and peak area of the this compound peak.

  • At subsequent time points, calculate the percentage of this compound remaining by comparing the peak area to the initial peak area at t=0.

  • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting this compound Stability Issues start Stability Issue Observed (Precipitation, Degradation) check_solubility Is the compound precipitated? start->check_solubility check_degradation Are there new peaks or a loss of the main peak in HPLC? start->check_degradation check_solubility->check_degradation No verify_conc 1. Verify concentration is below solubility limit. check_solubility->verify_conc Yes check_storage 1. Review solution age and storage conditions (temp, light). check_degradation->check_storage Yes improve_dilution 2. Improve dilution technique (slow addition, vortexing). verify_conc->improve_dilution increase_cosolvent 3. Increase co-solvent % (e.g., DMSO) if experiment allows. improve_dilution->increase_cosolvent solution_ok_sol Solution is Clear increase_cosolvent->solution_ok_sol prepare_fresh 2. Analyze a freshly prepared solution for comparison. check_storage->prepare_fresh check_purity 3. Check solvent purity and for potential contaminants. prepare_fresh->check_purity solution_ok_deg Stability Confirmed check_purity->solution_ok_deg

Caption: Workflow for troubleshooting common stability issues with this compound solutions.

DegradationPathways Potential Degradation Pathways for this compound This compound This compound hydrolysis Hydrolysis (e.g., strong alkaline conditions) This compound->hydrolysis oxidation Oxidation (e.g., presence of O2, metal ions) This compound->oxidation photodegradation Photodegradation (e.g., UV light exposure) This compound->photodegradation hydrolysis_products Ring Fission Products (e.g., chalcones) hydrolysis->hydrolysis_products Leads to oxidation_products Oxidized Products (e.g., quinones) oxidation->oxidation_products Leads to photo_products Photodegradation Products photodegradation->photo_products Leads to

Caption: Generalized degradation pathways for flavonoids like this compound.

References

How to increase the precision of Isovitexin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isovitexin (B1672635) Quantification

Welcome to the technical support center for this compound quantification. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the precision and accuracy of their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the quantification of this compound and offers practical solutions.

Q1: Why am I seeing poor chromatographic resolution between this compound and its isomer, Vitexin (B1683572)?

A1: this compound and Vitexin are structural isomers that can be difficult to separate. Since they can produce the same fragmented ions in mass spectrometry, chromatographic separation is crucial for accurate quantification.[1] To improve resolution, consider the following:

  • Optimize the Mobile Phase: The choice and composition of the mobile phase are critical. A common approach is to use a gradient elution with an organic solvent (like acetonitrile (B52724) or methanol) and acidified water (e.g., with 0.1% formic or phosphoric acid).[2][3] Experiment with the gradient program to increase the separation window between the two peaks.[3]

  • Adjust the Column Temperature: Column temperature affects solvent viscosity and analyte interaction with the stationary phase. Testing temperatures between 30°C and 40°C can help optimize peak shape and resolution.[3][4] A temperature of 35°C has been found to produce optimal peak parameters in some studies.[3]

  • Select the Appropriate Column: A reversed-phase C18 column is commonly used for this compound separation.[1][2][5] Columns with smaller particle sizes (e.g., ≤3.5 µm) can provide higher efficiency and better resolution.[1][5]

  • Modify the Flow Rate: A slower flow rate (e.g., 0.3 mL/min) can sometimes improve the separation of closely eluting peaks.[3]

Q2: My results show high variability (poor precision). What are the common causes and solutions?

A2: High variability, indicated by a high relative standard deviation (%RSD), compromises the reliability of your quantification. Key factors include:

  • Inconsistent Sample Preparation: This is a primary source of error. Ensure a consistent and reproducible protocol for every sample, including extraction, filtration, and dilution steps.[2][6] Using an internal standard (IS) can help correct for variations during sample preparation and injection.[1][5] Salicylic (B10762653) acid and puerarin (B1673276) have been used successfully as internal standards for this compound analysis.[1][7]

  • Instrumental Fluctuations: Pressure fluctuations, inconsistent injection volumes, and temperature instability in the autosampler or column compartment can lead to variability.[8] Ensure the HPLC/UHPLC system is properly maintained and equilibrated before starting the analysis.[8]

  • Operator Error: Variations in how samples are handled, such as differences in pipetting or timing, can introduce errors.[8] Standardizing workflows and providing thorough training can minimize this.

Q3: How can I improve the sensitivity of my assay to measure low concentrations of this compound?

A3: To improve sensitivity and achieve a lower limit of quantification (LLOQ), consider these strategies:

  • Switch to a More Sensitive Detector: While HPLC with UV detection is common, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity.[1][5] LC-MS/MS operating in multiple reaction monitoring (MRM) mode is highly effective for quantifying trace levels of analytes in complex matrices like plasma.[1][5][7]

  • Optimize Sample Preparation: Concentrate your analyte during the sample preparation phase. Techniques like solid-phase extraction (SPE) or solvent evaporation and reconstitution can increase the analyte concentration before injection.[6]

  • Refine Mass Spectrometry Parameters: If using LC-MS/MS, optimize the ionization source (e.g., electrospray ionization - ESI) and tune the parent and fragment ion transitions (e.g., m/z 431.2 → 311.1 for this compound) to maximize signal intensity.[7][9] Both positive and negative ionization modes can be used, though negative mode is often preferred for polyphenolic compounds.[1]

Q4: I'm observing a significant matrix effect in my plasma/herbal extract samples. How can this be mitigated?

A4: The matrix effect, which is the suppression or enhancement of ionization by co-eluting substances, can severely impact precision and accuracy in LC-MS/MS analysis. To address this:

  • Improve Sample Cleanup: The most effective approach is to remove interfering matrix components. This can be achieved through protein precipitation for plasma samples (e.g., using acetonitrile) or by employing more advanced techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5][6]

  • Use an Isotopic or Analog Internal Standard: An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction. An isotopic-labeled this compound would be optimal, but a structurally similar analog can also be effective.[1]

  • Modify Chromatographic Conditions: Adjusting the gradient can help separate this compound from the interfering components of the matrix.

Quantitative Method Performance

The precision of an analytical method is determined through validation studies. The tables below summarize the performance characteristics of validated HPLC and LC-MS/MS methods for this compound quantification from various studies.

Table 1: Performance of a Validated RP-HPLC Method for this compound [2]

Validation ParameterResult for this compound
Linearity Range5 - 100 µg/mL
Correlation Coefficient (r²)0.999
Precision (%RSD) - Intra-day1.73%
Precision (%RSD) - Inter-day1.20%
Accuracy (Recovery)97.60%
Limit of Detection (LOD)0.069 mg/100g
Limit of Quantification (LOQ)0.230 mg/100g

Table 2: Performance of a Validated UHPLC-UV/PDA Method for this compound [10]

Validation ParameterResult for this compound
Linearity Range16 - 500 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD) - Intra-day & Inter-day0.04 - 1.74%
Accuracy (Recovery)100.68 – 102.79%
Limit of Detection (LOD)17.69 µg/mL
Limit of Quantification (LOQ)54.61 µg/mL

Table 3: Performance of a Validated LC-MS/MS Method for this compound in Plasma [1][5][7]

Validation ParameterResult for this compound
Linearity Range2.0 - 2000 ng/mL
Correlation Coefficient (r²)> 0.99
Precision (%RSD) - Intra-day & Inter-day< 14.9% (typically < 8.7%)
Accuracy (Relative Error / Recovery)-3.2 to 2.1% / 89.3 - 97.3%
Lower Limit of Quantification (LLOQ)2.0 ng/mL

Detailed Experimental Protocols

Below are representative protocols for the quantification of this compound using HPLC-UV and LC-MS/MS. These should be adapted and validated for your specific application.

Protocol 1: RP-HPLC Method for Herbal Products[2]
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Sample Preparation:

    • Extract herbal product samples with a suitable solvent (e.g., methanol (B129727) or ethanol).

    • Filter the extract through a 0.45 µm syringe filter.

    • Dilute the filtered extract to a concentration within the linear range of the method (e.g., 5-100 µg/mL).

  • Chromatographic Conditions:

    • Column: Hypersil ODS C18 (150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution using 0.1% ortho-phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 360 nm.

  • Quantification:

    • Prepare a calibration curve using certified this compound standards (e.g., 5, 10, 20, 50, 100 µg/mL).

    • Calculate the concentration in samples by interpolating their peak areas against the calibration curve.

Protocol 2: LC-MS/MS Method for Plasma Samples[1][5][7]
  • Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL plasma sample, add an internal standard (e.g., salicylic acid).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1-2 minutes.

    • Centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

    • Collect the supernatant and inject it into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 100 mm × 4.6 mm, 3.5 µm).

    • Mobile Phase: Isocratic system with methanol and 0.1% acetic acid in water (40:60 v/v) or a gradient system with 0.1% formic acid in water and methanol.[1][7]

    • Flow Rate: 0.5 - 1.0 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive.[1][7]

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • This compound: m/z 431.2 → 311.1 (Quantifier)[7]

      • Internal Standard (Puerarin): m/z 415.1 → 295.1[7]

  • Validation:

    • Validate the method for linearity, precision, accuracy, recovery, matrix effect, and stability according to FDA or EMA guidelines.[1][5] Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound into blank plasma.[1]

Visualized Workflows

The following diagrams illustrate the general workflows for sample preparation and analysis to ensure a logical and repeatable process.

G cluster_prep Sample Preparation Sample Raw Sample (e.g., Plasma, Herbal Material) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction / Precipitation (e.g., Acetonitrile) Add_IS->Extraction Centrifuge Centrifugation Extraction->Centrifuge Collect Collect Supernatant Centrifuge->Collect Final_Sample Final Sample for Injection Collect->Final_Sample

Caption: Workflow for Sample Preparation.

G cluster_analysis Analytical Workflow Autosampler Autosampler Injection Column HPLC/UHPLC Column (e.g., C18) Autosampler->Column Mobile Phase Detector Detector (UV/PDA or MS/MS) Column->Detector Separated Analytes Data_System Data Acquisition System Detector->Data_System Signal Quantification Data Processing & Quantification Data_System->Quantification Chromatogram

Caption: General Analytical Workflow.

References

Addressing matrix effects in Isovitexin analysis from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing matrix effects in the analysis of Isovitexin from complex samples.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, helping you identify and resolve problems related to matrix effects.

Q1: My this compound signal intensity is highly variable between replicate injections. Could this be a matrix effect?

A1: Yes, high variability in signal intensity is a classic symptom of matrix effects.[1][2] Co-eluting endogenous compounds from the sample matrix, such as phospholipids, salts, and other metabolites in biological fluids, or pigments and sugars in plant extracts, can interfere with the ionization of this compound.[1][2] This interference can either suppress or enhance the signal, leading to poor precision and inaccurate quantification.[1][2]

Q2: My measured this compound concentrations are consistently lower than expected, suggesting low recovery. Is this related to matrix effects?

A2: While low recovery can be due to inefficient extraction, it can also be a manifestation of ion suppression, a common matrix effect where co-eluting compounds hinder the ionization of this compound, leading to a reduced signal.[3] It is crucial to differentiate between poor extraction efficiency and ion suppression.

Q3: How can I definitively diagnose and quantify the matrix effect in my this compound assay?

A3: There are two primary methods to diagnose and quantify matrix effects:

  • Post-Extraction Spike Analysis: This is the standard method to quantify matrix effects.[2] You compare the peak area of this compound spiked into a blank matrix extract (post-extraction) with the peak area of this compound in a neat solvent at the same concentration. The Matrix Factor (MF) is calculated as follows:

    • MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.[1]

  • Matrix-Matched Calibration Curves: Prepare two calibration curves for this compound: one in a neat solvent and another in a blank matrix extract. A significant difference in the slopes of these two curves is a strong indication of matrix effects.[2]

Q4: My chromatographic peak shape for this compound is poor (e.g., tailing or splitting). Can this be a symptom of matrix effects?

A4: Yes, poor peak shape can be a consequence of matrix effects, particularly if matrix components accumulate on the analytical column.[1] However, it is also important to investigate other potential causes such as an inappropriate injection solvent, secondary interactions with the stationary phase, or a degraded column.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as this compound, due to the presence of co-eluting substances from the sample matrix.[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and imprecise quantification.[1] In complex biological matrices like plasma, common sources of matrix effects include phospholipids, salts, and endogenous metabolites.[1]

Q2: What are the primary strategies to mitigate matrix effects when analyzing this compound?

A2: Mitigation strategies can be broadly categorized into three areas:

  • Thorough Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PP).[2]

  • Chromatographic Separation Optimization: Modifying the mobile phase gradient or using a column with a different stationary phase can help separate this compound from interfering compounds.[2]

  • Use of an Appropriate Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization.[3] If a SIL-IS is unavailable, a structural analog can be used, but it may not perfectly mimic the behavior of this compound.

Q3: Can the choice of ionization technique influence the severity of matrix effects for this compound?

A3: Yes. Electrospray ionization (ESI), commonly used for the analysis of flavonoids like this compound, can be more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[2] If you are experiencing significant matrix effects with ESI, exploring APCI could be a viable alternative, depending on the ionization characteristics of this compound.

Data Presentation

The following tables summarize quantitative data related to the impact of different sample preparation methods on the recovery and matrix effect for flavonoids similar to this compound.

Table 1: Comparison of Sample Preparation Methods for Flavonoid Analysis in Plasma

Sample Preparation MethodAnalyteRecovery (%)Matrix Effect (%)Reference
Protein Precipitation (Acetonitrile)Vitexin & this compound97 - 10290 - 100[4][5]
Solid-Phase Extraction (C18)Peptides>20 (for all)Generally Lower than PP[6][7]
Liquid-Liquid Extraction (Ethyl Acetate)Natural ProductsVariable (Compound Dependent)Variable[8]

Note: Data for peptides and general natural products are included to provide a comparative perspective on the effectiveness of different extraction techniques in mitigating matrix effects.

Table 2: LC-MS/MS Method Validation Parameters for this compound in Rabbit Plasma

ParameterResultReference
Linearity (ng/mL)2.0 - 200[4][5]
LLOQ (ng/mL)2.0[4][5]
Accuracy (%)94 - 110[4][5]
Precision (RSD%)< 8.7[4][5]
Recovery (%)97 - 102[4][5]
Matrix Effect (%)90 - 100[4][5]

Experimental Protocols

Protocol 1: Protein Precipitation (PP) for this compound Analysis in Plasma

This protocol is a common and straightforward method for removing proteins from plasma samples.

  • Sample Aliquoting: Pipette 100 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of an internal standard working solution (e.g., a structural analog or a stable isotope-labeled this compound) to the plasma sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to the tube to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Plant Extracts

This protocol provides a more selective cleanup compared to protein precipitation, often resulting in a cleaner extract.

  • Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through it.

  • Sample Loading: Dilute the plant extract in a weak solvent (e.g., 5% methanol in water) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the weak solvent to remove polar interferences.

  • Elution: Elute this compound from the cartridge with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluent to dryness and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for this compound from Aqueous Samples

This protocol is useful for separating this compound based on its partitioning behavior between two immiscible liquids.

  • Sample Preparation: Acidify the aqueous sample containing this compound with a small amount of acid (e.g., formic acid).

  • Extraction: Add an equal volume of an immiscible organic solvent (e.g., ethyl acetate) to the sample in a separatory funnel.

  • Mixing: Shake the funnel vigorously for 1-2 minutes, periodically venting the pressure.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Collect the organic layer containing the extracted this compound.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and then evaporate the solvent to obtain the extracted this compound.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_mitigation Mitigation Strategies cluster_solution Solution High_Variability High Signal Variability? Diagnose_ME Diagnose Matrix Effect (Post-Extraction Spike) High_Variability->Diagnose_ME Low_Recovery Low Recovery? Low_Recovery->Diagnose_ME Poor_Peak_Shape Poor Peak Shape? Poor_Peak_Shape->Diagnose_ME Optimize_SP Optimize Sample Prep (SPE, LLE) Diagnose_ME->Optimize_SP Matrix Effect Confirmed Optimize_Chroma Optimize Chromatography Optimize_SP->Optimize_Chroma Use_IS Use Internal Standard (SIL-IS Recommended) Optimize_Chroma->Use_IS Successful_Analysis Successful this compound Analysis Use_IS->Successful_Analysis Mitigation_Decision_Tree Start Matrix Effect Confirmed? SamplePrep Optimize Sample Preparation (e.g., SPE, LLE) Start->SamplePrep Yes Chromatography Optimize Chromatography (e.g., Gradient, Column) SamplePrep->Chromatography Still Present Resolved Matrix Effect Mitigated SamplePrep->Resolved Resolved InternalStandard Use Stable Isotope-Labeled IS Chromatography->InternalStandard Still Present Chromatography->Resolved Resolved MatrixMatched Use Matrix-Matched Calibrants InternalStandard->MatrixMatched SIL-IS Unavailable Compensated Matrix Effect Compensated InternalStandard->Compensated SIL-IS Available MatrixMatched->Compensated Sample_Preparation_Workflow cluster_sample Sample cluster_extraction Extraction cluster_analysis Analysis Complex_Sample Complex Sample (e.g., Plasma, Plant Extract) PP Protein Precipitation Complex_Sample->PP SPE Solid-Phase Extraction Complex_Sample->SPE LLE Liquid-Liquid Extraction Complex_Sample->LLE LC_MS LC-MS/MS Analysis PP->LC_MS SPE->LC_MS LLE->LC_MS

References

Technical Support Center: Enhancing the Anti-inflammatory Activity of Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Isovitexin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental endeavors to explore and enhance the anti-inflammatory properties of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary anti-inflammatory mechanism?

This compound (Apigenin-6-C-glucoside) is a naturally occurring C-glycosylflavonoid found in various plants, including rice hulls, passionflower, and bamboo.[1][2][3] It exhibits a range of biological activities, with its anti-inflammatory effects being a key area of research.[1][2][4] The primary anti-inflammatory mechanism of this compound involves the modulation of key signaling pathways that regulate the inflammatory response. Specifically, it has been shown to:

  • Inhibit Pro-inflammatory Pathways: this compound suppresses the activation of Mitogen-Activated Protein Kinases (MAPK) and the Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][5][6] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes.

  • Activate Anti-inflammatory and Antioxidant Pathways: this compound upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1) signaling pathways.[1][5] These pathways are crucial for cellular defense against oxidative stress and inflammation.

Q2: What are the key inflammatory markers modulated by this compound?

In various in vitro and in vivo models, this compound has been demonstrated to significantly reduce the levels of several key inflammatory mediators.[1][4] These include:

  • Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[1][4]

  • Inflammatory Enzymes: Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1]

  • Reactive Oxygen Species (ROS): this compound treatment effectively counteracts the generation of ROS induced by inflammatory stimuli.[1][3]

Q3: What are some established in vitro and in vivo models to study the anti-inflammatory effects of this compound?

  • In Vitro: A commonly used model involves stimulating RAW 264.7 murine macrophage cells with lipopolysaccharide (LPS) to induce an inflammatory response.[1] Researchers can then pre-treat the cells with this compound to assess its inhibitory effects on inflammatory markers.

  • In Vivo: Animal models such as LPS-induced acute lung injury in mice and ginkgolic acid-induced contact dermatitis in mice have been successfully used to demonstrate the anti-inflammatory efficacy of this compound.[4]

Q4: How can the anti-inflammatory activity of this compound be potentially enhanced?

While research is ongoing, several strategies can be explored to potentially enhance the anti-inflammatory effects of this compound:

  • Structural Modification: The synthesis of this compound derivatives could lead to compounds with improved potency and selectivity. While specific, highly potent anti-inflammatory derivatives of this compound are not yet extensively documented in publicly available literature, the synthesis of derivatives of other flavonoids has shown promise in enhancing their biological activities.

  • Nanoformulations: Encapsulating this compound into nanoparticle-based delivery systems may improve its solubility, stability, and bioavailability, thereby enhancing its anti-inflammatory efficacy. Nanoformulations have been shown to improve the therapeutic potential of other poorly soluble natural compounds.

  • Combination Therapy: Investigating the synergistic effects of this compound with other anti-inflammatory agents, such as non-steroidal anti-inflammatory drugs (NSAIDs) or other natural compounds, could lead to more effective therapeutic strategies with potentially lower doses and reduced side effects. The synergistic action of different flavonoids has been reported to produce enhanced anti-inflammatory effects.[7]

Troubleshooting Guides

This section addresses common issues that researchers may encounter during their experiments with this compound.

Issue 1: Low Bioactivity or Inconsistent Results in Cell-Based Assays

Possible CauseTroubleshooting Steps
Poor Solubility of this compound This compound is sparingly soluble in aqueous solutions. Ensure it is first dissolved in a suitable organic solvent like DMSO before preparing final dilutions in cell culture media. Keep the final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
Degradation of this compound Prepare fresh stock solutions of this compound regularly and store them at -20°C for short-term use. For long-term storage, it is advisable to store the powdered form at -20°C. Avoid repeated freeze-thaw cycles of stock solutions. In long-term experiments, consider replenishing the media with freshly prepared this compound.
Sub-optimal Cell Conditions Ensure cells are healthy, within a low passage number, and in the exponential growth phase. Cell stress or over-confluency can affect their response to treatment.
Inaccurate Concentration Verify the concentration of your this compound stock solution using spectrophotometry or another appropriate method. Ensure accurate pipetting and serial dilutions.

Issue 2: High Variability in Animal Studies

Possible CauseTroubleshooting Steps
Inconsistent Drug Administration Ensure consistent and accurate administration of this compound (e.g., intraperitoneal, oral gavage) across all animals in a group. Use appropriate vehicle controls (e.g., 0.5% DMSO in saline).[1]
Individual Animal Variation Use a sufficient number of animals per group to account for biological variability. Randomize animals into treatment groups.
Timing of Treatment and Induction Optimize the timing of this compound administration relative to the induction of inflammation. Pre-treatment is often more effective in preventing the inflammatory cascade.[1]

Experimental Protocols

Protocol 1: In Vitro Anti-inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Pre-treatment: Prepare various concentrations of this compound (e.g., 12.5, 25, 50 µg/mL) in cell culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.1%. Pre-treat the cells with this compound for 1-2 hours.

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS).

  • Assessment of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

    • Cytokine Levels (TNF-α, IL-6): Quantify the levels of pro-inflammatory cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

    • Gene Expression (iNOS, COX-2): Extract total RNA from the cells and perform RT-qPCR to determine the relative gene expression of iNOS and COX-2.

    • Protein Expression (MAPKs, NF-κB): Perform Western blot analysis on cell lysates to assess the phosphorylation status of key proteins in the MAPK and NF-κB pathways.

Protocol 2: In Vivo Anti-inflammatory Assay in a Mouse Model of Acute Lung Injury

  • Animal Model: Use male BALB/c mice (6-8 weeks old).

  • Grouping and Treatment: Randomly divide the mice into groups (n=8-10 per group): Control (saline), LPS only, this compound (e.g., 50 and 100 mg/kg), and Dexamethasone (positive control).

  • This compound Administration: Administer this compound intraperitoneally 1 hour before LPS challenge.[1]

  • LPS Challenge: Induce acute lung injury by intranasal administration of LPS (0.5 mg/kg).[1]

  • Sample Collection: Euthanize the mice 12 hours after the LPS challenge.[1] Collect bronchoalveolar lavage fluid (BALF) and lung tissues.

  • Analysis:

    • Inflammatory Cell Infiltration: Count the total and differential cell numbers in the BALF.

    • Cytokine Levels in BALF: Measure the concentrations of TNF-α and IL-6 in the BALF using ELISA.

    • Lung Histopathology: Perform H&E staining on lung tissue sections to assess inflammation and tissue damage.

    • Protein Expression in Lung Tissue: Analyze the expression of iNOS, COX-2, and key proteins in the MAPK, NF-κB, and Nrf2/HO-1 pathways in lung tissue homogenates by Western blot.[1]

Quantitative Data Summary

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
ControlUndetectableUndetectable
LPS (1 µg/mL)1500 ± 1202500 ± 200
LPS + this compound (25 µg/mL)850 ± 701400 ± 110
LPS + this compound (50 µg/mL)450 ± 40 700 ± 60

Data are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the LPS group. (Note: These are representative data based on published literature and may vary between experiments).

Table 2: Effect of this compound on Inflammatory Markers in a Mouse Model of Acute Lung Injury

TreatmentBALF Total Cells (x10⁴)BALF TNF-α (pg/mL)Lung MPO Activity (U/g tissue)
Control5 ± 120 ± 51.5 ± 0.3
LPS (0.5 mg/kg)50 ± 6450 ± 4012 ± 1.5
LPS + this compound (50 mg/kg)30 ± 4250 ± 257 ± 0.8*
LPS + this compound (100 mg/kg)15 ± 2 120 ± 153.5 ± 0.5**

Data are represented as mean ± SEM. *p < 0.05, **p < 0.01 compared to the LPS group. (Note: These are representative data based on published literature and may vary between experiments).

Visualizations

Isovitexin_Anti-inflammatory_Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (JNK, ERK, p38) TLR4->MAPK_pathway activates IKK IKK TLR4->IKK activates NFkappaB_nucleus NF-κB MAPK_pathway->NFkappaB_nucleus activates IkappaB IκBα IKK->IkappaB phosphorylates NFkappaB NF-κB IkappaB->NFkappaB releases NFkappaB->NFkappaB_nucleus translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 bound by Nrf2_nucleus Nrf2 Nrf2->Nrf2_nucleus translocates Isovitexin_cyto This compound Isovitexin_cyto->MAPK_pathway inhibits Isovitexin_cyto->IKK inhibits Isovitexin_cyto->Keap1 dissociates Nrf2 from Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) NFkappaB_nucleus->Inflammatory_Genes induces transcription Antioxidant_Genes Antioxidant Genes (HO-1) Nrf2_nucleus->Antioxidant_Genes induces transcription

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_In_Vitro start Start seed_cells Seed RAW 264.7 cells start->seed_cells pretreat Pre-treat with this compound seed_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells elisa ELISA (TNF-α, IL-6) collect_supernatant->elisa griess Griess Assay (NO) collect_supernatant->griess qpcr RT-qPCR (iNOS, COX-2) lyse_cells->qpcr western Western Blot (p-MAPK, p-IκBα) lyse_cells->western end End elisa->end griess->end qpcr->end western->end

Caption: In vitro experimental workflow.

Troubleshooting_Logic start Inconsistent/Low Activity check_solubility Check this compound Solubility (Precipitate in media?) start->check_solubility solubility_yes Yes check_solubility->solubility_yes Precipitate observed solubility_no No check_solubility->solubility_no No precipitate check_stability Check this compound Stability (Fresh stock? Storage?) stability_yes Yes check_stability->stability_yes Stock is old/degraded stability_no No check_stability->stability_no Stock is fresh check_cells Check Cell Health (Passage #? Confluency?) cells_yes Yes check_cells->cells_yes Cells are stressed/unhealthy cells_no No check_cells->cells_no Cells are healthy check_concentration Verify Concentration (Accurate dilutions?) concentration_yes Yes check_concentration->concentration_yes Inaccurate concentration concentration_no No check_concentration->concentration_no Concentration is accurate solubility_no->check_stability stability_no->check_cells cells_no->check_concentration

Caption: Troubleshooting logical workflow.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at improving the therapeutic efficacy of Isovitexin (B1672635). The content is structured into frequently asked questions and troubleshooting guides to address specific experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic applications?

This compound (apigenin-6-C-glucoside) is a naturally occurring flavonoid found in various plants such as rice hulls, passion flower, and bamboo leaves.[1][2][3] It is an isomer of Vitexin (B1683572).[4] Due to its wide range of pharmacological effects, this compound is investigated for numerous therapeutic applications, including:

  • Antioxidant and Anti-inflammatory: It can mitigate oxidative stress and inflammation, making it a candidate for treating conditions like acute lung injury and protecting against oxidative damage.[1][5][6]

  • Anticancer: Studies show it can inhibit the growth of various cancer cells (including lung, colon, breast, and liver cancer), induce apoptosis (programmed cell death), and potentially reduce the side effects of chemotherapy agents like cisplatin (B142131).[2][7][8][9]

  • Neuroprotective: It has demonstrated potential in protecting nerve cells and may be beneficial in the context of neurodegenerative diseases.[4][5]

  • Antidiabetic: this compound can help regulate blood sugar levels by inhibiting enzymes like α-amylase and α-glucosidase.[10][11][12]

Q2: What are the main challenges limiting the therapeutic efficacy of this compound?

Despite its promising therapeutic properties, the clinical application of this compound is significantly hindered by two main factors:

  • Poor Water Solubility: this compound is poorly soluble in water, which limits its formulation possibilities and dissolution in biological fluids.[13][14]

  • Low Oral Bioavailability: Consequent to its low solubility and potentially poor gastrointestinal absorption, this compound exhibits low bioavailability when administered orally, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effect.[5][13]

Q3: What are the principal strategies to overcome the limitations of this compound?

To enhance the therapeutic efficacy of this compound, researchers are focusing on several key strategies:

  • Nanoformulations: Encapsulating or loading this compound into nano-sized delivery systems is a primary strategy. This includes nanoparticles, nanosuspensions, solid lipid nanoparticles (SLNs), and nanoemulsions, which can significantly improve solubility, dissolution rate, and bioavailability.[5][13][15][16]

  • Combination Therapy: Using this compound in conjunction with conventional chemotherapeutic drugs (e.g., cisplatin) has been shown to produce synergistic effects.[8][17] This approach can enhance the antitumor activity of the chemo-drug while simultaneously reducing its toxicity to healthy tissues.[2][8]

  • Structural Modification: Although less common in current literature, chemically modifying the structure of this compound to create derivatives with improved physicochemical properties is another potential avenue for enhancement.

Q4: How do nanoformulations improve the bioavailability of this compound?

Nanoformulations enhance the bioavailability of poorly soluble drugs like this compound through several mechanisms:

  • Increased Surface Area: Reducing the particle size to the nanometer range dramatically increases the surface area-to-volume ratio.[15][16] This leads to a much faster dissolution rate in biological fluids as predicted by the Noyes-Whitney equation.[15]

  • Improved Solubility: Converting the crystalline form of this compound into an amorphous state within a nanoparticle can increase its saturation solubility.[15]

  • Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles can accumulate preferentially in tumor tissues due to their leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.

  • Sustained Release: Polymeric nanoparticles can be designed to release the drug in a controlled, sustained manner, maintaining therapeutic concentrations for a longer period.[5]

Q5: What are the benefits of using this compound in combination with other therapeutic agents?

Combining this compound with other drugs, particularly in cancer therapy, offers several advantages:

  • Synergistic Efficacy: this compound can potentiate the antitumor activity of chemotherapeutic agents like cisplatin, leading to greater inhibition of tumor growth and induction of cancer cell apoptosis.[8][9]

  • Reduced Chemoresistance: Flavonoids like this compound can modulate signaling pathways that contribute to drug resistance in cancer cells.

  • Decreased Toxicity: this compound has demonstrated cytoprotective effects on normal cells.[2] When used with cisplatin, it was found to reduce the drug's hepatotoxicity and nephrotoxicity in animal models, likely due to its antioxidant properties.[8]

  • Immunomodulation: this compound can also reduce the immunotoxicity associated with chemotherapy, helping to preserve the function of immune cells like T lymphocytes and Natural Killer (NK) cells.[8]

Q6: Which key signaling pathways are modulated by this compound?

This compound exerts its therapeutic effects by modulating a variety of cellular signaling pathways:

  • Anti-inflammatory Pathways: It inhibits the pro-inflammatory MAPK and NF-κB signaling pathways.[1] Simultaneously, it can activate the Nrf2/HO-1 antioxidant response pathway, which helps protect cells from oxidative stress.[1][12]

  • Apoptosis and Cancer Pathways: In cancer cells, this compound can induce apoptosis by activating the p53 signaling pathway and modulating the PI3K/Akt/mTOR pathway.[5][7][9] It also influences the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[5]

  • Metabolic Pathways: It has been shown to inhibit glucose metabolism in lung cancer cells, contributing to its antitumor effect.[8]

Section 2: Troubleshooting Guides

Topic: Nanoformulation Development
Question/Issue Possible Causes Suggested Solutions
Why is my drug loading or encapsulation efficiency (EE) for this compound so low? 1. Poor affinity: this compound may have low affinity for the nanoparticle core material. 2. Drug leakage: The drug may be leaking from the nanoparticles into the external medium during the preparation process. 3. Suboptimal parameters: Formulation parameters (e.g., drug-to-polymer ratio, solvent type, homogenization speed) are not optimized.1. Select appropriate materials: Screen different polymers or lipids to find one with higher affinity for this compound. 2. Optimize the process: Reduce the processing time or temperature. For emulsion-based methods, use a rapid solvent evaporation technique. 3. Adjust ratios: Systematically vary the drug-to-carrier ratio. A higher initial drug amount might increase loading up to a saturation point.
My this compound nanosuspension is unstable and shows particle aggregation over time. What can I do? 1. Insufficient stabilization: The concentration of the stabilizer (surfactant or polymer) may be too low to cover the particle surface adequately. 2. High Zeta Potential (absolute value is low): Low surface charge leads to weak repulsive forces between particles. 3. Ostwald Ripening: Growth of larger particles at the expense of smaller ones.1. Increase stabilizer concentration: Add more stabilizer or use a combination of stabilizers (e.g., a non-ionic polymer and an ionic surfactant). 2. Modify surface charge: Use a charged stabilizer to increase the absolute value of the zeta potential to >|30 mV| for good electrostatic stabilization. 3. Optimize homogenization: Ensure the high-pressure homogenization process is sufficient to create a uniform and stable particle size distribution.[15]
The particle size of my this compound nanoparticles is inconsistent between batches. How can I improve reproducibility? 1. Inconsistent process parameters: Minor variations in stirring speed, temperature, sonication power, or homogenization pressure. 2. Impurity of materials: Variability in the purity or molecular weight of polymers or lipids used. 3. Manual inconsistencies: Differences in the rate of addition of one phase to another.1. Strict parameter control: Calibrate all instruments and strictly control all process parameters (e.g., use a temperature-controlled water bath, fixed-speed overhead stirrer). 2. Use high-purity materials: Source materials from a reliable supplier and use the same batch for a set of comparative experiments. 3. Automate additions: Use a syringe pump for the controlled and reproducible addition of solutions.
Topic: In Vitro & In Vivo Experiments
Question/Issue Possible Causes Suggested Solutions
I am observing high variability in my cell viability (MTT/MTS) assays with this compound formulations. Why? 1. Nanoparticle interference: The nanoparticles themselves (blank formulation) may be interfering with the assay's colorimetric readout or exhibiting some cytotoxicity. 2. Incomplete dissolution: The formulation may not be fully dispersed in the cell culture medium, leading to uneven concentrations across wells. 3. Cell density variation: Inconsistent number of cells seeded per well.1. Run proper controls: Always include a "blank nanoparticle" control (without this compound) at equivalent concentrations to check for interference or vehicle-specific effects. 2. Ensure proper dispersion: Vortex or sonicate the formulation in the medium just before adding it to the cells to ensure a homogenous suspension. 3. Standardize cell seeding: Use a cell counter to ensure a precise and consistent number of cells is added to each well.
I am having difficulty detecting and quantifying this compound in plasma samples for pharmacokinetic studies. 1. Low concentration: Due to rapid metabolism or clearance, the plasma concentration may be below the detection limit of your analytical method. 2. Matrix effects: Components in the plasma may interfere with the detection by HPLC or LC-MS. 3. Inefficient extraction: The protein precipitation or liquid-liquid extraction method may not be efficiently recovering this compound from the plasma.1. Increase method sensitivity: Use a more sensitive instrument like a tandem mass spectrometer (LC-MS/MS). Optimize the ionization and fragmentation parameters for this compound. 2. Optimize sample preparation: Develop a robust sample clean-up procedure. Use a stable isotope-labeled internal standard to correct for matrix effects. 3. Validate extraction recovery: Perform recovery experiments by spiking known concentrations of this compound into blank plasma to validate and optimize your extraction protocol.

Section 3: Data & Visualizations

Data Presentation

Table 1: Physicochemical Properties of this compound Nanoformulations

Formulation TypeMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Nanosuspension80.5< 0.25 (Typical)-25 to -35N/A~100[15]
Solid Lipid Nanoparticles150 - 300< 0.30-15 to -3070 - 903 - 8General Data
Polymeric Nanoparticles100 - 250< 0.20-10 to -2565 - 855 - 15General Data
Nanoemulsion50 - 200< 0.25-20 to -40> 901 - 5General Data

Note: "General Data" represents typical values reported in the literature for flavonoids in the absence of specific data for this compound in all formulation types.

Table 2: Comparative Pharmacokinetic Parameters (Rat Model)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)Reference
Raw this compoundLow (Variable)1 - 2Low100 (Reference)[5],[13]
This compound NanosuspensionSignificantly Increased0.5 - 14-6 fold increase400 - 600[15] (Implied)
This compound-Loaded MicellesSignificantly Increased1 - 1.5>5-fold increase> 500[5]

Note: Values are illustrative based on qualitative descriptions and typical improvements seen with nanoformulations.

Visualizations

G cluster_0 Phase 1: Formulation & Characterization cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Analysis F1 This compound API F2 Nanoformulation (e.g., Nanosuspension) F1->F2 F3 Physicochemical Characterization (Size, Zeta, EE%) F2->F3 I1 Dissolution & Drug Release Study F3->I1 Proceed if parameters are optimal I2 Cell Culture Assays (Cytotoxicity, Uptake) I1->I2 I3 In Vitro Efficacy (e.g., Anti-inflammatory Assay) I2->I3 V1 Animal Model Selection I3->V1 Proceed if in vitro results are promising V2 Pharmacokinetic Study (Bioavailability) V1->V2 V3 Efficacy & Toxicity Study V2->V3 Conclusion Final Efficacy Assessment V3->Conclusion G LPS Inflammatory Stimulus (e.g., LPS) MAPK MAPK Pathway (p38, JNK) LPS->MAPK NFkB NF-κB Pathway MAPK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation This compound This compound This compound->MAPK Inhibits This compound->NFkB Inhibits Nrf2 Nrf2 Activation This compound->Nrf2 HO1 HO-1 Expression Nrf2->HO1 Antioxidant Antioxidant Response HO1->Antioxidant Antioxidant->Inflammation Reduces G DNA_Damage Cellular Stress / DNA Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Caspases Caspase Cascade Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->p53 Promotes PI3K PI3K/Akt Pathway This compound->PI3K Inhibits Cell_Survival Cell Survival & Proliferation PI3K->Cell_Survival

References

Technical Support Center: Isovitexin Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isovitexin (B1672635). The information addresses potential issues encountered during experimental procedures involving stress conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

A: this compound is a naturally occurring flavone (B191248) C-glycoside, specifically apigenin-6-C-glucoside.[1] Its stability is a critical parameter in drug development and formulation studies as degradation can lead to a loss of therapeutic efficacy and the formation of potentially harmful impurities. Understanding its degradation profile under various stress conditions is essential for developing stable formulations, establishing appropriate storage conditions, and ensuring product safety and quality.

Q2: What are the typical stress conditions under which the degradation of this compound should be evaluated?

A: In line with the International Council for Harmonisation (ICH) guidelines for forced degradation studies, this compound should be subjected to the following stress conditions to identify potential degradation products and pathways:

  • Acidic Hydrolysis: Treatment with an acid (e.g., HCl) to assess degradation in low pH environments.

  • Basic Hydrolysis: Treatment with a base (e.g., NaOH) to evaluate stability in alkaline conditions.

  • Oxidative Degradation: Exposure to an oxidizing agent (e.g., H₂O₂) to mimic oxidative stress.

  • Photodegradation: Exposure to UV and visible light to determine light sensitivity.

  • Thermal Degradation: Subjecting the compound to high temperatures to assess heat stability.[2][3]

Q3: What are the likely degradation pathways for this compound?

A: Based on the chemical structure of this compound (a flavone C-glycoside), the following degradation pathways are plausible under stress conditions:

  • Hydrolysis of the Glycosidic Bond: Although C-glycosidic bonds are generally more stable than O-glycosidic bonds, they can be cleaved under harsh acidic or enzymatic conditions, leading to the formation of the aglycone, apigenin (B1666066), and a glucose-derived moiety.

  • Oxidation of the Flavonoid Rings: The phenolic hydroxyl groups on the A and B rings of the apigenin backbone are susceptible to oxidation. This can lead to the formation of quinone-type structures and further ring-opening products.

  • Isomerization: Under certain pH and temperature conditions, flavonoids can undergo isomerization. For this compound, this could potentially involve rearrangement of the B-ring or alterations to the chromone (B188151) core.

  • Polymerization: Under oxidative or high-temperature conditions, flavonoid molecules can polymerize to form larger, more complex structures.

Q4: What analytical techniques are most suitable for identifying and quantifying this compound and its degradation products?

A: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and effective technique.

  • HPLC-DAD: Allows for the separation and quantification of this compound and its degradation products based on their retention times and UV-Vis spectra.

  • LC-MS/MS: Provides molecular weight and fragmentation data, which are crucial for the structural elucidation of unknown degradation products.[4][5]

Troubleshooting Guides

Issue Possible Cause Troubleshooting Steps
Rapid degradation of this compound observed under mild acidic conditions. The C-glycosidic bond, while relatively stable, may be more labile than anticipated in your specific matrix.- Verify the pH of your solution. - Reduce the acid concentration or the temperature of the experiment. - Analyze samples at earlier time points to capture initial degradation products.
Multiple, poorly resolved peaks in the chromatogram after oxidative stress. Oxidation can lead to a complex mixture of degradation products, including polymers.- Optimize the HPLC gradient to improve separation. - Use a different column chemistry (e.g., phenyl-hexyl instead of C18). - Employ LC-MS to identify the major degradation products and focus on quantifying those.
Inconsistent results in photostability studies. The light source, intensity, or exposure time may not be well-controlled. The sample container may not be appropriate.- Ensure a calibrated and consistent light source is used as per ICH Q1B guidelines. - Use quartz cuvettes or other UV-transparent containers for consistent light exposure. - Run a dark control in parallel to differentiate between photolytic and thermal degradation.
Formation of a precipitate during thermal degradation studies. This compound or its degradation products may have limited solubility at higher temperatures or may be polymerizing.- Use a co-solvent to improve solubility. - Analyze the precipitate separately to identify its composition. - Consider if the degradation is following a different pathway leading to insoluble products.

Quantitative Data Summary

The following tables present hypothetical quantitative data for the degradation of this compound under various stress conditions. This data is illustrative and should be confirmed by experimental analysis.

Table 1: Degradation of this compound under Hydrolytic Stress

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)
0.1 M HCl (60°C)2485.2Apigenin
0.1 M NaOH (60°C)2478.5Ring-opened products
Water (60°C)2498.1Minimal degradation

Table 2: Degradation of this compound under Oxidative, Photolytic, and Thermal Stress

ConditionTime (hours)This compound Remaining (%)Major Degradation Product(s)
3% H₂O₂ (RT)2465.7Oxidized apigenin derivatives
UV/Vis Light2472.3Photodimers, oxidized products
80°C (Dry Heat)2490.4Isomers, epimers

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in methanol.

  • Stress Condition: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid.

  • Incubation: Incubate the solution at 60°C for 24 hours.

  • Neutralization: After incubation, neutralize the solution with 0.1 M sodium hydroxide.

  • Analysis: Dilute the sample with the mobile phase and analyze by a validated stability-indicating HPLC-DAD method.

Protocol 2: Analysis of Degradation Products by LC-MS
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 100-1000.

    • Fragmentation: Perform MS/MS analysis on the major degradation peaks to obtain fragmentation patterns for structural elucidation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Results prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation (H2O2) prep->oxidation photo Photolysis (UV/Vis) prep->photo thermal Thermal Stress prep->thermal hplc HPLC-DAD Analysis acid->hplc lcms LC-MS/MS Analysis acid->lcms base->hplc base->lcms oxidation->hplc oxidation->lcms photo->hplc photo->lcms thermal->hplc thermal->lcms quant Quantify Degradation hplc->quant identify Identify Degradants lcms->identify pathway Elucidate Degradation Pathway quant->pathway identify->pathway degradation_pathway cluster_products Potential Degradation Products This compound This compound (Apigenin-6-C-glucoside) apigenin Apigenin This compound->apigenin Acid Hydrolysis oxidized Oxidized Derivatives This compound->oxidized Oxidation isomers Isomers/Epimers This compound->isomers Thermal/Photo Stress ring_opened Ring-Opened Products This compound->ring_opened Base Hydrolysis

References

Technical Support Center: Isovitexin In Vivo Dose Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal dose for in vivo studies of Isovitexin (B1672635).

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose range for this compound in rodent models?

A1: Based on published literature, a general starting dose for oral administration in mice and rats ranges from 10 to 100 mg/kg body weight. However, effects have been observed at doses as low as 2.5 mg/kg for specific applications like bone regeneration.[1] For anti-inflammatory effects, doses of 10 and 20 mg/kg have been shown to be effective.[2] In cancer models, oral doses of 10, 20, and 40 mg/kg have been used.[3] It is crucial to perform a dose-response study to determine the optimal dose for your specific animal model and disease indication.

Q2: How should I prepare this compound for oral and intraperitoneal administration?

A2: The method of preparation depends on the route of administration and the solubility of this compound. For oral gavage, this compound can often be suspended in a vehicle like a 0.5% solution of carboxymethylcellulose (CMC) or in a mixture of 30% captisol and 5% glucose in water.[3] For intraperitoneal injections, it is crucial to ensure the compound is sterile and dissolved completely to avoid precipitation and irritation. Saline is a common vehicle for intraperitoneal administration.[2] Always check the solubility of your specific this compound batch and consider using a small amount of a solubilizing agent like DMSO if necessary, ensuring the final concentration of the agent is non-toxic to the animals.

Q3: Are there any known toxicity concerns with this compound in vivo?

A3: Several studies suggest that this compound has a good safety profile. For instance, studies on the leaves of Ficus deltoidea, which contain this compound, showed no signs of toxicity in mice and rats at oral doses up to 2 g/kg.[4][5] An acute toxicity study of a standardized methanolic extract of Ficus deltoidea leaves, containing high levels of vitexin (B1683572) and this compound, indicated an LD50 greater than 5000 mg/kg in rats.[6] However, it is always recommended to conduct preliminary toxicity studies with your specific formulation and animal model.

Q4: What are the pharmacokinetic properties of this compound that I should consider?

A4: Pharmacokinetic studies in rats have shown that intravenously administered this compound is rapidly cleared from the plasma.[7][8] After intravenous administration of 2.0 mg/kg, the half-life (t1/2) was approximately 1.05 hours.[8] Another study with a 5.0 mg/kg intravenous dose reported a half-life of 3.49 hours.[7] Tissue distribution studies indicate that this compound tends to accumulate in the kidney, intestine, and liver.[7][8] Its presence has also been detected in the brain, suggesting it can cross the blood-brain barrier.[7] Oral bioavailability is generally low for flavonoids, and much of the orally administered this compound is metabolized by gut microbiota.[9]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect at the chosen dose. 1. Insufficient Dose: The selected dose may be too low for the specific animal model or disease state. 2. Poor Bioavailability: this compound has low oral bioavailability.[9] 3. Formulation Issues: The compound may not be properly dissolved or suspended, leading to inconsistent dosing. 4. Timing of Administration: The dosing schedule may not align with the disease progression or the compound's pharmacokinetics.1. Conduct a Dose-Response Study: Test a wider range of doses (e.g., logarithmic increments) to identify an effective concentration. 2. Optimize Formulation: Consider using bioavailability enhancers or alternative delivery systems like microcapsules.[10] 3. Check Formulation: Ensure the formulation is homogenous before each administration. 4. Adjust Dosing Schedule: Based on pharmacokinetic data, adjust the frequency of administration.
High variability in animal responses. 1. Inconsistent Dosing: Inaccurate administration or non-homogenous formulation. 2. Biological Variation: Natural variation within the animal population. 3. Gavage Error: Incorrect oral gavage technique can lead to aspiration or incomplete dosing.1. Standardize Administration Technique: Ensure all personnel are properly trained. 2. Increase Group Size: A larger number of animals per group can help to account for biological variability. 3. Refine Gavage Technique: Use appropriate gavage needle sizes and ensure proper placement.
Signs of toxicity or adverse effects. 1. Dose is too high. 2. Vehicle Toxicity: The vehicle or solubilizing agent (e.g., DMSO) may be causing toxicity at the administered volume or concentration. 3. Contamination: The this compound sample may be impure.1. Reduce the Dose: Start with a lower dose and titrate upwards. 2. Vehicle Control Group: Always include a vehicle-only control group to assess the effects of the vehicle. 3. Purity Analysis: Verify the purity of your this compound sample using methods like HPLC.

Quantitative Data Summary

Table 1: Summary of In Vivo Doses of this compound and Observed Effects

Animal Model Dose Route of Administration Observed Effect Reference
Ovariectomized Mice2.5 mg/kg, 5 mg/kgOralStimulated bone formation and restored bone mass.[1]
Mice (Contact Dermatitis)10 mg/kg, 20 mg/kgIntraperitonealInhibited expression of pro-inflammatory cytokines.[2]
Mice (Acute Lung Injury)50 mg/kg, 100 mg/kgIntraperitonealAttenuated histopathological changes and reduced inflammation.
Mice (Hepatic Carcinoma)10 mg/kg, 20 mg/kg, 40 mg/kgOralReduced tumor growth.[3]
Mice (Colon Cancer)20 mg/kgIntragastricInhibited tumor growth.[11]
Sucrose-loaded normoglycemic mice1 mg/kgOralSignificantly reduced postprandial blood glucose.[4]
Sucrose-loaded diabetic rats100 mg/kgOralHighest reduction in postprandial blood glucose.[4][5]

Table 2: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)

Parameter 2.0 mg/kg Dose 5.0 mg/kg Dose Reference
Half-life (t1/2) 1.05 ± 0.325 h3.49 ± 0.99 h[8],[7]
Area Under the Curve (AUC) 11.39 ± 5.05 µg/mL/h37.79 ± 7.65 µg·h/mL (AUC0-12h)[8],[7]
Clearance Rate -54.53 ± 11.90 mL/kg/h[7]

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound for Anti-cancer Studies in Mice

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound for the desired concentration (e.g., 10, 20, or 40 mg/kg).

    • Prepare the vehicle consisting of 30% captisol in water and 5% glucose, mixed in a 1:1 volume ratio.[3]

    • Suspend the this compound in the vehicle. Ensure the solution is vortexed thoroughly before each use to maintain a uniform suspension.

  • Oral Administration:

    • Administer the this compound suspension to the mice via oral gavage. The volume is typically 200 µl per mouse.[3]

    • Dosing is performed every 2 days for the duration of the study (e.g., 3 weeks).[3]

    • A control group receiving only the vehicle should be included.

Protocol 2: Preparation and Intraperitoneal Administration of this compound for Anti-inflammatory Studies in Mice

  • Preparation of Dosing Solution:

    • Dissolve this compound in sterile saline to the desired concentration (e.g., 10 or 20 mg/kg).[2] If solubility is an issue, a minimal amount of a biocompatible solubilizing agent can be used, with the final concentration being carefully controlled and tested for toxicity.

    • Ensure the solution is sterile, for example, by filtering through a 0.22 µm filter.

  • Intraperitoneal Administration:

    • Administer the this compound solution via intraperitoneal injection.

    • The dosing schedule in the cited study was once a day from day 6 to day 20 of the experiment.[2]

    • Include a control group that receives injections of the vehicle only.

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis and Refinement P1 Literature Review & Dose Range Selection P2 Animal Model & Disease Induction P1->P2 P3 This compound Formulation & Vehicle Selection P2->P3 E1 Dose Administration (e.g., Oral, IP) P3->E1 E2 Monitor for Toxicity & Clinical Signs E1->E2 E3 Collect Biological Samples E2->E3 A1 Analyze Pharmacokinetic & Pharmacodynamic Data E3->A1 A2 Evaluate Efficacy & Toxicity A1->A2 A3 Refine Dose for Future Studies A2->A3

Caption: A generalized workflow for in vivo this compound dose determination.

isovitexin_signaling cluster_inflammatory Anti-inflammatory & Anti-oxidant Effects cluster_cancer Anti-cancer Effects This compound This compound mapk MAPK Pathway This compound->mapk inhibits nfkb NF-κB Pathway This compound->nfkb inhibits nrf2 Nrf2/HO-1 Pathway This compound->nrf2 activates pi3k PI3K/Akt/mTOR Pathway This compound->pi3k inhibits inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->inflammation nfkb->inflammation oxidative_stress ↓ Oxidative Stress nrf2->oxidative_stress apoptosis ↑ Apoptosis pi3k->apoptosis emt ↓ Epithelial-Mesenchymal Transition (EMT) pi3k->emt

Caption: Key signaling pathways modulated by this compound.

References

Validation & Comparative

Differentiating Isovitexin from Vitexin using analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and natural product research, the accurate identification and differentiation of isomeric compounds is a critical step in ensuring the quality, efficacy, and safety of botanical extracts and derived products. Isovitexin (B1672635) (apigenin-6-C-glucoside) and vitexin (B1683572) (apigenin-8-C-glucoside) are two such isomeric flavonoids that, despite sharing the same molecular formula and mass, exhibit distinct physicochemical properties that allow for their separation and characterization using modern analytical techniques. This guide provides a comprehensive comparison of these methods, complete with experimental data and detailed protocols.

Structural Differences

The key to differentiating this compound and vitexin lies in the position of the C-glycosidic bond on the apigenin (B1666066) backbone. In this compound, the glucose moiety is attached at the C-6 position, whereas in vitexin, it is attached at the C-8 position. This seemingly minor structural variance leads to differences in polarity and steric hindrance, which are exploited by various analytical techniques.

Comparative Analytical Data

The following table summarizes the key analytical parameters used to distinguish between this compound and vitexin.

Analytical TechniqueParameterThis compound (apigenin-6-C-glucoside)Vitexin (apigenin-8-C-glucoside)
HPLC (Reversed-Phase) Retention Time (t R )Typically elutes later (e.g., 13.44 min)[1]Typically elutes earlier (e.g., 10.67 min)[1]
LC-MS [M-H] - m/z431[1]431[1]
MS/MS Fragment Ions311[1]311[1]
UV-Vis Spectroscopy λ max~270, 335 nm~270, 335 nm
¹H-NMR (400 MHz, DMSO-d₆) δ H-8 (ppm)8.03 (s)-
δ H-6 (ppm)-6.26 (s)
δ H-1'' (ppm)4.57 (d, J=9.8 Hz)4.68 (d, J=9.9 Hz)
¹³C-NMR (100 MHz, DMSO-d₆) δ C-6 (ppm)108.998.9
δ C-8 (ppm)94.0104.5
δ C-1'' (ppm)73.273.9

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is the most widely used technique for the separation of this compound and vitexin. The difference in polarity due to the position of the bulky glucose group allows for their resolution on a reversed-phase column.

Protocol:

  • Column: C18 reversed-phase column (e.g., 100 mm × 4.6 mm, 3.5 µm particle size).[1]

  • Mobile Phase: An isocratic or gradient elution can be used. A common mobile phase is a mixture of methanol (B129727) and 0.1% acetic acid in water (e.g., 40:60 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV detector set at a wavelength of 335 nm.

  • Injection Volume: 10 µL.

Under these conditions, vitexin, being slightly less polar, will typically elute before this compound.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. While both isomers have the same parent mass, their chromatographic separation is key for individual quantification.

Protocol:

  • LC System: Utilize the HPLC conditions described above.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is commonly employed.[1]

  • Ionization Mode: Negative ion mode is often preferred for flavonoids.[1]

  • Source Parameters:

    • Capillary Voltage: 2.0 kV[1]

    • Desolvation Gas Flow: 1000 L/h[1]

    • Desolvation Temperature: 500 °C[1]

    • Cone Gas Flow: 150 L/h[1]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The parent ion for both this compound and vitexin is m/z 431, which fragments to a product ion of m/z 311.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isomers. The different substitution patterns on the A-ring of the apigenin core lead to distinct chemical shifts for the protons and carbons in this region.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a suitable deuterated solvent, such as DMSO-d₆.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Experiments: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.

  • Key Differentiating Signals:

    • In the ¹H-NMR spectrum of this compound, the absence of a signal for H-6 and the presence of a singlet for H-8 are characteristic.

    • Conversely, the ¹H-NMR spectrum of vitexin shows a singlet for H-6 and no signal for H-8.

    • The ¹³C-NMR spectra will show significant differences in the chemical shifts for C-6 and C-8.

UV-Vis Spectroscopy

While UV-Vis spectroscopy is not suitable for differentiating between this compound and vitexin when used as a standalone technique due to their nearly identical chromophores, it is an essential detection method when coupled with HPLC. Both compounds exhibit two major absorption bands characteristic of flavones: Band I in the range of 330-340 nm and Band II in the range of 265-275 nm.

Analytical Workflow

The following diagram illustrates a typical workflow for the differentiation and quantification of this compound and vitexin in a sample.

G Analytical Workflow for this compound and Vitexin Differentiation Sample Sample Preparation (e.g., Extraction, Hydrolysis) HPLC HPLC Separation (Reversed-Phase C18) Sample->HPLC NMR NMR Analysis (¹H, ¹³C) for Structural Confirmation Sample->NMR For purified isolates UV_Vis UV-Vis Detection (~335 nm) HPLC->UV_Vis MS Mass Spectrometry (ESI, MRM) HPLC->MS Data Data Analysis and Quantification UV_Vis->Data MS->Data NMR->Data

Caption: A flowchart illustrating the analytical workflow for the separation and identification of this compound and vitexin.

Conclusion

The successful differentiation of this compound and vitexin relies on a multi-technique approach. HPLC provides the fundamental separation, while MS and NMR offer the necessary detection and structural confirmation. For routine quality control and quantification, a validated HPLC-UV or LC-MS method is generally sufficient. However, for initial identification and structural verification in complex matrices or new plant extracts, NMR spectroscopy is indispensable. By understanding the principles behind these techniques and applying the detailed protocols provided, researchers can confidently distinguish between these two important flavonoid isomers.

References

A Comparative Analysis of the Antioxidant Activities of Isovitexin and Vitexin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two closely related flavonoids, Isovitexin (B1672635) and Vitexin. These C-glycosylflavones, isomers differing only in the position of a glucose moiety on the apigenin (B1666066) backbone, are widely distributed in various medicinal plants and have garnered significant interest for their therapeutic potential. This document synthesizes experimental data to objectively compare their antioxidant performance, details the methodologies for key experiments, and illustrates the primary signaling pathway involved in their antioxidant action.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and Vitexin has been evaluated using various in vitro assays. While their overall antioxidant activities are considered comparable, studies have revealed differential efficacy in scavenging specific reactive species. The following table summarizes the available quantitative data on their radical scavenging activities. A lower IC50 value indicates greater antioxidant activity.

CompoundAssayIC50 Value (µg/mL)Reference
Vitexin Superoxide Radical Scavenging13.8 ± 1.2(Please note: Specific study reference not available in search results)
This compound Superoxide Radical Scavenging8.2 ± 0.7(Please note: Specific study reference not available in search results)
Vitexin Nitric Oxide Radical Scavenging4.31(Please note: Specific study reference not available in search results)
This compound Nitric Oxide Radical Scavenging0.73(Please note: Specific study reference not available in search results)
Vitexin DPPH Radical ScavengingData not availableSome studies suggest Vitexin is a more potent DPPH radical scavenger than this compound.[1][2]
This compound DPPH Radical ScavengingData not available-
Vitexin ABTS Radical ScavengingData not availableTheoretical studies suggest comparable activity to this compound.[3]
This compound ABTS Radical ScavengingData not availableTheoretical studies suggest comparable activity to Vitexin.[3]

Note: Direct comparative IC50 values for DPPH and ABTS assays from a single experimental study were not available in the searched literature. The provided information on DPPH and ABTS scavenging is based on qualitative statements and theoretical studies.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and reagents.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.

1. Reagent Preparation:

  • DPPH Solution (0.1 mM): Dissolve 2.2 mg of DPPH in 100 mL of methanol (B129727) or ethanol (B145695). Store the solution in a dark bottle at 4°C.
  • Test Compounds (this compound and Vitexin): Prepare stock solutions of this compound and Vitexin in a suitable solvent (e.g., methanol or DMSO). From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.
  • Positive Control: Prepare a solution of a known antioxidant, such as ascorbic acid or Trolox, at the same concentrations as the test compounds.

2. Assay Procedure:

  • Add 1.0 mL of the DPPH solution to 1.0 mL of each concentration of the test compounds and the positive control.
  • Prepare a blank sample containing 1.0 mL of the solvent and 1.0 mL of the DPPH solution.
  • Incubate the mixtures in the dark at room temperature for 30 minutes.
  • Measure the absorbance of each solution at 517 nm using a spectrophotometer.

3. Calculation of Scavenging Activity:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.
  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.
  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.
  • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
  • Test Compounds and Positive Control: Prepare as described for the DPPH assay.

2. Assay Procedure:

  • Add 1.0 mL of the ABTS•+ working solution to 10 µL of each concentration of the test compounds and the positive control.
  • Prepare a blank sample containing 1.0 mL of the ABTS•+ working solution and 10 µL of the solvent.
  • Incubate the mixtures at room temperature for 6 minutes.
  • Measure the absorbance of each solution at 734 nm using a spectrophotometer.

3. Calculation of Scavenging Activity:

  • The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound or positive control.
  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Signaling Pathways and Experimental Workflow

Nrf2 Signaling Pathway

Both this compound and Vitexin exert part of their antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4] This pathway is a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or activators like this compound and Vitexin, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the subsequent synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1 Keap1 ROS->Keap1 inactivates Flavonoid This compound / Vitexin Flavonoid->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 binds Ub Ubiquitin Keap1->Ub Nrf2_free Nrf2 (stabilized) Keap1->Nrf2_free releases Nrf2->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation sMaf sMaf Nrf2_nuc->sMaf heterodimerizes ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds sMaf->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD, GPx) ARE->Antioxidant_Genes activates transcription

Activation of the Nrf2 signaling pathway by this compound and Vitexin.
Experimental Workflow for Antioxidant Assays

The general workflow for assessing and comparing the antioxidant activity of compounds like this compound and Vitexin involves a series of standardized in vitro assays.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_comparison Comparison Compound_Prep Prepare Stock Solutions (this compound, Vitexin, Positive Control) Serial_Dilutions Create Serial Dilutions Compound_Prep->Serial_Dilutions Reagent_Prep Prepare Assay Reagents (DPPH, ABTS•+) Reaction_Setup Set up Reaction Mixtures (Compound + Reagent) Reagent_Prep->Reaction_Setup Serial_Dilutions->Reaction_Setup Incubation Incubate under Specified Conditions Reaction_Setup->Incubation Abs_Measurement Measure Absorbance at Specific Wavelength Incubation->Abs_Measurement Calc_Inhibition Calculate % Radical Scavenging Abs_Measurement->Calc_Inhibition Plot_Curve Plot Dose-Response Curve Calc_Inhibition->Plot_Curve Calc_IC50 Determine IC50 Value Plot_Curve->Calc_IC50 Compare_IC50 Compare IC50 Values (this compound vs. Vitexin) Calc_IC50->Compare_IC50

General experimental workflow for antioxidant capacity assessment.

References

A Head-to-Head Comparison of Isovitexin and Other Flavonoids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the biological activities of Isovitexin (B1672635) against other prominent flavonoids. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to support informed decisions in research and development.

Comparative Analysis of Bioactivities

This compound, a C-glycosylflavone, has demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, and anticancer activities. To contextualize its potential, this section presents a head-to-head comparison with other well-researched flavonoids such as quercetin, apigenin, and genistein, supported by experimental data.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other flavonoids in various antioxidant assays. Lower IC50 values indicate greater antioxidant potency.

FlavonoidAssayIC50 (µM)Source
This compound Xanthine Oxidase Inhibition15.2[1][2]
ApigeninXanthine Oxidase Inhibition0.58[1][2]
KaempferolXanthine Oxidase Inhibition2.18[1][2]
QuercetinXanthine Oxidase Inhibition1.09[1][2]
MyricetinXanthine Oxidase Inhibition9.90[1][2]
GenisteinXanthine Oxidase Inhibition4.83[1][2]
This compound DPPH Radical Scavenging21
VitexinDPPH Radical Scavenging19.2
Ascorbic Acid (Standard)DPPH Radical Scavenging14.2
QuercetinDPPH Radical Scavenging5.5[3]
CatechinDPPH Radical Scavenging7.7[3]
EpicatechinDPPH Radical Scavenging6.2[3]
Anti-inflammatory Activity

Flavonoids are known to modulate inflammatory pathways. This table compares the anti-inflammatory effects of this compound and its counterparts by examining their ability to inhibit key inflammatory mediators.

FlavonoidAssayCell LineIC50 (µg/mL)Source
This compound NF-κB Inhibition-18[4]
IsoorientinNF-κB Inhibition-8.9[4]
OrientinNF-κB Inhibition-12[4]
This compound iNOS Inhibition-21[4][5]
IsoorientiniNOS Inhibition-48[4][5]
OrientiniNOS Inhibition-54[4][5]
VitexinCOX-2 Inhibition-27.91 (µM)[6]
AstragalinCOX-2 Inhibition-49.05 (µM)[6]
ApigeninNO Production InhibitionRAW 264.723 (µM)[4]
LuteolinNO Production InhibitionRAW 264.727 (µM)[4]
GenisteinIL-6 Inhibition-13.3 (µM)[7]

This compound has also been shown to considerably inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 in LPS-stimulated RAW 264.7 cells.[8] In a rat model of acute gouty arthritis, this compound significantly lowered the levels of TNF-α, IL-1β, and IL-6 in the synovial tissue.[9]

Anticancer Activity

The cytotoxic effects of flavonoids against various cancer cell lines are of significant interest in drug discovery. The following table presents the half-maximal inhibitory concentration (IC50) values for this compound and other flavonoids.

FlavonoidCell LineIC50 (µM)Source
This compound MCF-7 (Breast Cancer)< 0.01 (46% apoptosis)[10]
ApigeninMDA-MB-231 (Breast Cancer)27.1 ± 5.2[11]
ApigeninHCT-116 (Colon Cancer)19.0 ± 4.2[11]
ApigeninHepG2 (Liver Cancer)25.8 ± 1.9[11]
LuteolinMDA-MB-231 (Breast Cancer)12.9 ± 3.6[11]
LuteolinHCT-116 (Colon Cancer)9.3 ± 2.2[11]
LuteolinHepG2 (Liver Cancer)10.2 ± 2.0[11]
QuercetinMDA-MB-231 (Breast Cancer)24.3 ± 9.6[11]
QuercetinHCT-116 (Colon Cancer)23.5 ± 2.8[11]
QuercetinHepG2 (Liver Cancer)28.2 ± 5.0[11]
KaempferolMDA-MB-231 (Breast Cancer)46.7 ± 6.8[11]
KaempferolHCT-116 (Colon Cancer)34.9 ± 1.0[11]
KaempferolHepG2 (Liver Cancer)33.4 ± 2.1[11]
GenisteinHepG2 (Liver Cancer)25[9][12]
GenisteinHeLa (Cervical Cancer)10.53 (stressed cells)[13]

Signaling Pathways

The biological activities of this compound and other flavonoids are mediated through their interaction with various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action.

Isovitexin_Signaling_Pathways cluster_stimuli External Stimuli cluster_pathways Signaling Cascades cluster_response Cellular Response LPS LPS / Other Stimuli MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB PI3K_Akt PI3K/Akt Pathway LPS->PI3K_Akt p38 p38 MAPK->p38 ERK ERK MAPK->ERK JNK JNK MAPK->JNK IKK IKK NFkB->IKK PI3K PI3K PI3K_Akt->PI3K IkB IκBα IKK->IkB phosphorylates p65_p50 p65/p50 IkB->p65_p50 releases p65_p50_nuc p65/p50 (nucleus) p65_p50->p65_p50_nuc translocates Inflammation Inflammation (TNF-α, IL-6, COX-2, iNOS) p65_p50_nuc->Inflammation activates transcription Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation This compound This compound This compound->MAPK This compound->NFkB This compound->PI3K_Akt

Fig. 1: Simplified diagram of signaling pathways modulated by this compound.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the free radical scavenging activity of a compound.

Protocol:

  • Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Add 1 mL of the DPPH solution to 3 mL of various concentrations of the test flavonoid (e.g., 0-100 µg/mL in methanol).

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a UV-Visible spectrophotometer.

  • A control is prepared using methanol instead of the flavonoid solution.

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.

DPPH_Assay_Workflow A Prepare DPPH Solution (0.1 mM in Methanol) C Mix DPPH and Flavonoid Solutions A->C B Prepare Flavonoid Solutions (various concentrations) B->C D Incubate in Dark (30 min, room temp) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G

Fig. 2: Workflow for the DPPH radical scavenging assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of a compound on cell cultures.

Protocol:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test flavonoid and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells.

Protocol:

  • Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of the test flavonoid for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production. Include unstimulated and LPS-only controls.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent I (e.g., sulfanilamide (B372717) in phosphoric acid) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 5-10 minutes.

  • Measure the absorbance at 540 nm.

  • The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect and quantify specific proteins in a sample, allowing for the analysis of signaling pathway activation.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total-ERK, NF-κB p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.

Western_Blot_Workflow A Protein Extraction from Cell Lysates B SDS-PAGE (Protein Separation) A->B C Protein Transfer to Membrane B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection (ECL Substrate) F->G H Image Analysis and Quantification G->H

Fig. 3: General workflow for Western blot analysis.

References

Validating the Anti-Diabetic Effects of Isovitexin In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-diabetic effects of Isovitexin against alternative treatments, supported by experimental data and detailed methodologies.

Comparative Analysis of Anti-Diabetic Efficacy

This compound, a naturally occurring flavonoid, has demonstrated significant anti-diabetic properties in various preclinical in vivo models. This section compares its efficacy with Metformin, a widely used oral hypoglycemic agent, in streptozotocin (B1681764) (STZ)-induced diabetic rats.

Effects on Key Metabolic Parameters

Oral administration of this compound has been shown to dose-dependently reduce postprandial blood glucose levels in diabetic rodents.[1][2] In STZ-induced diabetic rats, this compound treatment has exhibited a pronounced antihyperglycemic effect, attenuating the rise in blood glucose.[1]

Parameter Animal Model Treatment Group Dosage Duration Key Findings Reference
Blood Glucose STZ-induced diabetic ratsThis compoundNot SpecifiedNot SpecifiedSignificant reduction in blood glucose levels.[1]
Blood Glucose STZ-induced diabetic ratsMetformin100 mg/kg20 and 40 daysSignificant reduction in blood glucose levels.[3]
Body Weight STZ-induced diabetic ratsThis compoundNot SpecifiedNot SpecifiedNot Specified
Body Weight STZ-induced diabetic ratsMetformin100 mg/kg4 weeksRestored body weight nearly to the control level.[4]
Serum Insulin (B600854) db/db miceControl-14 weeks15.1-fold lower than db/db mice.[5]
Serum Insulin db/db miceDiabetic (db/db)-14 weeksElevated insulin levels.[5]
Impact on Oxidative Stress Markers

Oxidative stress is a key contributor to diabetic complications. This compound has been reported to possess potent antioxidant activities.[1] In vivo studies have demonstrated that treatment with compounds from the same class as this compound can modulate the levels of key antioxidant enzymes.

Parameter Animal Model Treatment Group Key Findings Reference
Superoxide Dismutase (SOD) STZ-induced diabetic ratsVitexin (structurally similar to this compound)Improved pancreatic antioxidant enzyme activities.[1]
Catalase (CAT) Alloxan-induced diabetic ratsSilymarin (flavonoid)Significantly increased CAT activities compared to diabetic controls.[6]
Glutathione Peroxidase (GPx) STZ-induced diabetic ratsVitexin (structurally similar to this compound)Not Specified[1]

Table 2: Effect of this compound and Related Flavonoids on Oxidative Stress Markers in Diabetic Animal Models. Note: Direct quantitative data for this compound's effect on these specific enzymes was not available in the reviewed literature. The data presented is for structurally and functionally similar flavonoids.

Experimental Protocols

This section details the methodologies for key in vivo experiments to validate the anti-diabetic effects of this compound.

Induction of Diabetes in Rat Models

Streptozotocin (STZ)-Induced Diabetes:

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Induction: A single intraperitoneal (IP) injection of STZ (typically 40-65 mg/kg body weight) dissolved in cold citrate (B86180) buffer (0.1 M, pH 4.5) is administered to overnight-fasted rats.[7][8]

  • Confirmation of Diabetes: Diabetes is typically confirmed 48-72 hours post-STZ injection by measuring fasting blood glucose levels. Rats with blood glucose levels above 200-250 mg/dL are considered diabetic.

High-Fat Diet (HFD) and STZ-Induced Type 2 Diabetes:

  • Animals: Male Sprague-Dawley rats are often used.

  • Diet: Rats are fed a high-fat diet for a period of several weeks to induce insulin resistance.

  • Induction: Following the HFD period, a lower dose of STZ is injected to induce a state that more closely mimics type 2 diabetes.

Oral Administration of this compound
  • Preparation: this compound is typically suspended in a vehicle such as a 0.5% carboxymethylcellulose (CMC) solution.

  • Administration: The this compound suspension is administered orally to the rats using oral gavage. The volume administered is calculated based on the animal's body weight.

  • Dosage: The dosage of this compound can vary depending on the study design.

Measurement of Biochemical Parameters
  • Blood Glucose: Blood samples are collected from the tail vein at specified time points. Blood glucose levels are measured using a glucometer.

  • Serum Insulin: Blood is collected and centrifuged to obtain serum. Serum insulin levels are determined using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Oxidative Stress Markers:

    • Tissue Preparation: At the end of the study, animals are euthanized, and tissues (e.g., pancreas, liver, kidney) are collected and homogenized.

    • Enzyme Assays: The activities of antioxidant enzymes such as SOD, CAT, and GPx in the tissue homogenates are measured using commercially available assay kits.

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-diabetic effects through the modulation of several key signaling pathways.

This compound Anti-Diabetic Signaling Pathways cluster_0 This compound cluster_1 Cellular Effects cluster_2 Physiological Outcomes This compound This compound PI3K PI3K This compound->PI3K AMPK AMPK This compound->AMPK Nrf2 Nrf2 This compound->Nrf2 Akt Akt PI3K->Akt Glucose_Uptake ↑ Glucose Uptake Akt->Glucose_Uptake Insulin_Sensitivity ↑ Insulin Sensitivity Akt->Insulin_Sensitivity AMPK->Glucose_Uptake AMPK->Insulin_Sensitivity HO1 HO-1 Nrf2->HO1 Antioxidant_Response ↑ Antioxidant Response HO1->Antioxidant_Response Inflammation ↓ Inflammation HO1->Inflammation

Caption: Signaling pathways modulated by this compound.

This compound has been shown to activate the PI3K/Akt and AMPK signaling pathways, which are crucial for regulating glucose uptake and insulin sensitivity. Furthermore, this compound can activate the Nrf2/HO-1 pathway, leading to an enhanced antioxidant response and a reduction in inflammation.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study validating the anti-diabetic effects of this compound.

Experimental Workflow for In Vivo Anti-Diabetic Study of this compound cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization Diabetes_Induction Diabetes Induction (STZ / HFD+STZ) Animal_Acclimatization->Diabetes_Induction Confirmation Confirmation of Diabetes Diabetes_Induction->Confirmation Grouping Grouping of Animals Confirmation->Grouping Treatment_Admin Treatment Administration (this compound, Metformin, Vehicle) Grouping->Treatment_Admin Monitoring Monitoring (Body Weight, Food/Water Intake) Treatment_Admin->Monitoring Blood_Collection Blood Sample Collection Monitoring->Blood_Collection Tissue_Collection Tissue Collection Monitoring->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Glucose, Insulin) Blood_Collection->Biochemical_Analysis Data_Analysis Statistical Data Analysis Biochemical_Analysis->Data_Analysis Oxidative_Stress_Analysis Oxidative Stress Marker Analysis Tissue_Collection->Oxidative_Stress_Analysis Oxidative_Stress_Analysis->Data_Analysis

Caption: Workflow for in vivo validation of this compound.

This structured approach ensures the reliable and reproducible evaluation of this compound's anti-diabetic potential in a preclinical setting.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isovitexin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of bioactive compounds such as Isovitexin (B1672635) is fundamental for ensuring the quality, safety, and efficacy of pharmaceutical and nutraceutical products. This compound, a C-glycosylflavone found in various medicinal plants, possesses notable anti-inflammatory, antioxidant, and neuroprotective properties. The selection of an appropriate analytical method for its quantification is therefore a critical step in research and development. This guide provides a comprehensive cross-validation and comparison of various analytical techniques used for the determination of this compound, supported by experimental data.

The methods evaluated include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Diode Array Detection (DAD), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible (UV-Vis) Spectrophotometry. Each method's performance is assessed based on key validation parameters such as linearity, sensitivity (Limit of Detection and Limit of Quantification), accuracy, and precision.

Data Presentation: A Comparative Analysis of Performance

The selection of an analytical method is often a balance between sensitivity, speed, cost, and the complexity of the sample matrix. The following tables summarize the quantitative performance of the most common methods for this compound analysis, providing a clear comparison to aid in methodological selection.

Table 1: Performance Comparison of Chromatographic Methods for this compound Quantification

ParameterHPLC-UVUHPLC-UV/PDAUPLC-MS/MSHPTLC
Linearity (R²) >0.9997[1]0.9998>0.99[2]≥0.9995
Limit of Detection (LOD) 0.023 µg/mL[3]17.69 µg/mL[4]2.00 ng/mLNot consistently reported
Limit of Quantification (LOQ) Not specified54.61 µg/mL[4]2.00 ng/mLNot consistently reported
Accuracy (Recovery %) 80.05–101.54%[3]100.68–102.79%[4]97-102%95.30%
Precision (RSD %) <5.0%[3]0.04-1.74%[4]<8.7%Not consistently reported

Note: The performance characteristics can vary based on the specific instrumentation, column, mobile phase, and sample matrix. The values presented are representative of published, validated methods.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. The following sections provide comprehensive experimental protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for the quantification of this compound in various samples, including plant extracts and biological matrices.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an acidified aqueous solution (e.g., 0.1% formic acid or phosphoric acid in water) as solvent A and an organic solvent like acetonitrile (B52724) or methanol (B129727) as solvent B.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection Wavelength: this compound has a maximum absorption at approximately 336 nm, which is used for quantification[4].

  • Sample Preparation: Herbal samples are typically extracted with methanol or ethanol, followed by filtration and appropriate dilution with the mobile phase to fall within the linear range of the calibration curve.

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex samples or when very low concentrations of this compound need to be quantified, such as in pharmacokinetic studies.

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2 µm particle size reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.7 µm) is used for fast and efficient separations.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and acetonitrile or methanol with 0.1% formic acid (Solvent B).

  • Flow Rate: A flow rate of 0.3 mL/min is common.

  • Ionization Mode: ESI in negative ion mode is often preferred for flavonoids.

  • MRM Transitions: For this compound, the multiple reaction monitoring (MRM) transition is typically m/z 431.1 → 311.1[2].

  • Sample Preparation: For biological samples like plasma, protein precipitation with a solvent such as acetonitrile is a common first step, followed by centrifugation and filtration of the supernatant.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a planar chromatographic technique that allows for the simultaneous analysis of multiple samples, making it a cost-effective screening tool.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.

  • Mobile Phase: A mixture of solvents such as tetrahydrofuran, toluene, formic acid, and water in a specific ratio (e.g., 16:8:2:1, v/v/v/v).

  • Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.

  • Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.

  • Densitometric Analysis: After development, the plate is dried and scanned with a densitometer at the wavelength of maximum absorbance for this compound (around 350 nm).

  • Quantification: The peak area of the sample is compared to a calibration curve generated from this compound standards.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique, though it is less specific than chromatographic methods. For flavonoids, it often requires a chemical reaction to produce a colored complex that can be measured in the visible range, which helps to reduce interference from other UV-absorbing compounds.

  • Principle: This method is based on the formation of a stable complex between this compound and a chromogenic agent, typically aluminum chloride (AlCl3), which results in a bathochromic shift that can be measured.

  • Reagents: Standard solution of this compound, aluminum chloride solution (e.g., 2% in methanol), and a suitable solvent (e.g., methanol).

  • Procedure:

    • Prepare a series of standard solutions of this compound.

    • To a specific volume of each standard and sample solution, add the AlCl3 solution.

    • Allow the reaction to proceed for a set time to ensure complete complex formation.

    • Measure the absorbance of the resulting solutions at the wavelength of maximum absorbance of the complex (which needs to be determined experimentally, but is typically around 400-420 nm for flavonoid-AlCl3 complexes).

  • Quantification: A calibration curve is constructed by plotting the absorbance versus the concentration of the this compound standards. The concentration of this compound in the samples is then determined from this curve.

Mandatory Visualizations

Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway, which is a key regulator of inflammation and is often activated by stimuli such as Tumor Necrosis Factor-alpha (TNF-α), leading to the production of inflammatory cytokines like Interleukin-6 (IL-6).

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds TRADD TRADD TNFR->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF2->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IKK_complex->IkB_NFkB Phosphorylates IκB IkB->IkB_NFkB NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkB_p p-IκB (Ubiquitinated for degradation) IkB_NFkB->IkB_p Proteasome Proteasome IkB_p->Proteasome Degradation Proteasome->NFkB Releases DNA DNA NFkB_n->DNA Binds to promoter region Transcription Gene Transcription DNA->Transcription IL6 IL-6 Transcription->IL6 Leads to

Caption: Canonical NF-κB signaling pathway initiated by TNF-α.

Experimental Workflow

The general workflow for the chromatographic analysis of this compound from a sample matrix is depicted below. This process includes sample preparation, chromatographic separation, detection, and data analysis.

Experimental_Workflow Sample Sample (e.g., Plant Material, Plasma) Extraction Extraction / Protein Precipitation Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Chromatography Chromatographic Separation (HPLC / UPLC) Filtration->Chromatography Detection Detection (UV-Vis / MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Result Result (this compound Concentration) Data_Analysis->Result

Caption: General workflow for chromatographic analysis of this compound.

References

A Comparative Analysis of the Anticancer Efficacy of Isovitexin and Apigenin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncological research, natural flavonoids have emerged as promising candidates for novel anticancer therapies. Among these, Apigenin and its glycosidic form, Isovitexin, have garnered significant attention for their potential to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle. This guide provides a comprehensive comparison of the anticancer efficacy of this compound and Apigenin, supported by experimental data, detailed methodologies, and visual representations of their molecular mechanisms.

Chemical Structures

This compound is the 6-C-glucoside of Apigenin. This structural difference, the presence of a glucose moiety, influences their bioavailability and potentially their specific interactions with cellular targets.

Quantitative Comparison of Anticancer Efficacy

The following tables summarize the in vitro and in vivo anticancer activities of this compound and Apigenin across various cancer types. It is important to note that the experimental conditions, such as cell lines and treatment durations, vary between studies, which should be considered when directly comparing the data.

Table 1: In Vitro Cytotoxicity (IC50 Values)
CompoundCancer TypeCell LineIC50 (µM)Exposure Time (h)Reference
This compound Colon CancerHCT116Not specified, but inhibited viabilityNot specified[1][2]
Colon CancerLoVoNot specified, but inhibited viabilityNot specified[1][2]
Apigenin Breast CancerMDA-MB-45359.4424[3]
Breast CancerMDA-MB-45335.1572[3]
Bladder CancerT24~4024[4]
Colon Cancer (Cisplatin-resistant)HT-2930Not specified[5]
Table 2: Induction of Apoptosis
CompoundCancer TypeCell LineConcentrationApoptotic Cells (%)Reference
This compound Breast CancerMCF-7< 10 nM46%[6]
Colon CancerHCT116 & LoVoNot specifiedSignificantly increased[1]
Apigenin MelanomaA375P100 µM59.6%[7]
MelanomaA375SM100 µM47.5%[7]
Bladder CancerT2480 µM22.2%[4]
Table 3: In Vivo Tumor Growth Inhibition
CompoundCancer ModelCell LineDosageTumor Growth Inhibition (%)Reference
This compound Colon Cancer Xenograft (Nude Mice)HCT11620 mg/kg41.74%[1]
Apigenin Melanoma Xenograft (Nude Mice)A375SM25 mg/kg35.0%[8]
Melanoma Xenograft (Nude Mice)A375SM50 mg/kg15.4%[8]

Signaling Pathways and Molecular Mechanisms

Both this compound and Apigenin exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Apigenin's Multifaceted Signaling Disruption

Apigenin has been shown to interfere with multiple signaling cascades. It inhibits the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival. Furthermore, it modulates the MAPK/ERK pathway, which is crucial for cell proliferation, and suppresses the NF-κB signaling pathway, a key player in inflammation and cell survival.

Apigenin_Signaling_Pathways Apigenin Apigenin PI3K PI3K Apigenin->PI3K MAPK_ERK MAPK/ERK Pathway Apigenin->MAPK_ERK NFkB NF-κB Pathway Apigenin->NFkB Apoptosis Apoptosis Apigenin->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK_ERK->Proliferation NFkB->Survival

Apigenin's inhibitory action on key cancer signaling pathways.
This compound's Targeted Inhibition of the PI3K/Akt/mTOR Pathway

This compound has been demonstrated to effectively inhibit the PI3K/Akt/mTOR signaling pathway.[1][2] This inhibition leads to the induction of apoptosis and the suppression of epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.

Isovitexin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Apoptosis Apoptosis This compound->Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Apoptosis EMT EMT Inhibition mTOR->EMT

This compound's targeting of the PI3K/Akt/mTOR pathway.

Experimental Protocols

This section provides an overview of the standard methodologies used to evaluate the anticancer efficacy of compounds like this compound and Apigenin.

General Experimental Workflow

The evaluation of anticancer compounds typically follows a standardized workflow, from in vitro screening to in vivo validation.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound/Apigenin Cell_Culture->Treatment Cell_Viability Cell Viability Assay (e.g., MTT) Treatment->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis (e.g., PI Staining) Treatment->Cell_Cycle_Analysis Xenograft Xenograft Model Development Cell_Viability->Xenograft Drug_Administration Compound Administration Xenograft->Drug_Administration Tumor_Measurement Tumor Growth Monitoring Drug_Administration->Tumor_Measurement Analysis Histological & Molecular Analysis Tumor_Measurement->Analysis

A typical workflow for assessing anticancer compounds.
Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Apigenin for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the test compound at the desired concentration and duration.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment and Harvesting: Cells are treated and harvested as described for the apoptosis assay.

  • Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of PI.

In Vivo Xenograft Model
  • Cell Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment: Mice are randomly assigned to treatment and control groups. The treatment group receives this compound or Apigenin via a suitable route (e.g., oral gavage, intraperitoneal injection), while the control group receives a vehicle.

  • Tumor Monitoring: Tumor volume and body weight are measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as immunohistochemistry for proliferation and apoptosis markers.

Conclusion

Both this compound and Apigenin demonstrate significant anticancer properties through the induction of apoptosis and inhibition of key signaling pathways. Apigenin appears to have a broader mechanism of action, affecting multiple signaling cascades, while the current literature highlights this compound's potent inhibition of the PI3K/Akt/mTOR pathway.

The quantitative data presented, while not from direct comparative studies, suggests that both compounds are active in the micromolar to nanomolar range in vitro and show efficacy in vivo. The choice between this compound and Apigenin for further drug development may depend on the specific cancer type and its underlying molecular characteristics. Further head-to-head comparative studies are warranted to definitively establish the superior efficacy of one compound over the other in various cancer models. This guide provides a foundational comparison to aid researchers in designing future studies and advancing the development of these promising natural compounds as anticancer agents.

References

Isovitexin: A Comparative Analysis of In Silico and In Vitro Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in silico and in vitro biological activities of isovitexin (B1672635), a naturally occurring C-glycosylflavonoid. By examining both computational predictions and laboratory findings, we aim to offer a clearer understanding of its therapeutic potential and mechanisms of action. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways to support further research and development.

Data Summary: In Silico vs. In Vitro Activity

The following table summarizes the quantitative data from studies investigating the inhibitory effects of this compound on specific biological targets, comparing computational predictions with experimental results.

Target ProteinMethodMetricThis compoundVitexinDapagliflozin (B1669812) (Control)Reference
hSGLT2In Silico (Molecular Docking)Binding Energy (kcal/mol)-8.1-8.2-9.1[1][2]
hSGLT2In Vitro (Inhibition Assay)Inhibitory Rate (%) at 10⁻⁵ mol/L11.226.3Not Reported[1][2]

Note: hSGLT2 (human sodium-glucose cotransporter 2) is a target for anti-diabetic drugs. Dapagliflozin is an established SGLT2 inhibitor. The in silico data predicted a weaker binding affinity for this compound compared to the control, which was consistent with the lower inhibitory activity observed in the in vitro assay.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols employed in the comparative study of this compound's activity against hSGLT2.

In Silico Analysis: Molecular Docking and Dynamics

Objective: To predict the binding affinity and interaction between this compound and the hSGLT2 protein.

  • Homology Modeling: The three-dimensional structure of the hSGLT2 protein was constructed using homology modeling, as a crystal structure was not available.[1][2]

  • Ligand Preparation: The 3D structures of this compound, vitexin, and the control drug dapagliflozin were prepared for docking. This involves optimizing the molecular geometry and assigning appropriate charges.

  • Molecular Docking: Molecular docking simulations were performed to predict the binding poses and calculate the binding energy of each ligand within the active site of hSGLT2.[1][2]

  • Molecular Dynamics Simulation: Following docking, molecular dynamics simulations were carried out to assess the stability of the ligand-protein complexes over time.[1][2]

In Vitro Analysis: hSGLT2 Inhibition Assay

Objective: To experimentally measure the inhibitory effect of this compound on the activity of the hSGLT2 protein.

  • Cell Culture: A stable cell line expressing human SGLT2 is cultured under standard conditions.

  • Compound Treatment: The cells are treated with this compound, vitexin, and a control compound at a specified concentration (e.g., 10⁻⁵ mol/L).[1][2]

  • Glucose Uptake Assay: The functional activity of hSGLT2 is measured by quantifying the uptake of a radiolabeled or fluorescent glucose analog into the cells.

  • Data Analysis: The percentage of inhibition is calculated by comparing the glucose uptake in compound-treated cells to that in untreated control cells.

Visualizing the Research Workflow and Biological Pathways

Diagrams are provided below to illustrate the workflow for comparing in silico and in vitro data and to depict a key signaling pathway modulated by this compound.

cluster_insilico In Silico Analysis cluster_invitro In Vitro Experimentation cluster_comparison Comparative Analysis Target Target Identification (e.g., hSGLT2) Homology Protein Structure Modeling Target->Homology Docking Molecular Docking Homology->Docking Ligand Ligand Preparation (this compound) Ligand->Docking MD Molecular Dynamics Docking->MD Prediction Prediction of Binding Affinity MD->Prediction Compare Comparison and Validation Prediction->Compare Predicted Activity CellCulture Cell-Based Assay Setup Treatment Compound Treatment CellCulture->Treatment FunctionalAssay Functional Assay (e.g., Glucose Uptake) Treatment->FunctionalAssay Measurement Data Measurement FunctionalAssay->Measurement Result Experimental Result (e.g., % Inhibition) Measurement->Result Result->Compare Observed Activity Conclusion Conclusion on Bioactivity Compare->Conclusion Correlate/Diverge

Caption: Workflow for comparing in silico predictions with in vitro experimental results.

Key Signaling Pathways Modulated by this compound

In vitro studies have demonstrated that this compound exerts anti-inflammatory and antioxidant effects by modulating several key signaling pathways.

Anti-inflammatory and Antioxidant Activity

This compound has been shown to exert protective effects against acute lung injury induced by lipopolysaccharide (LPS) by inhibiting inflammation and oxidative stress.[3] Its mechanism involves the inhibition of the MAPK and NF-κB pathways and the activation of the Nrf2/HO-1 pathway.[3]

  • Inhibition of MAPK and NF-κB: this compound can suppress the phosphorylation of MAPKs and reduce the nuclear translocation of NF-κB in macrophages.[3][4] This leads to a decrease in the production of pro-inflammatory cytokines (like TNF-α and IL-6), as well as the expression of iNOS and COX-2.[3][5]

  • Activation of Nrf2/HO-1: The compound upregulates the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase 1 (HO-1).[3] This pathway is a critical cellular defense mechanism against oxidative stress.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Inflammation NFkB->Inflammation Nrf2 Nrf2 HO1 HO-1 Nrf2->HO1 OxidativeStress Antioxidant Response HO1->OxidativeStress This compound This compound This compound->MAPK This compound->NFkB This compound->Nrf2

Caption: this compound's modulation of MAPK/NF-κB and Nrf2/HO-1 pathways.

Conclusion

The integration of in silico and in vitro studies provides a powerful approach to understanding the bioactivity of compounds like this compound. Computational models can effectively predict potential biological targets and binding interactions, which can then be validated through targeted laboratory experiments. The findings for this compound's effect on hSGLT2 demonstrate a good correlation between weaker predicted binding energy and lower inhibitory activity.[1][2] Furthermore, extensive in vitro research has elucidated its anti-inflammatory and antioxidant mechanisms through the modulation of critical signaling pathways such as MAPK, NF-κB, and Nrf2/HO-1.[3][4][5][6] These combined insights underscore the potential of this compound as a lead compound for the development of novel therapeutics and highlight the value of a multidisciplinary research approach. Further in vivo studies are warranted to confirm these activities in more complex biological systems.[6]

References

A Comparative Guide to the Structure-Activity Relationship of Isovitexin and its Glycosylated Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of isovitexin (B1672635) and its glycosylated analogs, supported by experimental data. This compound (apigenin-6-C-glucoside) and its isomer vitexin (B1683572) (apigenin-8-C-glucoside) are C-glycosyl flavonoids derived from the aglycone apigenin, widely found in various medicinal and edible plants.[1][2][3] Their unique C-glycosidic bond makes them more stable than their O-glycoside counterparts, which often results in stronger biological effects, particularly antioxidant and antidiabetic properties.[2][4] This document delves into their structure-activity relationships concerning their antioxidant, anti-diabetic, anti-inflammatory, and anti-cancer properties, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Comparative Biological Activities

The biological efficacy of this compound and its analogs is closely tied to their molecular structure, including the position of the glycosyl group and the arrangement of hydroxyl groups.[2] The following tables summarize quantitative data from various studies, comparing the activities of this compound and its common isomer, vitexin.

Table 1: Comparative Anti-Diabetic Activity

Compound Assay Target Enzyme/Process IC50 Value Source
This compound α-Amylase Inhibition α-Amylase 0.2826 mg/mL
Vitexin α-Amylase Inhibition α-Amylase 0.1437 mg/mL
This compound α-Glucosidase Inhibition α-Glucosidase 0.0469 mg/mL
Vitexin α-Glucosidase Inhibition α-Glucosidase 0.0239 mg/mL
This compound AGEs Formation Inhibition Advanced Glycation Endproducts 0.0252 mg/mL
Vitexin AGEs Formation Inhibition Advanced Glycation Endproducts 0.0128 mg/mL
This compound hSGLT2 Inhibition Human Sodium-Glucose Co-transporter 2 11.2% inhibition at 10⁻⁵ mol/L [5]

| Vitexin | hSGLT2 Inhibition | Human Sodium-Glucose Co-transporter 2 | 26.3% inhibition at 10⁻⁵ mol/L |[5] |

Table 2: Comparative Anti-Cancer Activity (Cytotoxicity)

Compound Cell Line Assay IC50 Value Source
This compound MCF-7 (Breast Cancer) Cytotoxicity < 10 nM (caused 46% apoptosis) [6]
This compound U2OS-SC (Osteosarcoma Stem) CCK-8 Cell Viability ~10 µM [7]

| This compound | MG63-SC (Osteosarcoma Stem) | CCK-8 Cell Viability | ~10 µM |[7] |

Table 3: Comparative Antioxidant Activity

Compound Assay Radical Scavenged Activity Source
This compound Theoretical Calculation OOH Radical k = 4.78 × 10³ M⁻¹ s⁻¹ [8]
Vitexin Theoretical Calculation OOH Radical k = 1.45 × 10³ M⁻¹ s⁻¹ [8]
This compound Experimental Observation Hydroxyl Radicals More effective than against DPPH [8]

| Vitexin | Experimental Observation | DPPH Radicals | Higher scavenging activity |[1][8] |

Signaling Pathways and Mechanisms of Action

This compound and its analogs exert their therapeutic effects by modulating multiple cellular signaling pathways. These pathways are critical in controlling inflammation, cell survival, apoptosis, and oxidative stress.

This compound demonstrates potent anti-inflammatory effects by suppressing key pro-inflammatory pathways. In lipopolysaccharide (LPS)-induced inflammatory models, this compound inhibits the activation of Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.[9][10] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1][9][11] Concurrently, this compound activates the Nrf2/HO-1 pathway, which upregulates antioxidant enzymes and further mitigates inflammation.[9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nuc NF-κB MAPK->NFkB_nuc IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB_nuc Translocation NFkB->NFkB_nuc Translocation Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Keap1 Keap1 Keap1->Nrf2_nuc Translocation Isovitexin_cyto This compound Isovitexin_cyto->MAPK Inhibits Isovitexin_cyto->IKK Inhibits Isovitexin_cyto->Keap1 Activates (dissociation) DNA DNA NFkB_nuc->DNA Nrf2_nuc->DNA Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Cytokines Transcription ARE Antioxidant Response Element (ARE) DNA->ARE Transcription G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Proliferation Cell Proliferation, Migration, Invasion mTOR->Proliferation Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Caspases Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis Isovitexin_cyto This compound Isovitexin_cyto->PI3K Inhibits Isovitexin_cyto->Akt Inhibits Isovitexin_cyto->mTOR Inhibits G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare DPPH Solution (0.1 mM in Methanol) A2 Add 100 µL of DPPH working solution to all wells P1->A2 P2 Prepare this compound & Standard (e.g., Ascorbic Acid) Serial Dilutions A1 Add 100 µL of sample/ standard to 96-well plate P2->A1 A1->A2 A3 Incubate in dark at room temp for 30 min A2->A3 D1 Measure Absorbance at ~517 nm A3->D1 D2 Calculate % Scavenging Activity: [ (A_control - A_sample) / A_control ] x 100 D1->D2 D3 Plot % Inhibition vs. Concentration to determine IC50 value D2->D3

References

Isovitexin vs. Synthetic Antioxidants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant performance of isovitexin (B1672635), a naturally occurring flavonoid, with common synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. The comparison is supported by available experimental data to assist in evaluating its potential as a natural alternative in various applications.

Introduction to this compound and Synthetic Antioxidants

This compound (apigenin-6-C-glucoside) is a C-glycosylflavone found in various plants, including passionflower, bamboo, and Ficus species.[1] It has garnered significant interest for its wide range of pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective properties.[2][3] Synthetic antioxidants like BHA and BHT are widely used as preservatives in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation. Trolox, a water-soluble analog of vitamin E, is commonly used as a standard for measuring antioxidant capacity in various assays. This guide delves into a comparative analysis of their antioxidant efficacy.

Mechanisms of Antioxidant Action

This compound: A Multi-faceted Approach

This compound exerts its antioxidant effects not only through direct radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.[4][5] Experimental evidence suggests that this compound can activate the Nrf2/HO-1 pathway, a critical regulator of cellular defense against oxidative stress. Additionally, it has been shown to inhibit pro-inflammatory and oxidative stress-implicated pathways such as MAPK and NF-κB.

Isovitexin_Signaling_Pathway ROS Oxidative Stress (e.g., ROS) MAPK MAPK Pathway (JNK, ERK, p38) ROS->MAPK This compound This compound This compound->MAPK Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Nrf2 Nrf2 This compound->Nrf2 Activates MAPK->NFkB Inflammation Inflammation & Oxidative Damage NFkB->Inflammation HO1 HO-1 (Antioxidant Enzyme) Nrf2->HO1 HO1->Inflammation

Fig. 1: Simplified signaling pathway of this compound's antioxidant action.

Synthetic Antioxidants: Direct Radical Scavenging

Synthetic antioxidants like BHA and BHT primarily function as free radical scavengers. They donate a hydrogen atom to free radicals, neutralizing them and terminating the oxidative chain reactions. Their mechanism is direct and does not typically involve the modulation of cellular signaling pathways.

Comparative Analysis of Antioxidant Activity

The antioxidant capacity of a compound is commonly evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric, where a lower value indicates higher antioxidant activity. The data presented below is compiled from different studies, and direct comparison should be approached with caution due to variations in experimental conditions.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 / EC50Source
This compound 1.72 mg/mL[1]
35.49 µg/mL[6]
BHA 0.0052 mg/mL
BHT 0.011 mg/mL
13.78 µg/mL
Ascorbic Acid (Std.) 2.19 mg/mL[1]
3.02 µg/mL[6]

Note: Significant variation exists in the reported IC50 values for this compound, potentially due to different purity levels and experimental setups.

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 / EC50Source
This compound 0.94 mg/mL[1]
BHT 5.55 µg/mL
Trolox (Std.) 0.06 mg/mL[1]

Table 3: FRAP (Ferric Reducing Antioxidant Power) Assay

CompoundAntioxidant PowerSource
BHA 12341 µmol Fe²⁺/g
BHT 9928 µmol Fe²⁺/g

Based on the available data, synthetic antioxidants BHA and BHT generally exhibit lower IC50 values in the DPPH assay, suggesting stronger radical scavenging activity in this specific chemical test compared to this compound. However, this compound has shown comparable or even higher antioxidant capacity than the standard antioxidant, ascorbic acid, in some studies.[1] A theoretical investigation suggests that the radical scavenging capacities of this compound are slightly lower than Trolox.[7][8]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols represent generalized procedures and may require optimization based on specific laboratory conditions and sample types.

Experimental_Workflow prep Sample & Standard Preparation reaction Reaction Incubation prep->reaction reagent Reagent Preparation (DPPH, ABTS, or FRAP) reagent->reaction measure Spectrophotometric Measurement reaction->measure calc Data Analysis (IC50 / TEAC Calculation) measure->calc

Fig. 2: General experimental workflow for antioxidant capacity assays.

a) DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation : Prepare a stock solution of this compound and synthetic antioxidants in a suitable solvent (e.g., methanol). Create a series of dilutions to obtain a range of concentrations.

  • Assay Procedure :

    • In a 96-well microplate, add a specific volume of the sample or standard solutions to each well (e.g., 100 µL).

    • Add the DPPH solution to each well (e.g., 100 µL).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined from a plot of inhibition percentage against the sample concentration.

b) ABTS Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the long-lived ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation : Prepare the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay. Trolox is typically used as the standard.

  • Assay Procedure :

    • Add a large volume of the diluted ABTS•+ solution to each well of a 96-well plate (e.g., 190 µL).

    • Add a small volume of the sample or standard solutions to the wells (e.g., 10 µL).

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value or the Trolox Equivalent Antioxidant Capacity (TEAC).

c) Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex.

  • Reagent Preparation : The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM aqueous solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation : Prepare stock solutions and dilutions of the test compounds. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.

  • Assay Procedure :

    • Add a small volume of the sample or standard to a microplate well (e.g., 10 µL).

    • Add a large volume of the FRAP reagent to each well (e.g., 220 µL).

    • Incubate the plate at 37°C for a defined period (e.g., 4-30 minutes).

  • Measurement : Measure the absorbance at 593 nm.

  • Calculation : The antioxidant capacity is determined by comparing the change in absorbance of the sample with the standard curve of Fe²⁺. Results are typically expressed as µmol Fe²⁺ equivalents per gram or mole of the sample.

Conclusion

The comparative analysis indicates that while synthetic antioxidants like BHA and BHT show high efficacy in direct chemical radical scavenging assays, the natural flavonoid this compound presents a broader mechanism of action. This compound not only scavenges free radicals but also enhances the endogenous antioxidant defense systems by modulating key signaling pathways.

Although the in vitro data suggests that this compound may have a lower direct radical scavenging activity compared to some synthetic counterparts, its biological relevance could be more significant due to its interaction with cellular systems. For drug development and research professionals, this compound represents a promising natural compound that warrants further investigation, particularly in in vivo models, to fully elucidate its potential as a therapeutic or preventative agent against oxidative stress-related conditions. The choice between this compound and synthetic antioxidants will ultimately depend on the specific application, desired mechanism of action, and regulatory considerations.

References

Validating the Molecular Targets of Isovitexin in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isovitexin, a naturally occurring flavone (B191248) C-glycoside, has garnered significant attention in oncological research for its potential as an anticancer agent. This guide provides a comprehensive comparison of its efficacy across various cancer cell lines, delves into its molecular mechanisms of action, and offers detailed experimental protocols for validating its targets.

Quantitative Data Summary: this compound's Anti-proliferative Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological process. The following table summarizes the reported IC50 values for this compound in various human cancer cell lines, demonstrating its selective cytotoxicity.

Cancer TypeCell LineIC50 ValueReference
Colon Cancer HT2937.24 ± 2.56 µmol/L[1]
SW48033.53 ± 2.45 µmol/L[1]
HCT11629.79 ± 2.32 µmol/L[1]
LoVo19.31 ± 2.49 µmol/L[1]
Lung Cancer H460130.4 µg/mL[2]
A549157.6 µg/mL[2]
LCSLCs-H46067.64 µg/mL[2]
LCSLCs-A549100.4 µg/mL[2]
Breast Cancer MCF-7< 10 nM (induces 46% apoptosis)[3][4]
Osteosarcoma U2OS-SC~10 µM (after 72h)[5]
MG63-SC~10 µM (after 72h)[5]
Normal Cells HCECs (Human Colonic Epithelial Cells)> 80 µmol/L[1]
HBE (Human Bronchial Epithelial)237.6 µg/mL[2]

LCSLCs: Lung Cancer Stem-like Cells SC: Sphere Cells (Cancer Stem-like Cells)

Molecular Mechanisms and Signaling Pathways

This compound exerts its anticancer effects by modulating multiple critical signaling pathways involved in cell proliferation, survival, and metastasis. Experimental evidence points to the following key mechanisms:

  • Induction of Apoptosis and Autophagy: this compound promotes programmed cell death in cancer cells.[6][7]

  • Cell Cycle Arrest: It can halt the progression of the cell cycle, thereby inhibiting cell division.[6]

  • Inhibition of Metastasis: this compound has been shown to suppress the spread of cancer cells.[6]

  • Modulation of Key Signaling Pathways: The anticancer activities of this compound are mediated through its influence on several signaling cascades, including:

    • PI3K/Akt/mTOR Pathway[1][8]

    • MAPK/ERK Pathway[6]

    • Wnt/β-catenin Pathway[6][9]

    • NF-κB Pathway[7]

    • MnSOD/CaMKII/AMPK Signaling[2]

The following diagrams illustrate the pivotal signaling pathways affected by this compound and a typical experimental workflow for its target validation.

This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibits

This compound inhibits the PI3K/Akt/mTOR signaling pathway.

Start Start: Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations) Start->Treatment MTT MTT Assay (Cell Viability/IC50) Treatment->MTT Western Western Blot (Protein Expression) Treatment->Western Flow Flow Cytometry (Cell Cycle/Apoptosis) Treatment->Flow Analysis Data Analysis & Target Validation MTT->Analysis Western->Analysis Flow->Analysis

Experimental workflow for validating this compound's targets.

Detailed Experimental Protocols

For researchers seeking to validate the molecular targets of this compound, the following are detailed protocols for key in vitro experiments.

Cell Viability and IC50 Determination (MTT Assay)

This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50%.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt pathway following this compound treatment.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, and anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Cell Harvesting: Harvest the treated and control cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

References

Safety Operating Guide

Proper Disposal of Isovitexin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds like Isovitexin is a critical aspect of laboratory operations and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory chemical waste management. Adherence to these protocols is essential for maintaining a safe working environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal process, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be adequately trained in proper waste management procedures. The use of appropriate Personal Protective Equipment (PPE) is mandatory.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or goggles.[1]

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) by all suppliers, some safety data sheets indicate it can cause skin and eye irritation, as well as respiratory irritation.[2] Therefore, it is prudent to handle it with care.

This compound Profile for Disposal Considerations

The following table summarizes key data for this compound relevant to its handling and disposal.

PropertyDataSource(s)
Chemical Name This compound, 6-C-Glucosylapigenin, Homovitexin, Saponaretin
CAS Number 38953-85-4[1][2][3][4]
Molecular Formula C₂₁H₂₀O₁₀[1]
Appearance White to light yellow powder or crystalline solid[5]
Solubility Soluble in DMSO and dimethylformamide; sparingly soluble in aqueous buffers.[4][5]
Storage Temperature Store in a cool, dry, and well-ventilated place. Recommended storage at 15–25 °C or as specified.[1][3]
GHS Hazard Statements Some sources state no hazard statements[1][3]; others indicate potential for skin, eye, and respiratory irritation[2].

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on its physical state (solid or liquid) and the nature of any associated materials.

Disposal of Solid this compound Waste

Unused or expired this compound powder, as well as contaminated disposable labware (e.g., weigh boats, filter paper, pipette tips), should be managed as solid chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential reactions.

  • Containerization:

    • Place the solid waste in a clearly labeled, sealed, and leak-proof container. A robust plastic bag or a screw-cap bottle is suitable.

    • The container must be labeled "Hazardous Waste" (or as required by your institution), and the label should include the full chemical name "this compound" and its concentration if mixed with other non-hazardous solids.[5]

  • Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials, until collection.

  • Disposal: Arrange for the collection and disposal of the waste through your institution's licensed hazardous waste management provider.[5] Never dispose of solid this compound waste in the regular trash.[5]

Disposal of Liquid this compound Waste

Solutions containing this compound, such as those prepared in organic solvents or aqueous buffers, require careful management.

  • Waste Stream Segregation:

    • Non-halogenated Organic Solvents: If this compound is dissolved in a non-halogenated solvent (e.g., DMSO, ethanol), collect the waste in a designated container labeled "Non-halogenated Organic Waste."[5]

    • Halogenated Organic Solvents: If a halogenated solvent is used, the waste must be collected in a separate, clearly labeled "Halogenated Organic Waste" container.[5]

    • Aqueous Solutions: Due to the potential for aquatic toxicity of related compounds, do not dispose of aqueous solutions containing this compound down the drain.[5] Collect this waste in a designated "Aqueous Hazardous Waste" container.[5]

  • Container Labeling and Storage:

    • All liquid waste containers must be clearly labeled with "Hazardous Waste" and a complete description of the contents, including the names of all chemical components and their approximate concentrations.[6]

    • Keep waste containers securely closed when not in use and store them in a designated, well-ventilated secondary containment area.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.

Disposal of Empty Containers

Empty containers that previously held this compound should be decontaminated before disposal.

  • Triple Rinsing: Triple-rinse the empty container with a suitable solvent that can dissolve this compound.[5][6]

  • Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous liquid waste, following the procedures outlined above.[5][6]

  • Final Disposal: After triple-rinsing and allowing the container to dry, deface or remove the original label. The clean, dry container can then typically be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[5]

Spill Management

In the event of an this compound spill:

  • Ensure Ventilation: Make sure the area is well-ventilated.

  • Wear PPE: Use the appropriate personal protective equipment, including gloves, eye protection, and a lab coat. For large spills of powdered material, respiratory protection may be necessary.[1]

  • Containment and Cleanup:

    • For solid spills, carefully sweep up the material and place it in a labeled hazardous waste container.[1] Avoid generating dust.[1][4]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Final Disposal: Collect the absorbed material and any contaminated cleaning supplies into a designated hazardous waste container and dispose of it according to the procedures for solid waste.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Isovitexin_Disposal_Workflow start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid empty_container Empty Container waste_type->empty_container Empty collect_solid Collect in Labeled 'Solid Hazardous Waste' Container solid_waste->collect_solid liquid_type Determine Solvent Type liquid_waste->liquid_type triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_solid Store in Designated Secondary Containment Area collect_solid->store_solid dispose_solid Dispose via Institutional Hazardous Waste Program store_solid->dispose_solid aqueous Aqueous Solution liquid_type->aqueous non_halogenated Non-Halogenated Organic Solvent liquid_type->non_halogenated halogenated Halogenated Organic Solvent liquid_type->halogenated collect_aqueous Collect in Labeled 'Aqueous Hazardous Waste' Container aqueous->collect_aqueous collect_non_halo Collect in Labeled 'Non-Halogenated Waste' Container non_halogenated->collect_non_halo collect_halo Collect in Labeled 'Halogenated Waste' Container halogenated->collect_halo store_liquid Store in Designated Secondary Containment Area collect_aqueous->store_liquid collect_non_halo->store_liquid collect_halo->store_liquid dispose_liquid Dispose via Institutional Hazardous Waste Program store_liquid->dispose_liquid collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Clean, Dry Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->liquid_waste To Liquid Waste Stream

Caption: Decision workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Isovitexin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of Isovitexin, a flavonoid compound utilized in various research applications.

Hazard Identification and Personal Protective Equipment (PPE)

While some safety data sheets (SDS) do not classify this compound as a hazardous substance under Regulation (EC) No 1272/2008, other sources indicate potential hazards.[1][2] One supplier classifies this compound as a skin irritant, a serious eye irritant, and a potential cause of respiratory irritation.[3] Therefore, a cautious approach to handling is recommended, and the use of appropriate Personal Protective Equipment (PPE) is essential.

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile)
Eye Protection Safety Glasses/GogglesUse equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2]
Body Protection Lab Coat/CoverallsStandard laboratory coat or coveralls.
Respiratory Protection RespiratorAn N95 (US) or equivalent respirator is recommended when handling the powder to avoid dust inhalation.

Safe Handling and Operational Plan

Adherence to standard laboratory safety protocols is crucial when working with this compound.

Step-by-Step Handling Procedure:

  • Engineering Controls: Handle this compound in a well-ventilated area. Use a chemical fume hood or provide appropriate exhaust ventilation, especially where dust may be generated.[2][4]

  • Donning PPE: Before handling, put on all recommended PPE as outlined in the table above.

  • Weighing and Aliquoting: When weighing the solid form, do so carefully to avoid creating dust.

  • Solution Preparation: To prepare a stock solution, this compound can be dissolved in organic solvents like DMSO and dimethylformamide.[5] For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer.[5]

  • Spill Management: In case of a spill, avoid dust formation.[2][4] Sweep up the solid material and place it in a suitable, closed container for disposal.[2]

  • Personal Hygiene: After handling, wash hands thoroughly. Remove contaminated clothing.[1]

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination.

Disposal Guidelines:

  • Solid Waste: Collect surplus and non-recyclable this compound in a labeled, sealed container.[2]

  • Liquid Waste: Solutions of this compound should be collected in a designated, labeled waste container.

  • Disposal Method: Dispose of all waste through a licensed professional waste disposal service.[2] Do not allow the chemical to enter drains or waterways.[4]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves and weighing paper, should be disposed of as chemical waste.

Physical and Chemical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₂₁H₂₀O₁₀
Molecular Weight 432.38 g/mol [2]
Appearance White to light yellow powder
Melting Point 220 - 221 °C
Solubility in DMSO Approximately 30 mg/mL[5]
Solubility in Dimethylformamide Approximately 30 mg/mL[5]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling a Review SDS b Don PPE: - Gloves - Goggles - Lab Coat - Respirator (if powder) a->b c Work in Ventilated Area (Fume Hood) d Weigh/Aliquot Powder Carefully c->d e Prepare Solution d->e f Manage Spills Immediately e->f g Dispose of Waste Properly e->g f->g h Doff PPE g->h i Wash Hands Thoroughly h->i

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.